molecular formula C22H43NO3 B15601466 N-Butyroyl-D-Sphingosine

N-Butyroyl-D-Sphingosine

Número de catálogo: B15601466
Peso molecular: 369.6 g/mol
Clave InChI: UCBLGIBMIAFISC-VLHGIWIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Butyroyl-D-Sphingosine is a useful research compound. Its molecular formula is C22H43NO3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H43NO3

Peso molecular

369.6 g/mol

Nombre IUPAC

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide

InChI

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m1/s1

Clave InChI

UCBLGIBMIAFISC-VLHGIWIZSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to N-Butyroyl-D-Sphingosine's Role in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyroyl-D-sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable short-chain analog of ceramide, a central lipid mediator in cellular signaling. Its ability to readily cross cell membranes makes it an invaluable tool for investigating the intricate signaling pathways governed by endogenous ceramides. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and related sphingolipids induce apoptosis. We will detail the core signaling cascades, present quantitative data from key studies, provide standardized experimental protocols for analysis, and visualize complex pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.

The Sphingolipid Rheostat: A Matter of Life and Death

The fate of a cell—whether it survives and proliferates or undergoes programmed cell death (apoptosis)—is heavily influenced by the delicate balance between pro-apoptotic and pro-survival sphingolipids. This concept is known as the "sphingolipid rheostat".[1][2][3]

  • Pro-Apoptotic Lipids: Ceramide and its metabolic precursor, sphingosine (B13886), are key players in signaling pathways that halt cell proliferation and trigger apoptosis.[4][5] An accumulation of these lipids in response to cellular stress or chemotherapeutic agents often precedes cell death.[6]

  • Pro-Survival Lipid: Conversely, sphingosine-1-phosphate (S1P), generated by the phosphorylation of sphingosine via sphingosine kinases (SphK), promotes cell growth, survival, and proliferation.[1][4][7]

Cancer cells often exhibit a dysregulated rheostat, favoring high levels of S1P over ceramide, which contributes to their survival and resistance to therapy.[3] this compound, by mimicking endogenous ceramide, artificially tips this balance towards apoptosis, making it a critical compound for studying anti-cancer mechanisms.

The Sphingolipid Rheostat cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcome Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK) Apoptosis Apoptosis Sphingosine->Apoptosis Survival Survival S1P->Survival Ceramidase Ceramidase SphK SphK

Caption: The Sphingolipid Rheostat model illustrating the balance between pro-apoptotic and pro-survival lipids.

Core Signaling Pathways Activated by this compound

As a ceramide analog, this compound triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, which involves a complex interplay of signaling kinases, Bcl-2 family proteins, and the caspase cascade.

Mitochondrial Pathway Induction

The mitochondrion is the central executioner in sphingolipid-induced apoptosis.[6] The process is initiated by the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return in the apoptotic pathway.[8] this compound and its related compounds achieve this through several mechanisms:

  • Regulation of Bcl-2 Family Proteins: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that control MOMP.[8] Sphingolipids can:

    • Decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9]

    • Promote the activation and translocation of pro-apoptotic Bax from the cytosol to the mitochondria.[10][11] Once at the mitochondria, Bax forms pores, leading to the release of apoptogenic factors.[12]

  • Activation of Stress-Activated Protein Kinases (SAPKs):

    • JNK/p38 MAPK: this compound treatment often leads to the robust activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[13] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 proteins and activate pro-apoptotic BH3-only proteins, further promoting MOMP.[14]

    • Inhibition of Pro-Survival Kinases: Concurrently, these lipids typically inhibit pro-survival signaling pathways, including the ERK and Akt/PKB pathways, further sensitizing the cell to apoptosis.[9][13]

  • Cytochrome c Release and Apoptosome Formation: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[10][13] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization and the recruitment of pro-caspase-9 to form a complex known as the apoptosome.

Caspase Cascade Activation

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The apoptosome activates caspase-9 (an initiator caspase), which in turn cleaves and activates effector caspases, most notably caspase-3.[10] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[9] Studies also indicate that sphingosine can activate the initiator caspase-8, suggesting a potential crosstalk with the extrinsic apoptosis pathway.[11][15][16]

C4_Cer This compound (C4-Ceramide) JNK JNK / p38 Activation C4_Cer->JNK Akt_ERK Akt / ERK Inhibition C4_Cer->Akt_ERK Bcl2_family Anti-Apoptotic Bcl-2, Bcl-xL JNK->Bcl2_family inhibits Bax Pro-Apoptotic Bax JNK->Bax activates Akt_ERK->Bax inhibits Bcl2_family->Bax inhibits Mito Mitochondrion Bax->Mito translocates to CytC Cytochrome c Release Mito->CytC MOMP Apoptosome Apoptosome (Apaf-1 / Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data on Sphingolipid-Induced Apoptosis

The following table summarizes quantitative findings from studies using this compound and related compounds to induce apoptosis in various cell lines.

CompoundCell LineConcentration RangeKey Quantitative FindingReference
SphingosineRat Hippocampal Neurons & Astrocytes1-100 µMConcentration-dependent induction of apoptosis.[10]
N,N-dimethylsphingosine (DMS)U937 Human Monocytes1-20 µMConcentration-dependent cell death and DNA fragmentation.[13]
C6-CeramideCML K562 Cells< 20 µMInduces apoptosis involving caspase-8 and JNK activation.[17]
Ceramidase Inhibitor (MAPP)C3H10T1/2 FibroblastsNot SpecifiedEight-fold increase in apoptosis by preventing ceramide breakdown.[18]
Sphingosine Kinase Inhibitor (DMS)C3H10T1/2 FibroblastsNot SpecifiedSix-fold increase in apoptosis when combined with ceramide.[18]

Key Experimental Protocols

Investigating the pro-apoptotic effects of this compound requires a suite of standardized cell-based assays.

Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI), a DNA-intercalating agent, is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[19]

Materials:

  • Adherent or suspension cells of interest

  • This compound stock solution (in DMSO or ethanol)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (e.g., 100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates. Allow them to adhere (if applicable) for 24 hours. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • Suspension Cells: Transfer cells directly into flow cytometry tubes.

    • Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle dissociation agent like Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

    • Viable Cells: Annexin V-negative / PI-negative

    • Early Apoptotic Cells: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

start Seed Cells in Culture Plate treat Treat with this compound and Vehicle Control start->treat harvest Harvest Suspension and Adherent Cells treat->harvest wash Wash Cells with Cold PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC and PI wash->stain incubate Incubate 15 min at RT, Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for quantifying apoptosis via Annexin V/PI staining and flow cytometry.

Protocol: Western Blot Analysis of Apoptotic Proteins

Principle: Western blotting is used to detect changes in the expression levels and post-translational modifications (e.g., phosphorylation, cleavage) of key proteins in the apoptotic pathway. This allows for the direct assessment of signaling events upstream of cellular demise.

Materials:

  • Treated cell pellets (from step 4.1.1)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Use a loading control like β-Actin to normalize the data.

Conclusion

This compound is a potent inducer of apoptosis that acts by mimicking the function of endogenous ceramide. It disrupts the cellular "sphingolipid rheostat," activating a signaling cascade centered on the mitochondria. By promoting the activation of pro-apoptotic Bcl-2 family members and caspases, while simultaneously inhibiting key survival pathways, it effectively drives cancer cells toward programmed cell death. The experimental frameworks provided herein offer a robust starting point for researchers and drug developers aiming to further elucidate the therapeutic potential of modulating sphingolipid metabolism in cancer and other diseases characterized by apoptotic dysregulation.

References

The Biological Functions of Short-Chain Ceramides: A Technical Guide on C4-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C4-Ceramide

Ceramides (B1148491) are a class of bioactive sphingolipids that are integral to cellular structure and signaling.[1] Composed of a sphingosine (B13886) backbone linked to a fatty acid, the length of this fatty acid chain dictates the ceramide's specific biological activity.[1][2] Short-chain ceramides, such as N-butanoyl-D-erythro-sphingosine (C4-ceramide), are synthetic, cell-permeable analogs of endogenous ceramides.[2][3] This cell permeability makes C4-ceramide an invaluable experimental tool, allowing researchers to mimic the effects of intracellular ceramide accumulation and investigate its downstream consequences on cellular processes like apoptosis, cell cycle arrest, and autophagy.[3][4]

Core Biological Functions and Signaling Pathways

The accumulation of ceramides, either through endogenous synthesis or the application of analogs like C4-ceramide, initiates a cascade of signaling events that significantly impact cell fate.[4]

Induction of Apoptosis

C4-ceramide is a potent inducer of programmed cell death, or apoptosis, and is widely used to study its mechanisms.[2][5] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2][5] A primary mechanism involves the accumulation of ceramides in the outer mitochondrial membrane, where they are thought to form channels.[1][6][7] These channels increase the permeability of the membrane, leading to the release of pro-apoptotic proteins such as cytochrome c into the cytosol.[1][8] This event triggers a caspase cascade, ultimately leading to the execution of apoptosis.[8]

Induction of Autophagy

C4-ceramide can also induce autophagy, a cellular process of self-digestion.[5] This can be a pro-survival mechanism in some contexts, while in others it can lead to autophagic cell death.[5] The signaling pathways involved in ceramide-induced autophagy are complex and can involve the modulation of key regulatory proteins.[3] Some studies suggest that the conversion of short-chain ceramides to long-chain ceramides by ceramide synthases is a necessary step for autophagy induction.[3]

Induction of Cell Cycle Arrest

Treatment with C4-ceramide can lead to cell cycle arrest, typically at the G0/G1 phase, thereby inhibiting cell proliferation.[2][5] This prevents cells from entering the S phase and replicating their DNA.[2] The mechanisms are still under investigation, but studies with other short-chain ceramides suggest the involvement of key cell cycle regulators.[2][9] For instance, ceramide has been shown to up-regulate the expression of the cyclin-dependent kinase inhibitor p27 and decrease the levels of phospho-Akt.[10]

Modulation of Key Signaling Pathways

C4-ceramide is a critical tool for dissecting various signaling cascades.[5] It has been shown to activate stress-activated protein kinases (SAPK) such as JNK and p38 MAPK.[5] Conversely, it can inhibit pro-survival pathways like the PI3K/Akt pathway.[5] A key mechanism of ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[2][11][12] By activating these phosphatases, ceramides can lead to the dephosphorylation and inactivation of pro-survival kinases like Akt, contributing to their pro-apoptotic effects.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of short-chain ceramides on various cell lines. This data is intended to serve as a starting point for experimental design. It is important to note that the optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.[8]

SolventSolubility
Dimethylformamide (DMF)20 mg/ml[13]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/ml[13][14]
Ethanol (B145695)30 mg/ml[13][14]
Phosphate-Buffered Saline (PBS) pH 7.2<50 µg/ml[13][14]

Table 1: Solubility of C4-Ceramide. This table provides the solubility of C4-ceramide in various common laboratory solvents.

Cell LineIC50 (µM)
SK-BR-315.9[13]
MCF-7/Adr19.9[13]

Table 2: Cytotoxicity of C4-Ceramide in Breast Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of a C4-ceramide analog in two different breast cancer cell lines.[13]

ApplicationConcentration Range (µM)Expected Outcome
Sub-lethal signaling studies1 - 10[15]Activation of specific signaling pathways without significant cell death.[15]
Induction of apoptosis10 - 50[15]Observable increase in apoptotic markers after 12-48 hours.[15]
Acute toxicity/necrotic cell death> 50[15]Rapid loss of cell viability.[15]

Table 3: Recommended Concentration Ranges for C4-Ceramide. This table outlines typical concentration ranges for C4-ceramide and their expected outcomes in cell culture experiments.[15]

Detailed Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

Objective: To prepare a concentrated stock solution of C4-ceramide for use in cell culture experiments.

Materials:

  • C4-ceramide powder

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile-filtered Dimethyl sulfoxide (DMSO) or 100% Ethanol[14]

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of C4-ceramide powder.[14]

  • Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[14][15]

  • Vortex the tube thoroughly until the C4-ceramide is completely dissolved.[14] A brief sonication in a water bath may aid in dissolution.[15]

  • Store the stock solution at -20°C. Before each use, warm the solution to room temperature and vortex.[15]

Protocol 2: Cell Treatment with C4-Ceramide

Objective: To treat cultured cells with C4-ceramide to study its biological effects.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • C4-ceramide stock solution (from Protocol 1)

Procedure:

  • Grow cells to the desired confluency (typically 70-80%).[15]

  • Prepare the desired final concentrations of C4-ceramide by diluting the stock solution in pre-warmed (37°C) complete culture medium.[5] It is recommended to perform a serial dilution to test a range of concentrations (e.g., 1 µM to 100 µM).[5]

  • To avoid precipitation, add the diluted C4-ceramide solution dropwise to the cell culture plates or flasks and gently swirl to ensure even distribution.[15]

  • Include a vehicle control containing the same final concentration of the solvent (e.g., DMSO or ethanol) used for the C4-ceramide stock solution.[14] An untreated control group should also be included.[14]

  • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.[15]

Protocol 3: MTT Assay for Cell Viability

Objective: To assess cell viability and proliferation after C4-ceramide treatment by measuring metabolic activity.[14]

Materials:

  • Cells treated with C4-ceramide in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Procedure:

  • After the desired incubation period with C4-ceramide, add 10-20 µL of MTT solution to each well.[14]

  • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.[5][14]

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[5][14]

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.[14]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[5]

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

Objective: To detect the activity of caspase-3, a key executioner caspase in apoptosis, following C4-ceramide treatment.[14]

Materials:

  • Cells treated with C4-ceramide

  • Cell lysis buffer

  • Protein assay reagent

  • 96-well plate

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • Microplate reader

Procedure:

  • After treatment, harvest the cells and lyse them using the appropriate lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.[16]

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.[16]

  • Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.[16]

  • Incubate the plate at 37°C for 1-2 hours.[16]

  • Measure the absorbance at 405 nm using a microplate reader.[16] The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.[16]

Protocol 5: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify early and late apoptosis using flow cytometry.[15]

Materials:

  • Cells treated with C4-ceramide

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • After the desired incubation time with C4-ceramide, collect both the cell culture medium (which may contain detached apoptotic cells) and the adherent cells.[15]

  • Wash the adherent cells with PBS and detach them using a gentle method like scraping or trypsinization.[15]

  • Combine the detached cells with the cells from the culture medium and centrifuge to pellet the cells.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations of Signaling Pathways and Workflows

C4_Ceramide_Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol C4-Ceramide C4-Ceramide Channel Formation Channel Formation C4-Ceramide->Channel Formation accumulates in Cytochrome c Release Cytochrome c Release Channel Formation->Cytochrome c Release leads to Caspase Cascade Activation Caspase Cascade Activation Cytochrome c Release->Caspase Cascade Activation triggers Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis executes C4_Ceramide_Cell_Cycle_Arrest_Pathway cluster_signaling Signaling Cascade cluster_cell_cycle Cell Cycle Regulation C4-Ceramide C4-Ceramide PP2A/PP1 Activation PP2A/PP1 Activation C4-Ceramide->PP2A/PP1 Activation activates p27 Upregulation p27 Upregulation C4-Ceramide->p27 Upregulation Akt Dephosphorylation Akt Dephosphorylation PP2A/PP1 Activation->Akt Dephosphorylation leads to G0/G1 Arrest G0/G1 Arrest Akt Dephosphorylation->G0/G1 Arrest promotes p27 Upregulation->G0/G1 Arrest induces C4_Ceramide_Autophagy_Pathway cluster_cellular_response Cellular Response cluster_autophagy Autophagy Induction C4-Ceramide C4-Ceramide Nutrient Transporter Downregulation Nutrient Transporter Downregulation C4-Ceramide->Nutrient Transporter Downregulation Intracellular Starvation Intracellular Starvation Nutrient Transporter Downregulation->Intracellular Starvation Autophagy Autophagy Intracellular Starvation->Autophagy triggers Experimental_Workflow_C4_Ceramide cluster_assays Examples of Endpoint Assays Start Start Prepare C4-Ceramide Stock Prepare C4-Ceramide Stock Start->Prepare C4-Ceramide Stock Cell Seeding Cell Seeding Start->Cell Seeding Cell Treatment Cell Treatment Prepare C4-Ceramide Stock->Cell Treatment Cell Seeding->Cell Treatment Incubation Incubation Cell Treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis MTT Assay MTT Assay Endpoint Assays->MTT Assay Caspase Activity Caspase Activity Endpoint Assays->Caspase Activity Annexin V Staining Annexin V Staining Endpoint Assays->Annexin V Staining End End Data Analysis->End

References

N-Butyroyl-D-Sphingosine (C4-Ceramide) in Cell Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyroyl-D-Sphingosine, a synthetic, cell-permeable short-chain ceramide analog, serves as a critical tool in the investigation of cellular signaling pathways. As a mimic of endogenous ceramides (B1148491), C4-ceramide offers a direct means to probe the intricate signaling networks that govern fundamental cellular processes. This technical guide provides an in-depth exploration of the core signaling cascades modulated by C4-ceramide, with a primary focus on its roles in apoptosis, cell cycle arrest, and the regulation of key protein kinases and phosphatases. This document synthesizes quantitative data, details established experimental methodologies, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound (C4-Ceramide)

Ceramides are a class of bioactive sphingolipids composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] The length of this fatty acid chain is a crucial determinant of the ceramide's biological activity. Short-chain ceramides, such as this compound (C4-ceramide), are valuable experimental tools due to their cell permeability, allowing for the exogenous manipulation of intracellular ceramide levels.[2] This property enables researchers to mimic the effects of endogenous ceramides, which are generated in response to various cellular stresses, and to dissect their downstream signaling effects.[2] Understanding the signaling pathways influenced by C4-ceramide is paramount for elucidating its role in physiological and pathological processes and for the development of novel therapeutic strategies.[1]

Endogenous ceramides are produced through three primary pathways: de novo synthesis in the endoplasmic reticulum, the hydrolysis of sphingomyelin (B164518) at the cell membrane by sphingomyelinases, and the salvage pathway that recycles complex sphingolipids.[1]

Core Signaling Pathways Modulated by C4-Ceramide

C4-ceramide exerts its biological effects by influencing several key signaling cascades, primarily culminating in the induction of apoptosis and cell cycle arrest.[1]

Induction of Apoptosis

C4-ceramide is a potent inducer of programmed cell death, or apoptosis, and can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

Intrinsic (Mitochondrial) Pathway:

The primary mechanism of C4-ceramide-induced apoptosis is through the intrinsic pathway.[4] C4-ceramide can form channels in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][4] This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5] Cytosolic cytochrome c then triggers the formation of the apoptosome and the subsequent activation of a cascade of caspases, with caspase-3 being a key executioner caspase.[5][6]

Extrinsic (Death Receptor) Pathway:

While the intrinsic pathway is predominant, C4-ceramide can also influence the extrinsic pathway of apoptosis.[3]

Regulation of Bcl-2 Family Proteins:

Ceramides can modulate the activity of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can promote the dephosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and facilitate the activation of pro-apoptotic members like Bax.[2]

Generation of Reactive Oxygen Species (ROS):

C4-ceramide-induced apoptosis can also involve the generation of reactive oxygen species (ROS).[5] This oxidative stress can further contribute to mitochondrial dysfunction and the apoptotic cascade.[7]

C4_Ceramide This compound (C4-Ceramide) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) C4_Ceramide->MOMP Bcl2 Bcl-2 (Anti-apoptotic) C4_Ceramide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) C4_Ceramide->Bax Activates ROS ROS Generation C4_Ceramide->ROS Mitochondria Mitochondria Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2->MOMP Bax->MOMP ROS->MOMP

C4-Ceramide Induced Intrinsic Apoptotic Pathway
Cell Cycle Arrest

Exogenous short-chain ceramides, including C4-ceramide, can induce cell cycle arrest, primarily at the G0/G1 phase.[1][2] This prevents cells from progressing into the S phase and replicating their DNA.[1] While the precise mechanisms are still under investigation, studies suggest the involvement of key cell cycle regulators.[1]

C4_Ceramide This compound (C4-Ceramide) Cell_Cycle_Regulators Modulation of Cell Cycle Regulators C4_Ceramide->Cell_Cycle_Regulators G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest Cell_Cycle_Regulators->G0_G1_Arrest DNA_Replication DNA Replication G0_G1_Arrest->DNA_Replication Inhibits

C4-Ceramide Induced Cell Cycle Arrest
Modulation of Key Signaling Proteins

Activation of Protein Phosphatase 2A (PP2A):

A key mechanism of ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[1][2] By activating PP2A, ceramides can lead to the dephosphorylation and subsequent inactivation of pro-survival kinases such as Akt.[1] The inhibition of the Akt pathway contributes significantly to the pro-apoptotic effects of ceramides.[2]

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway:

Ceramide can activate the JNK signaling cascade, a crucial pathway in stress-induced apoptosis.[2][8] This activation can be mediated through the upregulation of thioredoxin-interacting protein (Txnip), which leads to the activation of apoptosis signal-regulating kinase 1 (ASK1) and subsequent phosphorylation of JNK and p38 MAPK.[9]

C4_Ceramide This compound (C4-Ceramide) PP2A Protein Phosphatase 2A (PP2A) C4_Ceramide->PP2A Activates JNK_Pathway JNK Signaling Pathway C4_Ceramide->JNK_Pathway Activates Akt Akt (Pro-survival Kinase) PP2A->Akt Dephosphorylates & Inactivates Apoptosis_Modulation Modulation of Apoptosis Akt->Apoptosis_Modulation Promotes Survival JNK_Pathway->Apoptosis_Modulation Promotes Apoptosis

Modulation of PP2A and JNK Signaling by C4-Ceramide

Quantitative Data

The efficacy of C4-ceramide is dependent on both concentration and the specific cell type. The following tables summarize the effective concentrations and IC50 values reported in various studies. It is important to note that optimal conditions should be determined empirically for each experimental system.[5]

Cell TypeEffective Concentration Range (µM)Incubation Time (hours)Observed Effects
Human Adipose-Derived Mesenchymal Stem Cells (hASCs)10 - 1006 - 24Loss of cell viability, ROS generation, mitochondrial membrane potential disruption

Table 1: Effective Concentrations of C4-Ceramide in Inducing Apoptosis.[5]

Cell LineIC50 (µM)Incubation Time (hours)
T-98G (human glioblastoma)7 (C2-ceramide)24
T-98G (human glioblastoma)0.9 (C2-ceramide)48
C6 (rat glioma)25 (C2-ceramide)24
HCT116 (human colon carcinoma)22.4 (compound 1)Not Specified
HCT116 (human colon carcinoma)0.34 (compound 2)Not Specified
PC3 (human prostate cancer)5.195 (compound 13c)48

Experimental Protocols

Preparation of C4-Ceramide Stock Solution

Objective: To prepare a concentrated stock solution of C4-ceramide for cell treatment.

Materials:

Procedure:

  • Weigh the desired amount of C4-ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[12]

  • Vortex thoroughly until the C4-ceramide is completely dissolved.[12] A brief sonication may aid in dissolution.[13]

  • Store the stock solution at -20°C, protected from light.[13][14]

Cell Treatment with C4-Ceramide

Objective: To treat cultured cells with C4-ceramide to induce a biological response.

Procedure:

  • On the day of the experiment, thaw the C4-ceramide stock solution at room temperature and vortex before use.[14][15]

  • Dilute the stock solution directly into pre-warmed (37°C) complete cell culture medium to the desired final concentration.[12] It is crucial to add the stock solution to the medium while vortexing or vigorously mixing to ensure proper dispersion and prevent precipitation.[14]

  • Remove the existing medium from the cultured cells and replace it with the medium containing C4-ceramide.[14]

  • Include a vehicle control by treating cells with the same final concentration of the solvent (e.g., DMSO or ethanol) in the medium.[12]

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[14]

Start Start Prepare_Stock Prepare C4-Ceramide Stock Solution (10-20 mM) in DMSO or Ethanol Start->Prepare_Stock Thaw_Vortex Thaw Stock Solution and Vortex Prepare_Stock->Thaw_Vortex Dilute_Medium Dilute Stock in Pre-warmed Medium (with vigorous mixing) Thaw_Vortex->Dilute_Medium Replace_Medium Replace Cell Medium with C4-Ceramide Medium Dilute_Medium->Replace_Medium Incubate Incubate Cells (e.g., 6-48 hours) Replace_Medium->Incubate Downstream_Assay Proceed to Downstream Assays Incubate->Downstream_Assay End End Downstream_Assay->End

General Workflow for C4-Ceramide Cell Treatment
Assessment of Cell Viability using MTT Assay

Objective: To quantify the effect of C4-ceramide treatment on cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[14]

  • Treat cells with various concentrations of C4-ceramide and a vehicle control as described in Protocol 4.2.[14]

  • Following the incubation period, add 10-20 µL of MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][12]

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify apoptosis and distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with C4-ceramide as described in Protocol 4.2.

  • Harvest both adherent and floating cells and wash with cold PBS.[15]

  • Resuspend the cells in 1X Annexin V Binding Buffer.[14]

  • Add Annexin V-FITC to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14]

  • Add PI solution to the cell suspension.[14]

  • Add 1X Annexin V Binding Buffer to each tube.[14]

  • Analyze the samples immediately by flow cytometry.[14]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caspase-3 Activity Assay (Colorimetric)

Objective: To detect the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with C4-ceramide to induce apoptosis.[12]

  • Lyse the cells and collect the supernatant (cell lysate).[12]

  • Determine the protein concentration of the lysate.

  • Add an equal amount of protein to each well of a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Conclusion

This compound (C4-ceramide) is an indispensable tool for investigating the complex roles of ceramides in cell signaling. Its ability to permeate cell membranes and mimic endogenous ceramides allows for the controlled induction of key cellular responses, most notably apoptosis and cell cycle arrest. The signaling cascades initiated by C4-ceramide, including the activation of the intrinsic apoptotic pathway, modulation of the JNK and Akt pathways, and the activation of PP2A, highlight its multifaceted influence on cell fate. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize C4-ceramide in their studies. A thorough understanding of these pathways and methodologies is crucial for advancing our knowledge of sphingolipid biology and for the development of novel therapeutic interventions targeting these fundamental cellular processes.

References

N-Butyroyl-D-Sphingosine (C4-Ceramide): A Technical Guide to its Discovery, History, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyroyl-D-Sphingosine, commonly known as C4-ceramide, is a synthetic, short-chain ceramide analog that has become an indispensable tool in cellular biology and drug discovery.[1][2] Due to its cell-permeable nature, C4-ceramide effectively mimics the actions of endogenous long-chain ceramides (B1148491), allowing for the direct investigation of ceramide-mediated signaling pathways.[1][3] Ceramides are bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including the regulation of apoptosis, cell cycle arrest, and autophagy.[1][2] This technical guide provides a comprehensive overview of C4-ceramide, detailing its discovery and history as a research tool, its core signaling pathways, and detailed experimental protocols for its use. Quantitative data on its effects in various cell lines are summarized, and key signaling and experimental workflows are visualized to facilitate further investigation and application of this potent bioactive lipid.

Discovery and History in Research

While the precise first synthesis of this compound is not readily detailed in seminal publications, its emergence as a key research tool is intrinsically linked to the broader investigation of sphingolipid signaling. Endogenous ceramides, with their long fatty acid chains, are hydrophobic and metabolically complex, making them challenging to study directly.[4] This led researchers to develop synthetic, short-chain ceramide analogs, such as C4-ceramide, which are cell-permeable and can bypass the complexities of endogenous ceramide metabolism.[1][2]

The utility of short-chain ceramides was established in studies demonstrating their ability to induce cellular responses, most notably apoptosis, in a manner that mirrored the effects of endogenous ceramides generated in response to cellular stressors like chemotherapeutic agents or TNF-α.[3] The key structural feature of C4-ceramide, the D-erythro stereochemistry and the trans double bond between carbons 4 and 5 of the sphingoid base, was found to be crucial for its biological activity.[4] The biologically inactive analog, C4-dihydroceramide, which lacks this double bond, is often used as a negative control in experiments.[4] The widespread adoption of C4-ceramide and other short-chain ceramides has been pivotal in dissecting the intricate signaling cascades regulated by this class of lipids.

Chemical and Physical Properties

PropertyValue
Synonyms N-Butyryl-D-erythro-sphingosine, C4 Ceramide (d18:1/4:0)[5][6]
CAS Number 74713-58-9[5][6][7]
Molecular Formula C₂₂H₄₃NO₃[6][7]
Molecular Weight 369.58 g/mol [6][7]
Appearance Solid[5]
Storage -20°C[4][5]
Solubility Soluble in Ethanol (B145695) (30 mg/ml), DMSO (20 mg/ml), and DMF (20 mg/ml). Poorly soluble in aqueous solutions.[4][8]

Core Signaling Pathways of this compound

C4-ceramide influences a range of critical cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and autophagy.[1][2]

Apoptosis

C4-ceramide is a potent inducer of apoptosis and can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] A primary mechanism involves the formation of channels in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][9] This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, which in turn activates the caspase cascade.

Key signaling events in C4-ceramide-induced apoptosis include:

  • Activation of Stress-Activated Protein Kinases (SAPKs): C4-ceramide activates the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling cascades, which are key pathways in stress-induced apoptosis.[1][2]

  • Inhibition of Pro-Survival Pathways: It has been shown to inhibit pro-survival pathways such as the PI3K/Akt pathway.[2] Ceramide can activate protein phosphatases, like PP2A, which dephosphorylate and inactivate Akt.[3]

  • Regulation of Bcl-2 Family Proteins: Ceramide can influence the activity of Bcl-2 family proteins, promoting the activation of pro-apoptotic members like Bax.[1]

C4_Ceramide_Apoptosis_Pathway C4_Ceramide This compound (C4-Ceramide) Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion JNK_p38 JNK / p38 MAPK activation C4_Ceramide->JNK_p38 PP2A PP2A activation C4_Ceramide->PP2A MOMP MOMP Mitochondrion->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis JNK_p38->Apoptosis Akt Akt (Pro-survival) Akt->Mitochondrion | PP2A->Akt

C4-Ceramide Induced Apoptosis Signaling Pathway
Cell Cycle Arrest

Exogenous short-chain ceramides can induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cell proliferation.[1][10][11] The mechanisms involve the modulation of key cell cycle regulators:

  • Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Ceramide treatment has been shown to upregulate the expression of p21 and p27, which are inhibitors of CDKs.[10][12][13]

  • Downregulation of Cyclins and CDKs: A decrease in the expression of Cyclin D1 and CDK7 has been observed following ceramide treatment.[10]

  • Inhibition of CDK2 Activity: Ceramide can specifically inhibit CDK2 activity, leading to the hypophosphorylation of the Retinoblastoma (Rb) protein and subsequent cell cycle arrest.[13]

C4_Ceramide_Cell_Cycle_Arrest C4_Ceramide This compound (C4-Ceramide) p21_p27 p21 / p27 upregulation C4_Ceramide->p21_p27 CyclinD1_CDK7 Cyclin D1 / CDK7 downregulation C4_Ceramide->CyclinD1_CDK7 CDK2 CDK2 inhibition C4_Ceramide->CDK2 p21_p27->CDK2 G1_Arrest G1 Phase Arrest CyclinD1_CDK7->G1_Arrest Rb Rb hypophosphorylation CDK2->Rb Rb->G1_Arrest

C4-Ceramide Mediated G1 Cell Cycle Arrest
Autophagy

Ceramide is also a known inducer of autophagy, a cellular self-digestion process.[1] The signaling pathways involved in ceramide-induced autophagy are complex and can be interconnected with apoptosis. Key aspects of ceramide's role in autophagy include:

  • Regulation of Beclin-1: Beclin-1 is a key protein in the initiation of autophagy. Ceramide can influence the Beclin-1 complex.

  • Modulation of mTOR Pathway: While sphingosine-1-phosphate (S1P), a metabolite of ceramide, is known to induce autophagy via mTOR inhibition, the direct effects of C4-ceramide on this pathway are still being elucidated.[14]

  • LC3 Conversion: Ceramides can promote the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[15]

Quantitative Data Summary

The cytotoxic and cell cycle arrest effects of short-chain ceramides are dose-dependent and vary significantly between cell lines. The following table summarizes some of the reported quantitative effects.

Cell LineTreatmentConcentrationDurationObserved EffectsReference
Human Adipose-Derived Mesenchymal Stem Cells (hASCs)C4-Ceramide10 - 100 µM6 - 24 hoursLoss of cell viability, ROS generation, mitochondrial membrane potential disruption
Human Hepatocarcinoma (Bel7402)C2-Ceramide5 - 60 µM24 hoursInhibition of cell proliferation (IC50 ~10 µM)[10]
Nasopharyngeal Carcinoma (CNE2)CeramideDose-dependentNot specifiedInhibition of cell proliferation, G1 phase arrest[12]
Molt-4 LeukemiaC6-CeramideNot specifiedNot specifiedG0/G1 phase arrest[11]
Human Colon CancerCeramide analoguesNot specifiedNot specifiedInduction of apoptosis
Breast Cancer (MCF7)C6-pyridinium-ceramideIC50: 2 µMNot specifiedReduced cell viability[2]
GliomaC2-pyridinium-ceramideIC50: 8 µMNot specifiedReduced cell viability[2]

Note: Data for C2 and C6-ceramides are included as they are structurally and functionally similar to C4-ceramide and are more extensively documented in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.[2]

Experimental Protocols

Preparation of this compound Stock Solution and Cell Treatment

Stock Solution Preparation:

  • Weigh the desired amount of C4-ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[8]

  • Vortex thoroughly until the C4-ceramide is completely dissolved. Gentle warming may aid in solubilization.[4]

  • Store the stock solution at -20°C.[4]

Cell Treatment:

  • Pre-warm the cell culture medium to 37°C.

  • Dilute the C4-ceramide stock solution directly into the pre-warmed medium to the desired final concentration.

  • Immediately vortex the medium to ensure proper mixing and minimize precipitation.[8]

  • Remove the old medium from the cells and replace it with the C4-ceramide-containing medium.

  • Include a vehicle control (medium with the same final concentration of DMSO or ethanol) and an untreated control.[8]

  • Incubate the cells for the desired period as determined by time-course experiments.

C4_Ceramide_Preparation_Workflow start Start weigh Weigh C4-Ceramide Powder start->weigh dissolve Dissolve in DMSO/Ethanol (10-20 mM Stock) weigh->dissolve store Store Stock at -20°C dissolve->store dilute Dilute Stock in Pre-warmed Medium dissolve->dilute store->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate end End incubate->end

Workflow for C4-Ceramide Solution Preparation and Cell Treatment
Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of C4-ceramide.

Materials:

  • C4-ceramide

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a specialized MTT solvent)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Treatment: Prepare serial dilutions of C4-ceramide in culture medium. Remove the old medium and add 100 µL of the C4-ceramide-containing medium or vehicle control.[2]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

  • C4-ceramide treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • C4-ceramide treated and control cells

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with C4-ceramide to induce apoptosis. Harvest the cells and lyse them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Lysate Collection: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration.

  • Assay Setup: Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume with Cell Lysis Buffer.

  • Reaction Initiation: Add an equal volume of 2X Reaction Buffer with DTT to each well. Add the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 400-405 nm. The absorbance is proportional to the level of caspase-3 activity.

Western Blot Analysis of Apoptotic Markers

This protocol is to detect the activation of key proteins in the apoptotic signaling pathway.

Materials:

  • C4-ceramide treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-p38, anti-phospho-JNK, anti-phospho-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatants using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound (C4-ceramide) is a powerful and versatile research tool for investigating the complex roles of ceramide signaling in fundamental cellular processes. Its cell-permeable nature allows for the controlled induction of apoptosis, cell cycle arrest, and autophagy, providing a means to dissect the underlying molecular mechanisms. This guide has provided an in-depth overview of its history, signaling pathways, quantitative effects, and detailed experimental protocols to aid researchers in designing and executing robust experiments. A thorough understanding of the principles and methodologies outlined herein will facilitate further discoveries in the field of sphingolipid biology and its implications for human health and disease.

References

N-Butyroyl-D-Sphingosine: A Technical Guide to its Role as a Sphingolipid Precursor in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Butyroyl-D-sphingosine, a synthetic, short-chain ceramide analog, has emerged as an invaluable tool for researchers, scientists, and drug development professionals. Its cell-permeable nature allows for the direct investigation of sphingolipid metabolism and signaling, offering a window into the complex cellular processes governed by ceramides (B1148491) and their downstream metabolites. This technical guide provides a comprehensive overview of this compound as a sphingolipid precursor, detailing its metabolic fate, its role in key signaling pathways such as apoptosis, and standardized experimental protocols for its use. Quantitative data are presented in structured tables for clear comparison, and critical pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular functions.

Introduction

Sphingolipids are a class of lipids that play fundamental roles in cell structure and signaling. At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length of this fatty acid chain dictates the biophysical properties and biological functions of the ceramide. Endogenous ceramides are generated through three primary pathways: de novo synthesis, the salvage pathway, and the hydrolysis of sphingomyelin.[1]

This compound (also known as C4-ceramide) is a synthetic ceramide with a short four-carbon acyl chain.[2] This structural feature renders it sufficiently water-soluble to be readily delivered to cells in culture, where it mimics the actions of endogenous long-chain ceramides.[3] As a result, C4-ceramide has become a widely used tool to study the downstream effects of elevated intracellular ceramide levels, particularly in the context of apoptosis, cell cycle arrest, and other cellular stress responses.[4][5] This guide will delve into the technical aspects of using this compound as a sphingolipid precursor, providing the necessary information for its effective application in a research and development setting.

Physicochemical Properties and Handling

This compound is a solid at room temperature and is poorly soluble in aqueous solutions.[5] Proper handling and solubilization are critical for obtaining reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms C4-Ceramide, N-Butanoyl-D-erythro-sphingosine[2]
CAS Number 74713-58-9[2]
Molecular Formula C₂₂H₄₃NO₃[2]
Molecular Weight 369.58 g/mol [2]
Appearance Solid[2]
Storage Temperature -20°C[2]

Protocol 1: Solubilization of this compound for Cell Culture

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[5]

  • Dissolution: To ensure complete dissolution, warm the solution gently and vortex or sonicate briefly.[5]

  • Storage: Store the stock solution at -20°C, protected from light.[5]

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it into pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to prevent precipitation.[3]

  • Vehicle Control: Always include a vehicle control in experiments, treating a set of cells with the same final concentration of the organic solvent used to dissolve the C4-ceramide.[5]

Metabolism of this compound

Once inside the cell, this compound can be metabolized through various pathways of sphingolipid metabolism, serving as a precursor for more complex sphingolipids or being broken down into its constituent components. The primary metabolic fates include deacylation to form sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P), or it can serve as a substrate for the synthesis of more complex glycosphingolipids.[6]

metabolic_fate_of_c4_ceramide C4_Cer This compound (C4-Ceramide) Sph Sphingosine C4_Cer->Sph Complex_GSL Complex Glycosphingolipids C4_Cer->Complex_GSL S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Ceramidases Ceramidases Ceramidases->C4_Cer SphK Sphingosine Kinases (SphK) SphK->Sph GCS Glucosylceramide Synthase (GCS) GCS->C4_Cer

Core Signaling Pathway: Induction of Apoptosis

A primary and extensively studied function of this compound is the induction of apoptosis, or programmed cell death. It primarily activates the intrinsic (mitochondrial) pathway of apoptosis.[7]

Mitochondrial Outer Membrane Permeabilization (MOMP)

Upon entering the cell, C4-ceramide can directly interact with the mitochondrial outer membrane, where it is thought to form channels.[5] This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the apoptotic cascade. MOMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[8]

Caspase Activation

The release of cytochrome c into the cytosol triggers the assembly of the apoptosome, a multi-protein complex that activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3, which is responsible for the execution phase of apoptosis by cleaving a plethora of cellular substrates.[8]

Regulation of Bcl-2 Family Proteins

The process of MOMP is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, promote MOMP, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit it. Ceramide has been shown to influence the activity of these proteins, often promoting the activation of pro-apoptotic members and inhibiting the function of anti-apoptotic ones.[6][9]

apoptosis_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C4_Cer_ext This compound C4_Cer_int Intracellular C4-Ceramide C4_Cer_ext->C4_Cer_int Bax Bax/Bak C4_Cer_int->Bax activates Bcl2 Bcl-2/Bcl-xL C4_Cer_int->Bcl2 inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MOMP MOMP CytC Cytochrome c (release) MOMP->CytC CytC->Apoptosome Bax->MOMP Bcl2->MOMP

Quantitative Data on Cellular Effects

The biological effects of this compound are concentration- and cell-type-dependent. The following tables summarize quantitative data from various studies.

Table 2: Effective Concentrations of this compound for Inducing Apoptosis

Cell TypeEffective Concentration (µM)Incubation Time (hours)Observed EffectsReference
Human Adipose-Derived Mesenchymal Stem Cells10 - 1006 - 24Loss of cell viability, ROS generation, mitochondrial membrane potential disruption[5]
Human Leukemia (HL-60)10 - 5012 - 48Increased apoptotic markers[8]
Breast Cancer (MCF-7)10 - 5024 - 48Reduced cell viability[4]
Prostate Cancer (PC3)20 - 8024Induction of apoptosis[4]

Table 3: IC₅₀ Values of C4-Ceramide and Analogs in Cancer Cell Lines

Cell LineCompoundIC₅₀ (µM)Treatment Duration (hours)Reference
SKBr3 (Breast Cancer)benzene-C4-ceramide18.924[3]
MCF-7/Adr (Drug-Resistant Breast Cancer)benzene-C4-ceramide45.524[3]
SKBr3 (Breast Cancer)pyridine-C4-ceramide12.8 - 16.724[3]
MCF-7/Adr (Drug-Resistant Breast Cancer)pyridine-C4-ceramide12.8 - 16.724[3]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol determines the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Treatment: Treat cells with various concentrations of C4-ceramide and a vehicle control.[4]

  • Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[3]

Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with C4-ceramide for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.[7]

  • Washing: Wash cells with cold PBS.[7]

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer.[3]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.[3]

  • Analysis: Analyze the samples by flow cytometry.[3]

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase-3.

Materials:

  • This compound

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with C4-ceramide, then lyse the cells according to the kit manufacturer's protocol.[10][11]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[10]

  • Assay Reaction: Add the cell lysate to a 96-well plate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[10][12]

  • Incubation: Incubate at 37°C for 1-2 hours.[10]

  • Measurement: Read the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric).[11][12]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.[13]

experimental_workflow start Start: Cell Culture treatment Treatment: This compound (various concentrations and times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis caspase Caspase-3 Activity Assay treatment->caspase lcms Sphingolipid Analysis (LC-MS/MS) treatment->lcms gene_exp Gene Expression Analysis (qPCR/Microarray) treatment->gene_exp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis caspase->data_analysis lcms->data_analysis gene_exp->data_analysis

Analysis of Metabolic Fate by LC-MS/MS

To understand the role of this compound as a sphingolipid precursor, it is essential to trace its metabolic conversion into other sphingolipid species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[14][15]

Protocol 2: General Workflow for Sphingolipid Analysis by LC-MS/MS

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest at various time points.

  • Lipid Extraction: Perform a lipid extraction from the cell pellets, often using a single-phase extraction with butanol/methanol or a two-phase extraction with chloroform/methanol.[2][14]

  • Internal Standards: Spike the samples with a cocktail of deuterated or odd-chain sphingolipid internal standards for accurate quantification.[2]

  • LC Separation: Separate the different sphingolipid classes using either reversed-phase or normal-phase high-performance liquid chromatography (HPLC).[2][14]

  • MS/MS Detection: Detect and quantify the sphingolipids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15]

  • Data Analysis: Quantify the different sphingolipid species by comparing their peak areas to those of the internal standards.[14]

Effects on Gene Expression of Sphingolipid Metabolizing Enzymes

Treatment with this compound can lead to compensatory changes in the expression of genes encoding enzymes involved in sphingolipid metabolism. These changes can be assessed using techniques like quantitative real-time PCR (qPCR) or microarray analysis.[16][17] Studies have shown that alterations in ceramide levels can influence the expression of ceramide synthases (CERS), sphingosine kinases (SPHK), and other key enzymes in the pathway.[1][16]

Conclusion

This compound is a powerful and versatile tool for investigating the complex world of sphingolipid biology. Its ability to readily enter cells and mimic the effects of endogenous ceramides provides a direct means to probe the signaling pathways that govern critical cellular processes like apoptosis. The detailed protocols, quantitative data, and visual diagrams presented in this technical guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of sphingolipid metabolism and its implications in health and disease.

References

N-Butyroyl-D-Sphingosine: A Technical Guide to its Cellular Uptake, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl-D-Sphingosine, a synthetic, short-chain ceramide analog also known as C4-ceramide, has emerged as a important tool in cellular biology and drug discovery.[1] As a cell-permeable compound, it effectively mimics the actions of endogenous long-chain ceramides (B1148491), allowing for the direct investigation of ceramide-mediated signaling pathways.[1][2] Ceramides, a class of bioactive sphingolipids, are central players in a multitude of cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence.[2][3] The acyl chain length of ceramide dictates its subcellular localization and specific biological functions.[4] This guide provides an in-depth technical overview of the cellular uptake, metabolism, and signaling cascades associated with this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Cellular Uptake and Distribution

Due to its short acyl chain, this compound is cell-permeable, readily crossing the plasma membrane to elevate intracellular ceramide levels.[2] This property bypasses the complexities of endogenous ceramide synthesis and allows for the direct study of its downstream effects.[1] Once inside the cell, C4-ceramide can be metabolized or act as a second messenger in various signaling pathways.[4]

Metabolism of this compound

The cellular concentration of ceramides is tightly regulated through a balance of synthesis, degradation, and conversion to other sphingolipids.[4] Exogenously supplied this compound is incorporated into these metabolic pathways.

Anabolism (Synthesis Pathways)

While C4-ceramide is an exogenous analog, it's important to understand the endogenous pathways that generate ceramides, as they provide context for its metabolic fate and function. There are three main pathways for ceramide synthesis:

  • De Novo Synthesis: This pathway starts in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[3] A series of subsequent reactions, including N-acylation by ceramide synthases (CerS), leads to the formation of dihydroceramide, which is then desaturated to form ceramide.[3][4]

  • Sphingomyelin (B164518) Hydrolysis: Ceramide can be rapidly generated at cellular membranes through the hydrolysis of sphingomyelin by sphingomyelinase (SMase) enzymes.[3] This pathway is often activated in response to cellular stressors.[3]

  • Salvage Pathway: This pathway involves the recycling of sphingosine (B13886), a breakdown product of complex sphingolipids.[5] Sphingosine is re-acylated by ceramide synthases to form ceramide.[5]

Catabolism (Degradation Pathways)

The primary route for the degradation of this compound, like other ceramides, is through hydrolysis by ceramidases. These enzymes cleave the amide bond, releasing sphingosine and a fatty acid (in this case, butyric acid).[6] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a signaling molecule that often has opposing effects to ceramide.[6][7] This balance between ceramide and S1P levels, often termed the "sphingolipid rheostat," is critical in determining cell fate.[8][9]

Core Signaling Pathways

This compound, by increasing intracellular ceramide levels, activates a variety of signaling cascades that influence critical cellular decisions, most notably apoptosis and cell cycle arrest.

Induction of Apoptosis

A well-documented role of C4-ceramide is the induction of programmed cell death.[10] Elevated ceramide levels can trigger both intrinsic and extrinsic apoptotic pathways.[9]

  • Mitochondrial (Intrinsic) Pathway: Ceramide can accumulate in the outer mitochondrial membrane, leading to the formation of channels that increase its permeability.[3][10] This results in the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, leading to the execution of apoptosis.[3][10]

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Ceramide is a known activator of the JNK signaling cascade, a key pathway in stress-induced apoptosis.[2]

Cell Cycle Arrest

Exogenous short-chain ceramides have been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[2] This is achieved by modulating the activity of key regulatory proteins involved in cell cycle progression.[2]

Quantitative Data

The following table summarizes the quantitative effects of short-chain ceramides (including C4-ceramide and its close analogs C2 and C6-ceramide) on various cancer cell lines. It is important to note that the optimal concentration should be determined empirically for each specific cell line and experimental condition.[1]

Cell LineCeramide AnalogConcentrationEffectReference
WEHI 231C4-ceramide20-40 µMInduction of apoptosis[11]
Molt-4 leukemiaC6-ceramideNot specifiedG0/G1 phase cell cycle arrest[2]
Breast cancer cellsC2-ceramideNot specifiedInhibition of proliferation and induction of apoptosis[12]

Experimental Protocols

Quantification of C4-Ceramide by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of C4-ceramide from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Lipid Extraction:

  • Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Perform a Bligh-Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of methanol:chloroform:water.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a suitable solvent (e.g., methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.[4]

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is used to separate the lipids.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transition for C4-Ceramide (d18:1/4:0): The precursor ion [M+H]⁺ is m/z 370.3. The product ion is typically the sphingoid base fragment at m/z 264.3. The transition would be 370.3 -> 264.3.[4]

Ceramide Synthase Activity Assay

This protocol describes a fluorescent assay to measure the activity of ceramide synthases (CerS), the enzymes responsible for N-acylation of the sphingoid base.

a. Materials:

  • Cell or tissue lysates containing CerS.

  • Fluorescently labeled fatty acyl-CoA (e.g., NBD-C6-CoA) or a fluorescent sphingoid base.

  • Reaction buffer.

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

b. Procedure:

  • Incubate the cell lysate with the fluorescent substrate and the corresponding non-labeled substrate (sphingosine or butyryl-CoA) in the reaction buffer.

  • Stop the reaction by adding a solvent mixture to extract the lipids.

  • Separate the fluorescently labeled ceramide product from the unreacted fluorescent substrate using either TLC or HPLC.

  • Quantify the fluorescent signal of the product, which is proportional to the CerS activity.

Visualizations

Ceramide_Metabolism cluster_synthesis Ceramide Synthesis cluster_ceramide cluster_catabolism Ceramide Catabolism DeNovo De Novo Synthesis (Endoplasmic Reticulum) Ceramide Ceramide (e.g., C4-Ceramide) DeNovo->Ceramide SM_Hydrolysis Sphingomyelin Hydrolysis SM_Hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P

Caption: Overview of the core pathways of ceramide metabolism.

Apoptosis_Signaling cluster_intrinsic Intrinsic Pathway cluster_jnk JNK Pathway C4_Ceramide This compound (C4-Ceramide) Mitochondria Mitochondrial Outer Membrane C4_Ceramide->Mitochondria JNK_Activation JNK Activation C4_Ceramide->JNK_Activation Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase_Cascade Caspase Activation Cytochrome_C->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis JNK_Activation->Apoptosis

Caption: C4-Ceramide induced apoptosis signaling pathways.

Experimental_Workflow start Cell Culture with C4-Ceramide Treatment extraction Lipid Extraction (Bligh-Dyer) start->extraction analysis LC-MS/MS Analysis (MRM for C4-Ceramide) extraction->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Experimental workflow for C4-Ceramide quantification.

References

N-Butyroyl-D-Sphingosine and Its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butyroyl-D-Sphingosine, a synthetic, cell-permeable short-chain ceramide analog also known as C4-ceramide, has emerged as a critical tool in the study of cellular signaling, particularly in the induction of apoptosis. Its ability to mimic endogenous ceramides (B1148491) allows for the detailed investigation of lipid-mediated signaling pathways that converge on the mitochondrion, the central hub of cellular metabolism and a key regulator of programmed cell death. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding these interactions is paramount for researchers in the fields of cancer biology, neurodegenerative diseases, and metabolic disorders, as well as for professionals involved in the development of novel therapeutics targeting these pathways.

Core Mechanisms of this compound Action on Mitochondria

This compound exerts its primary effects on mitochondrial function through a multi-faceted approach, culminating in the induction of the intrinsic apoptotic pathway. The core mechanisms include the formation of channels in the outer mitochondrial membrane, disruption of the electron transport chain, generation of reactive oxygen species (ROS), and modulation of the mitochondrial membrane potential.

Mitochondrial Outer Membrane Permeabilization (MOMP)

A hallmark of ceramide-induced apoptosis is the permeabilization of the outer mitochondrial membrane.[1] Short-chain ceramides like this compound can directly insert into the outer mitochondrial membrane and self-assemble to form large, permeable channels.[1][2] These channels allow for the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.[2] The release of these factors is a critical initiating event in the caspase cascade that executes apoptosis.[1]

Disruption of the Electron Transport Chain (ETC) and Oxidative Phosphorylation

This compound and its analogs have been shown to directly interact with and inhibit components of the mitochondrial electron transport chain.[3][4] This inhibition can lead to a decrease in mitochondrial respiration and a subsequent reduction in ATP production.[5][6] The disruption of the ETC is also a major contributor to the generation of reactive oxygen species.

Generation of Reactive Oxygen Species (ROS)

The inefficient transfer of electrons along the compromised ETC leads to the increased production of superoxide (B77818) anions, which are then converted to other reactive oxygen species.[3][4] This state of oxidative stress further damages mitochondrial components, including lipids, proteins, and mitochondrial DNA, creating a feedback loop that amplifies the apoptotic signal.[7]

Modulation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. Short-chain ceramides can cause a collapse of the mitochondrial membrane potential, an event that is often a point of no return in the apoptotic process.[3][7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of short-chain ceramides on various aspects of mitochondrial function and apoptosis. It is important to note that the specific effects can be cell-type and concentration-dependent. The data presented here are derived from studies using C2 and C16-ceramide, which are structurally and functionally similar to C4-ceramide.

Table 1: Effect of Short-Chain Ceramides on Mitochondrial Respiration and Complex Activity

ParameterCeramide AnalogConcentrationCell/Mitochondria TypeEffectReference(s)
State 3 Respiration (ADP-stimulated)C2-Ceramide20 µMRat Heart MitochondriaInhibition[4]
State 4 RespirationC2-Ceramide20 µMRat Heart MitochondriaStimulation (uncoupling effect)[4]
Complex I ActivityC2-Ceramide20 µMRat Heart Mitochondrial Particles~20% Inhibition[4][8]
Complex I+III ActivityC2-Ceramide20 µMRat Heart Mitochondrial Particles~25% Inhibition[4][8]
Complex II+III ActivityC2-Ceramide20 µMRat Heart Mitochondrial Particles~15% Inhibition[4][8]
Complex IV (Cytochrome c Oxidase) ActivityC2-Ceramide20 µMRat Heart Mitochondrial Particles~40% Stimulation[4][8]
Complex IV (Cytochrome c Oxidase) ActivityC16-Ceramide20 µMRat Heart Mitochondrial Particles~20% Inhibition[4][8]

Table 2: Induction of Apoptosis and Caspase Activity by Short-Chain Ceramides

ParameterCeramide AnalogConcentrationCell TypeIncubation TimeEffectReference(s)
ApoptosisC4-Ceramide10 - 100 µMHuman Adipose-Derived Mesenchymal Stem Cells6 - 24 hoursInduction of apoptosis[1]
Caspase-3 ActivityC8-Ceramide60 µMK562 cells-1.36-fold increase[9]
Caspase-3 Activity (in combination with Nilotinib)C8-Ceramide60 µMK562 cells-1.8 to 2.51-fold increase[9]
Caspase-3 ActivationC2-Ceramide-Rat Cortical Neurons-Upregulation[10]
Caspase-9 ActivationC2-Ceramide-Rat Cortical Neurons-Upregulation[10]
Cytochrome c ReleaseC2-Ceramide-Isolated Rat Liver Mitochondria-Induction[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitochondrial Apoptosis

The signaling cascade initiated by this compound converges on the mitochondria, leading to the activation of the intrinsic apoptotic pathway. The following diagram illustrates the key events in this process.

G This compound Signaling Pathway in Mitochondrial Apoptosis C4_Ceramide This compound (C4-Ceramide) MOM Mitochondrial Outer Membrane C4_Ceramide->MOM ETC Electron Transport Chain (Complex I, III Inhibition) C4_Ceramide->ETC Ceramide_Channel Ceramide Channel Formation MOM->Ceramide_Channel Bax Bax Activation & Translocation MOM->Bax Cytochrome_c Cytochrome c Release Ceramide_Channel->Cytochrome_c Bax->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS ROS Production ETC->ROS MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ETC->MMP ROS->MMP MMP->Cytochrome_c

Signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Investigating Mitochondrial Effects

A robust experimental workflow is essential for elucidating the precise effects of this compound on mitochondrial function. The following diagram outlines a typical experimental approach.

G Experimental Workflow for Mitochondrial Function Analysis cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Mitochondrial Function Assays cluster_2 Phase 3: Apoptosis and Signaling Analysis cluster_3 Phase 4: Data Analysis and Interpretation Cell_Culture Cell Seeding and Culture Treatment Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment Mito_Respiration Mitochondrial Respiration (Seahorse XF Assay) Treatment->Mito_Respiration MMP_Assay Mitochondrial Membrane Potential (JC-1 Staining) Treatment->MMP_Assay ROS_Assay Reactive Oxygen Species (MitoSOX Red) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Quantification (Annexin V / PI Staining) Treatment->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Bcl-2 family, Cytochrome c) Treatment->Western_Blot Data_Analysis Quantitative Data Analysis Mito_Respiration->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Mechanistic Insights Data_Analysis->Conclusion

A typical experimental workflow for studying mitochondrial effects.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial function in response to this compound using the Agilent Seahorse XF Cell Mito Stress Test.

Materials:

  • Seahorse XF96 or XFe24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (C4-ceramide)

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time in a non-CO2 incubator at 37°C for 1 hour.

  • Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration: ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: After the run, normalize the OCR data to cell number and analyze the results to determine the impact of this compound on mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Cells of interest

  • This compound

  • Fluorescence microscope or flow cytometer

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

Procedure:

  • Cell Culture and Treatment: Seed cells in a suitable culture plate or on coverslips and treat with various concentrations of this compound for the desired time. Include an untreated control and a positive control treated with FCCP.

  • JC-1 Staining: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and incubate them with the JC-1 working solution for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging or Flow Cytometry:

    • Microscopy: Mount the coverslips and immediately visualize the cells using a fluorescence microscope equipped with filters for detecting both green (monomers) and red (J-aggregates) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • MitoSOX Red reagent

  • Cells of interest

  • This compound

  • Fluorescence microscope or flow cytometer

  • Antimycin A or another known ROS inducer as a positive control

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.

  • MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or PBS. Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for detecting red fluorescence.

    • Flow Cytometry: Harvest and resuspend the cells in PBS for analysis on a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Conclusion

This compound is a potent modulator of mitochondrial function, primarily acting as an inducer of the intrinsic apoptotic pathway. Its mechanisms of action are centered on the permeabilization of the outer mitochondrial membrane, disruption of the electron transport chain, generation of reactive oxygen species, and dissipation of the mitochondrial membrane potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate these critical cellular processes. A thorough understanding of how short-chain ceramides impact mitochondrial bioenergetics and signaling is essential for the development of novel therapeutic strategies for a range of diseases characterized by deregulated apoptosis and mitochondrial dysfunction.

References

Methodological & Application

N-Butyroyl-D-Sphingosine: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl-D-Sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable short-chain analog of endogenous ceramides (B1148491).[1] Ceramides are bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses.[1][2] Due to its shorter acyl chain, C4-ceramide exhibits increased solubility and cell permeability compared to its long-chain counterparts, making it a valuable tool for in vitro studies investigating ceramide-mediated signaling pathways.[1]

This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on its application in cancer research. It includes a summary of its effects on various cell lines, comprehensive experimental protocols, and diagrams of the key signaling pathways involved.

Data Presentation

The pro-apoptotic and anti-proliferative effects of short-chain ceramides have been evaluated in numerous studies. While comprehensive quantitative data for this compound (C4-ceramide) is not always readily available in a consolidated format, the following tables provide representative data for short-chain ceramides, including a C4-ceramide analog, to offer a comparative perspective on their biological activities.

Table 1: Effective Concentrations of Short-Chain Ceramides for Apoptosis Induction

Cell LineCeramide AnalogEffective Concentration (µM)Incubation Time (hours)
Breast Cancer (SKBr3)Benzene-C4-ceramide18.9 (EC50)24
Breast Cancer (MCF-7/Adr)Benzene-C4-ceramide45.5 (EC50)24
Human Leukemia (HL-60)C2-ceramide106
Human Colon Cancer (HT-29)C2-ceramide2524
Glioma (U-373 MG)C2-ceramide504

Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.[1]

Table 2: Comparative Effects of C2-Ceramide and C2-Dihydroceramide on Apoptosis

Experimental SystemParameter MeasuredC2-Ceramide (with C4-C5 double bond)C2-Dihydroceramide (lacking C4-C5 double bond)
Isolated MitochondriaCytochrome c ReleaseInduces releaseNo effect/Inhibitory
Jurkat T-cellsApoptosis (%)~60% at 50 µM~10% at 50 µM
B16 Melanoma CellsCaspase-3 ActivationSignificant activationNo significant activation

This table summarizes data demonstrating that the C4-C5 trans double bond in the sphingoid backbone is critical for the pro-apoptotic activity of ceramides. Dihydroceramides, which lack this double bond, are often used as negative controls in experiments.[3]

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Ceramide-Mediated Apoptosis Pathway

C4-ceramide primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[4] This triggers a caspase cascade, ultimately leading to cell death.

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Pathway C4_Ceramide This compound (C4-Ceramide) Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion Forms channels Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: C4-Ceramide induces apoptosis via the mitochondrial pathway.

Modulation of JNK and PI3K/Akt Pathways

C4-ceramide has been shown to activate stress-activated protein kinases such as JNK (c-Jun N-terminal kinase) while inhibiting pro-survival pathways like the PI3K/Akt pathway. JNK activation promotes apoptosis, while the inhibition of Akt, a key cell survival kinase, further contributes to cell death.

JNK_Akt_Pathway Modulation of JNK and PI3K/Akt Pathways by C4-Ceramide C4_Ceramide This compound (C4-Ceramide) JNK JNK (c-Jun N-terminal kinase) C4_Ceramide->JNK Activates PI3K PI3K C4_Ceramide->PI3K Inhibits Apoptosis Apoptosis JNK->Apoptosis Akt Akt (Protein Kinase B) PI3K->Akt Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival

Caption: C4-Ceramide promotes apoptosis by activating JNK and inhibiting the PI3K/Akt pathway.

Experimental Protocols

The following are detailed protocols for common in vitro experiments involving this compound.

Preparation of this compound Stock Solution
  • Materials:

    • This compound (C4-ceramide) powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure: a. Weigh the desired amount of C4-ceramide powder in a sterile microcentrifuge tube. b. Dissolve the C4-ceramide in DMSO to create a stock solution of 10-20 mM. c. Vortex thoroughly to ensure the powder is completely dissolved. d. Store the stock solution at -20°C.

General Workflow for In Vitro Cell Treatment

The following diagram illustrates a typical workflow for treating cultured cells with C4-ceramide and subsequent analysis.

Experimental_Workflow General Workflow for In Vitro Cell Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed cells in appropriate culture plates/flasks Prepare_Treatment 2. Prepare working solutions of C4-ceramide from stock Cell_Culture->Prepare_Treatment Treat_Cells 3. Treat cells with C4-ceramide and vehicle control Prepare_Treatment->Treat_Cells Incubate 4. Incubate for desired duration (e.g., 6-48h) Treat_Cells->Incubate Harvest_Cells 5. Harvest cells Incubate->Harvest_Cells Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase) Harvest_Cells->Apoptosis_Assay Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Harvest_Cells->Viability_Assay Western_Blot Western Blot (e.g., for p-JNK, p-Akt) Harvest_Cells->Western_Blot

Caption: A typical workflow for in vitro experiments with C4-ceramide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of C4-ceramide on cell proliferation and viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of C4-ceramide in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest C4-ceramide concentration). c. Remove the medium from the wells and replace it with the prepared C4-ceramide dilutions and controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. e. After incubation, add 10 µL of MTT solution to each well. f. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. g. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. h. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with C4-ceramide and controls

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure: a. Harvest the cells (including any floating cells in the medium) by trypsinization or scraping, followed by centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube. h. Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[4]

  • Materials:

    • Cells treated with C4-ceramide and controls

    • Caspase-3 colorimetric or fluorometric assay kit

    • Cell lysis buffer

    • 96-well plate

    • Microplate reader

  • Procedure: a. Harvest and wash the treated cells. b. Lyse the cells according to the assay kit manufacturer's instructions. c. Determine the protein concentration of each cell lysate. d. Add an equal amount of protein from each lysate to the wells of a 96-well plate. e. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well. f. Incubate the plate at 37°C for 1-2 hours. g. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.

References

Application Notes and Protocols for C4-Ceramide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] Among these, the short-chain C4-ceramide (N-butyroyl-D-erythro-sphingosine) has emerged as a key signaling molecule with significant therapeutic potential.[1] As a cell-permeable analog, C4-ceramide is an invaluable tool in research, capable of mimicking the intracellular accumulation of endogenous ceramides to study their downstream effects.[3][4] This document provides detailed application notes and protocols for the use of C4-ceramide in cell culture, with a focus on inducing apoptosis and assessing cell viability.

Data Presentation: Quantitative Parameters for C4-Ceramide Treatment

The optimal concentration and incubation time for C4-ceramide treatment can vary significantly depending on the cell type and the specific biological question being investigated.[4] The following tables summarize typical experimental parameters.

Table 1: Recommended Concentration Ranges for C4-Ceramide [4]

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death.
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours.
> 50 µMAcute toxicity/necrotic cell deathRapid loss of cell viability.

Table 2: Typical Incubation Times and Corresponding Assays [4]

Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteinsDetection of early signaling events (e.g., phosphorylation of kinases).
12 - 24 hoursAnnexin V/Propidium Iodide (PI) StainingQuantification of early and late apoptosis.
24 - 48 hoursCaspase Activity AssaysMeasurement of the activity of executioner caspases (e.g., Caspase-3).
24 - 72 hoursCell Viability Assays (e.g., MTT)Determination of overall cytotoxicity.[5]

Table 3: Cytotoxicity of C4-Ceramide and its Analogs in Cancer Cell Lines [6]

Cell LineCompoundEC50/IC50 (µM)Treatment Duration (hours)
SKBr3 (Breast Cancer)benzene-C4-ceramide18.924
MCF-7/Adr (Drug-Resistant Breast Cancer)benzene-C4-ceramide45.524
SKBr3 (Breast Cancer)pyridine-C4-ceramide12.8 - 16.724
MCF-7/Adr (Drug-Resistant Breast Cancer)pyridine-C4-ceramide12.8 - 16.724
SK-BR-3 (Breast Cancer)C4-ceramide15.9Not Specified
MCF-7/Adr (Breast Cancer)C4-ceramide19.9Not Specified

Signaling Pathways Modulated by C4-Ceramide

C4-ceramide exerts its biological effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.[1]

A primary mechanism of C4-ceramide-induced apoptosis involves its direct action on the mitochondria.[3] It can form permeable channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[2][3] This release triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[3]

Furthermore, C4-ceramide is a known activator of the Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) pathway, which is a key pathway in stress-induced apoptosis.[2][7][8] Ceramide can also activate protein phosphatases, such as Protein Phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate pro-survival kinases like Akt, further promoting apoptosis.[1][9]

C4_Ceramide_Signaling_Pathways C4_Ceramide C4-Ceramide Mitochondria Mitochondria C4_Ceramide->Mitochondria Forms Channels JNK_Pathway JNK Pathway Activation C4_Ceramide->JNK_Pathway PP2A PP2A Activation C4_Ceramide->PP2A Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis JNK_Pathway->Apoptosis Akt_Inhibition Akt Inhibition PP2A->Akt_Inhibition Dephosphorylates Akt_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Akt_Inhibition->Cell_Cycle_Arrest

C4-Ceramide Signaling Pathways

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of C4-ceramide treatment.

Protocol 1: Preparation of C4-Ceramide Stock Solution and Cell Treatment

Materials:

  • C4-ceramide powder

  • Sterile-filtered DMSO or 100% ethanol[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

  • Cultured cells

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of C4-ceramide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile-filtered DMSO or 100% ethanol (B145695) to achieve a high-concentration stock solution (e.g., 10-20 mM).[5]

    • Vortex thoroughly until the C4-ceramide is completely dissolved.[5]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

  • Cell Treatment:

    • Culture cells of interest to the desired confluency.

    • On the day of the experiment, thaw the C4-ceramide stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration.[6] It is crucial to add the stock solution to the medium while vortexing or vigorously mixing to ensure proper dispersion and prevent precipitation.[6]

    • Remove the existing medium from the cultured cells and replace it with the medium containing the C4-ceramide.[6]

    • Include a vehicle control by treating cells with the same final concentration of DMSO or ethanol used in the C4-ceramide-treated wells.[5]

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[6]

C4_Ceramide_Treatment_Workflow Start Start Prepare_Stock Prepare C4-Ceramide Stock Solution (10-20 mM in DMSO/Ethanol) Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Dilute_Stock Dilute Stock Solution in Pre-warmed Medium Prepare_Stock->Dilute_Stock Treat_Cells Replace Medium and Treat Cells with C4-Ceramide Culture_Cells->Treat_Cells Dilute_Stock->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., MTT, Caspase Activity) Incubate->Assay End End Assay->End

C4-Ceramide Treatment Workflow
Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cells treated with C4-ceramide in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)[5][10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

    • Treat the cells with varying concentrations of C4-ceramide and controls as described in Protocol 1.[5]

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • After the incubation period, add 10-20 µl of the 5 mg/ml MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.[5]

    • Add 100-200 µl of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.[5]

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[5]

Materials:

  • Cells treated with C4-ceramide

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Treat cells with C4-ceramide as described in Protocol 1 to induce apoptosis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[11]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysates.

    • Add equal amounts of protein from each sample to a 96-well plate.

    • Add reaction buffer containing DTT to each well.[11]

    • Add the caspase-3 substrate (DEVD-pNA) to each well.[11]

    • Incubate the plate at 37°C for 1-2 hours.[5][11]

  • Absorbance Measurement:

    • Measure the absorbance at 400-405 nm.[5][11] The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates the level of caspase-3 activity.[5]

Troubleshooting

  • C4-Ceramide Precipitation: If precipitation occurs in the cell culture medium, try slightly warming the medium before adding the C4-ceramide stock solution.[5] Using a lower final concentration of C4-ceramide may also prevent precipitation.[5] Alternatively, consider using a solvent-free delivery method, such as complexing with BSA.[5]

  • High Vehicle Control Cytotoxicity: If high levels of cell death are observed in the vehicle control group, the final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high.[12] Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[12]

  • No Observed Effect: If C4-ceramide treatment does not induce the expected biological effect, it could be due to degradation of the compound.[13] Co-treatment with a ceramidase inhibitor can prevent C4-ceramide breakdown.[13] Additionally, perform a dose-response experiment to determine the optimal concentration for your specific cell line, as some cell lines may be resistant to ceramide-induced apoptosis.[13]

References

Application Note and Protocol: HPLC Analysis of N-Butyroyl-D-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl-D-Sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable analog of natural ceramides (B1148491).[1][2] Ceramides are a class of bioactive sphingolipids that play crucial roles as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[2][3] The specific acyl chain length of the ceramide molecule can influence its biological function.[2] Due to its cell-permeable nature, C4-ceramide is a valuable tool for studying the intracellular effects of ceramides.[2] Accurate and sensitive quantification of this compound is essential for understanding its mechanism of action and for its application in drug development and biomedical research.

This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which is considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[2]

Signaling Pathway Context: Sphingolipid Metabolism

This compound, as a ceramide analog, participates in sphingolipid signaling pathways. The de novo synthesis pathway is a major contributor to ceramide production in the cell, starting from the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.[2] Ceramides are central to sphingolipid metabolism and can be metabolized to form other important signaling molecules like sphingosine-1-phosphate (S1P), or more complex sphingolipids such as sphingomyelin.[1][3] The balance between ceramide and S1P levels is critical for cell fate, with ceramides generally promoting apoptosis and S1P promoting cell survival.[3]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->3_Ketosphinganine SPT Sphinganine (B43673) Sphinganine (Dihydrosphingosine) 3_Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Sphingosine (B13886) Sphingosine Ceramide->Sphingosine Ceramidase C4_Ceramide This compound (C4-Ceramide) [Cell-Permeable Analog] C4_Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival

Caption: De Novo Sphingolipid Biosynthesis and Signaling Pathway.

Experimental Workflow

The quantitative analysis of this compound by HPLC-MS/MS follows a systematic workflow, from sample collection to data interpretation. The key stages include lipid extraction from the biological matrix, chromatographic separation, and mass spectrometric detection and quantification.[1][2]

Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., LLE with Chloroform (B151607)/Methanol) Sample->Extraction Dry_Reconstitute Dry & Reconstitute in Mobile Phase Extraction->Dry_Reconstitute HPLC HPLC Separation (Reversed-Phase C18) Dry_Reconstitute->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: HPLC-MS/MS Workflow for this compound Analysis.

Experimental Protocols

1. Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established methods for extracting ceramides from biological fluids.[1]

  • Materials:

    • Biological sample (e.g., 50 µL plasma)

    • Internal Standard (IS): A suitable non-endogenous ceramide, such as C17-ceramide, should be used for accurate quantification.

    • Chloroform

    • Methanol

    • Water (HPLC-grade)

    • 1.5 mL microcentrifuge tubes

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

    • Add a known amount of the internal standard.

    • Add 1 mL of a pre-chilled (-20°C) chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute at 4°C.

    • To induce phase separation, add 0.25 mL of chloroform and 0.25 mL of water.

    • Vortex again for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

    • Dry the pooled organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

This method utilizes a reversed-phase C18 column for the chromatographic separation of this compound.

  • Instrumentation:

    • HPLC or UHPLC system

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

  • HPLC Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-8 min: Linear gradient from 30% to 100% B

      • 8-12 min: Hold at 100% B

      • 12.1-15 min: Return to 30% B for re-equilibration

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 4500 V

    • Source Temperature: 350°C

    • MRM Transitions: (To be optimized for the specific instrument)

      • This compound (C4-ceramide): Precursor ion [M+H]+ → Product ion

      • Internal Standard (e.g., C17-ceramide): Precursor ion [M+H]+ → Product ion

Data Presentation

The quantitative performance of ceramide analysis using HPLC-MS/MS is characterized by high sensitivity and a broad dynamic range. The following table summarizes typical performance data. Specific values for this compound may vary depending on the instrumentation and sample matrix.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 9 fmol
Limit of Quantification (LOQ) 21 fmol
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery 85-115%

Data synthesized from typical performance characteristics of sphingolipid analysis by LC-MS/MS.[4][5]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of this compound in biological samples. The sample preparation protocol based on liquid-liquid extraction is effective for isolating ceramides from complex matrices. The use of a suitable internal standard and MRM on a tandem mass spectrometer ensures accurate and reliable quantification. This methodology is well-suited for researchers, scientists, and drug development professionals investigating the roles of ceramides in cellular signaling and pathophysiology.

References

Application Note: Quantification of N-Butyroyl-D-Sphingosine (C4-Ceramide) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Butyroyl-D-Sphingosine, also known as C4-Ceramide, is a short-chain ceramide, a class of bioactive sphingolipids. Ceramides are integral structural components of cellular membranes and function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, inflammation, and stress responses.[1][2][3] Dysregulation of ceramide metabolism is implicated in numerous diseases such as cancer, diabetes, and neurodegenerative disorders.[4][5] Accurate and sensitive quantification of specific ceramide species like this compound is crucial for understanding its role in these complex biological pathways and for the development of novel therapeutic strategies.

This application note details a robust and reliable method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.

Principle of Isotope Dilution Mass Spectrometry Isotope dilution mass spectrometry is a powerful technique for achieving high accuracy and precision in quantitative analysis.[5] The method involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[5] This internal standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the internal standard, variations arising from sample extraction, matrix effects, and instrument response are effectively normalized, leading to highly reliable quantification.[5]

Ceramide Metabolism and Signaling

Ceramides are central to sphingolipid metabolism and can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][2][6]

Caption: Major pathways of ceramide synthesis and metabolism.

Experimental Protocols

Materials and Reagents
  • This compound (C4-Ceramide) standard (Sigma-Aldrich, CAS 74713-58-9 or equivalent)

  • Internal Standard (IS): this compound-d7 (C4-Ceramide-d7) or other suitable odd-chain/isotope-labeled ceramide (e.g., C17:0 Ceramide).

  • HPLC or LC-MS grade solvents: Methanol (B129727), Acetonitrile, Chloroform, 2-Propanol, Water.

  • Formic Acid, Ammonium Formate, Potassium Hydroxide (KOH).

  • 13 x 100 mm screw-capped glass test tubes with Teflon-lined caps.[7]

  • Biological matrix (e.g., plasma, cell lysates, tissue homogenates).

Sample Preparation: Single-Phase Lipid Extraction

This protocol is adapted from methods for comprehensive sphingolipid extraction.[8][9]

  • To a 13 x 100 mm glass tube, add 100 µL of the biological sample (e.g., plasma, or cell/tissue homogenate containing ~100 µg protein).

  • Add 10 µL of the internal standard working solution (e.g., 10 µM C4-Ceramide-d7 in methanol) to every sample, calibrator, and quality control.

  • Add 100 µL of cold methanol and 100 µL of chloroform.[8]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at 48°C for 2 hours with shaking to facilitate lipid extraction.[8]

  • Optional Saponification Step: To reduce interference from glycerolipids, cool the samples and add 18 µL of 1 M KOH in methanol. Incubate at 37°C for 30-60 minutes. Neutralize with an equivalent amount of glacial acetic acid.[8][9]

  • Centrifuge the samples at 20,000 x g for 15 minutes to pellet insoluble debris.[9]

  • Carefully transfer the supernatant (the single-phase extract) to a new glass tube or autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v Acetonitrile/Water with 0.1% formic acid) for LC-MS/MS analysis.[4]

LC-MS/MS Quantification Workflow

The overall workflow from sample receipt to final data is outlined below.

Caption: Experimental workflow for LC-MS/MS quantification.

Data and Method Parameters

Liquid Chromatography (LC) Method

Chromatographic separation is critical to reduce matrix suppression and resolve isomers. A reversed-phase C18 column is commonly used.[4]

Table 1: Suggested Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC System | Acquity UPLC or equivalent | | Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[4] | | Mobile Phase A | 0.1% Formic Acid in Water:Acetonitrile (80:20, v/v)[4] | | Mobile Phase B | 0.1% Formic Acid in 2-Propanol:Acetonitrile (80:20, v/v)[4] | | Flow Rate | 0.4 mL/min[4] | | Column Temp. | 40 - 50 °C | | Injection Vol. | 2 - 5 µL | | LC Gradient | Time (min) | % B | | | 0.0 | 20 | | | 1.0 | 20 | | | 7.0 | 99 | | | 8.0 | 99 | | | 8.1 | 20 | | | 9.0 | 20 |

Mass Spectrometry (MS) Method

Analysis is performed on a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[10][11]

Table 2: Example MRM Transitions for this compound

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Declustering Potential (DP) Collision Energy (CE)
This compound 370.6 264.3 60 V 35 eV
Internal Standard (C4-d7) 377.6 264.3 60 V 35 eV
Internal Standard (C17:0) 524.5 264.3 80 V 40 eV

Note: DP and CE values are instrument-dependent and require optimization. The product ion m/z 264.3 corresponds to the characteristic sphingoid backbone (d18:1) after neutral loss of the N-acyl chain and water.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the MRM transitions of this compound and the internal standard.

  • Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

  • Calibration Curve: Prepare calibration standards of known this compound concentrations (e.g., 0.1 to 1000 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma) containing a constant amount of the internal standard. Process these standards alongside the unknown samples. Plot the peak area ratio against the known concentration to generate a calibration curve using a linear regression with 1/x or 1/x² weighting.

  • Concentration Determination: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Analyte Area IS Area Peak Area Ratio (Analyte/IS)
0.5 4,850 985,400 0.0049
1.0 9,990 991,200 0.0101
5.0 51,200 1,005,100 0.0509
25.0 248,700 996,500 0.2496
100.0 989,500 998,900 0.9906
500.0 4,951,300 1,011,400 4.8955
1000.0 9,987,600 1,009,800 9.8907

This data is for illustrative purposes only.

Conclusion This application note provides a comprehensive framework for the sensitive and accurate quantification of this compound using LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with the principles of isotope dilution, enable researchers to obtain reliable quantitative data essential for advancing our understanding of sphingolipid biology in health and disease.

References

N-Butyroyl-D-Sphingosine (C4-Ceramide): Application Notes and Protocols for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Butyroyl-D-Sphingosine (C4-ceramide) to induce apoptosis in cell culture. This document outlines the mechanism of action, presents detailed protocols for key apoptosis assays, summarizes available quantitative data, and provides visual diagrams of the signaling pathway and experimental workflows.

Introduction

This compound, a synthetic, cell-permeable short-chain ceramide analog, serves as a potent tool for inducing apoptosis in vitro.[1] As a member of the sphingolipid family, ceramide acts as a critical signaling molecule in a multitude of cellular processes, including proliferation, differentiation, and programmed cell death.[2] The short butyroyl (C4) acyl chain of this compound allows for enhanced water solubility and efficient delivery to cells in culture compared to its long-chain counterparts, enabling researchers to mimic the effects of endogenous ceramides (B1148491) and investigate the apoptotic signaling cascade.[3]

The primary mechanism of this compound-induced apoptosis involves the intrinsic, or mitochondrial, pathway.[2] Upon cellular entry, it is known to form channels in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This critical event results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4][5] Cytosolic cytochrome c then triggers the formation of the apoptosome and the subsequent activation of a cascade of caspases, the key executioner proteases of apoptosis.[4][6] While the caspase-dependent pathway is predominant, some studies suggest that ceramide can also induce apoptosis through caspase-independent mechanisms, such as the nuclear translocation of apoptosis-inducing factor (AIF).[7][8]

Data Presentation

The efficacy of this compound in inducing apoptosis is dependent on both the concentration and the duration of treatment, with considerable variability observed across different cell types.[1] Due to a relative scarcity of direct quantitative data for this compound in the public domain, data for the structurally and functionally similar C2 and C6-ceramides are often used as proxies.[9] Researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.[7]

Table 1: Cytotoxicity of a C4-Ceramide Analog and Other Ceramides in Breast Cancer Cell Lines [10]

CompoundCell LineEC50 (µM) at 24 hrFold Increase in Cytotoxicity (Tumor vs. Normal) at 30 µM
Benzene-C4-ceramideSKBr318.979.3
MCF-7/Adr45.577.2
Normal Breast Epithelial>100-
5R-OH-3E-C8-ceramideSKBr318.323.7
MCF-7/Adr21.219
Normal Breast Epithelial58.7-
Adamantyl-ceramideSKBr310.911.2
MCF-7/Adr24.910.3
Normal Breast Epithelial>100-

Table 2: Effective Concentrations and Incubation Times for Short-Chain Ceramides (as proxies for C4-Ceramide) [9]

Ceramide AnalogCell LineEffective Concentration (µM)Incubation Time (hours)Observed Effect
C2-CeramideT-98G (human glioblastoma)724IC50 (Cell Viability)
0.948IC50 (Cell Viability)
C6 (rat glioma)2524IC50 (Cell Viability)
252415% Apoptosis Induction
502436% Apoptosis Induction
C6-CeramideA549 and PC950-Significant increase in Caspase-3 Activation

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • Prepare a stock solution of this compound at a concentration of 10-50 mM in DMSO or ethanol.

  • Vortex thoroughly to ensure complete solubilization.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. It is recommended to prepare fresh dilutions for each experiment from the stock solution.[7]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and establish a dose-response curve.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest treatment concentration).

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following the incubation, add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[3]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[3]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[3]

  • Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for the determined time (e.g., 6-24 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[3]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[3]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]

  • Analyze the samples immediately by flow cytometry.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density.

  • Treat cells with this compound (e.g., 50 µM) or vehicle control for the desired time (e.g., 4-12 hours).[2]

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Western Blot Analysis for Apoptotic Markers

Objective: To detect the activation and cleavage of key proteins in the apoptotic signaling pathway.

Materials:

  • This compound treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE and Western blotting equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-cytochrome c)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

N_Butyroyl_D_Sphingosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C4_Ceramide This compound (C4-Ceramide) C4_Ceramide_int Intracellular C4-Ceramide C4_Ceramide->C4_Ceramide_int Cellular Uptake Apoptosome Apoptosome Formation Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activates Casp3_active Active Caspase-3 Casp9_active->Casp3_active Activates Apoptosis Apoptosis Casp3_active->Apoptosis Executes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) C4_Ceramide_int->MOMP Induces channel formation Bax Bax C4_Ceramide_int->Bax Activates Bcl2 Bcl-2 C4_Ceramide_int->Bcl2 Inhibits CytoC Cytochrome c (released) MOMP->CytoC Release CytoC->Apoptosome Triggers Bax->MOMP Promotes Bcl2->MOMP Inhibits

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment MTT MTT Assay Treatment->MTT 3a. AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV 3b. Caspase_Assay Caspase-3/7 Activity Assay Treatment->Caspase_Assay 3c. Western_Blot Western Blot (Cleaved Caspase-3, PARP) Treatment->Western_Blot 3d. Data_Analysis 4. Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for apoptosis induction assay.

References

Preparing N-Butyroyl-D-Sphingosine Stock Solutions for Cell Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl-D-Sphingosine, also known as C4-Ceramide, is a synthetic, cell-permeable short-chain ceramide analog. It is a valuable tool in cell biology and drug discovery for studying the roles of ceramides (B1148491) in various cellular processes. Ceramides are bioactive sphingolipids that act as second messengers in signaling pathways, regulating cell differentiation, proliferation, senescence, and apoptosis.[1][2][3] The short butyroyl (C4) acyl chain of this compound allows for its efficient delivery to cells in culture, where it mimics the effects of endogenous long-chain ceramides.[4]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture for inducing apoptosis.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Synonyms C4-Ceramide, N-Butyryl-D-erythro-sphingosine[5]
Molecular Formula C₂₂H₄₃NO₃[5]
Molecular Weight 369.58 g/mol [5]
Appearance Solid[6]
Storage Temperature -20°C[6]
Solubility of this compound
SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO) ≥ 20 mg/mLCommon solvent for in vitro studies.
Ethanol (B145695) ≥ 30 mg/mLAnother widely used solvent.
Dimethylformamide (DMF) ≥ 20 mg/mLAlternative organic solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming of the solution may aid in dissolution.

  • For difficult-to-dissolve solutions, brief sonication in a water bath can be applied.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol describes the dilution of the stock solution and the treatment of adherent cells in culture.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in a multi-well plate.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution and warm it to room temperature.

  • Prepare the final working concentrations by diluting the stock solution in pre-warmed complete cell culture medium.

    • Crucial Note: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Carefully remove the existing medium from the cells.

  • Add the medium containing the desired final concentration of this compound to the wells.

  • Gently swirl the plate to ensure even distribution.

  • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Proceed with downstream assays to evaluate the cellular response.

Visualization

Ceramide-Induced Apoptosis Signaling Pathway

Ceramides can initiate apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of stress-activated protein kinases, modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][3][5]

Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound SAPK/JNK SAPK/JNK This compound->SAPK/JNK PI3K/Akt PI3K/Akt This compound->PI3K/Akt Bax Bax SAPK/JNK->Bax Bcl-2 Bcl-2 PI3K/Akt->Bcl-2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl-2->MOMP Apaf-1 Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Cytochrome c->Apaf-1 MOMP->Cytochrome c Release

Caption: Ceramide-induced apoptosis pathway.

Experimental Workflow for Cell Treatment and Analysis

The following diagram outlines a typical workflow for treating cells with this compound and subsequently analyzing the effects on cell viability and apoptosis.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (Protocol 1) start->prep_stock treat_cells Treat Cells with this compound and Vehicle Control (Protocol 2) prep_stock->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 12, 24, 48h) treat_cells->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining) analysis->apoptosis end End viability->end apoptosis->end

Caption: Workflow for this compound cell treatment.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following C4-Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are bioactive sphingolipids that play a crucial role in various cellular processes, including the regulation of programmed cell death, or apoptosis. C4-ceramide, a synthetic, cell-permeable short-chain ceramide, is a potent tool for inducing apoptosis in vitro. Its ability to mimic the action of endogenous ceramides allows researchers to investigate the apoptotic signaling cascade and screen for potential therapeutic agents that modulate this pathway. This document provides detailed application notes and protocols for the analysis of C4-ceramide-induced apoptosis using flow cytometry.

C4-ceramide primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. Upon entering the cell, it can form channels in the outer mitochondrial membrane, leading to its permeabilization and the subsequent release of pro-apoptotic factors like cytochrome c. This triggers a cascade of caspase activation, ultimately leading to the execution of the apoptotic program. C4-ceramide can also be involved in caspase-independent apoptosis and the generation of reactive oxygen species (ROS).

Data Presentation: Quantitative Analysis of C4-Ceramide-Induced Apoptosis

The efficacy of C4-ceramide in inducing apoptosis is dependent on both the concentration and the duration of treatment, with considerable variation across different cell types. The following tables summarize typical quantitative data obtained from flow cytometry analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining.

Table 1: Dose-Dependent Effect of C4-Ceramide on Apoptosis in a Representative Cancer Cell Line (24-hour treatment)

C4-Ceramide Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95 ± 2.13 ± 0.82 ± 0.5
1085 ± 3.510 ± 1.25 ± 0.9
2560 ± 4.225 ± 2.515 ± 1.8
5030 ± 3.845 ± 3.125 ± 2.2
10010 ± 2.035 ± 4.055 ± 3.5

Table 2: Time-Course of Apoptosis Induction with 50 µM C4-Ceramide in a Representative Cancer Cell Line

Incubation Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096 ± 1.92 ± 0.62 ± 0.4
675 ± 4.118 ± 2.27 ± 1.1
1255 ± 3.930 ± 2.815 ± 1.7
2430 ± 3.845 ± 3.125 ± 2.2
4815 ± 2.525 ± 3.560 ± 4.1

Note: The data presented in these tables are representative and the optimal concentrations and incubation times should be empirically determined for each specific cell line and experimental condition.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

C4_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 C4-Ceramide C4-Ceramide C4-Ceramide->Death Receptors C4-Ceramide->Mitochondrion Forms channels Apoptosis Apoptosis Caspase-3->Apoptosis Apoptosis_Assay_Workflow Cell Seeding Cell Seeding C4-Ceramide Treatment C4-Ceramide Treatment Cell Seeding->C4-Ceramide Treatment Cell Harvesting Cell Harvesting C4-Ceramide Treatment->Cell Harvesting Annexin V & PI Staining Annexin V & PI Staining Cell Harvesting->Annexin V & PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V & PI Staining->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Application Notes and Protocols for N-Butyroyl-D-Sphingosine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl-D-Sphingosine, a synthetic, cell-permeable short-chain ceramide analog, serves as a valuable tool in cancer research. As a key bioactive sphingolipid, ceramide plays a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Short-chain ceramides (B1148491), such as this compound (also known as C4-ceramide), mimic the effects of endogenous long-chain ceramides and are widely used to investigate the therapeutic potential of modulating sphingolipid metabolism in various cancer models.[1]

These application notes provide an overview of the mechanism of action of this compound in specific cancer cell lines and offer detailed protocols for key experimental assays to evaluate its efficacy. The data presented is primarily based on studies of the closely related and extensively researched C6-ceramide, which is expected to have a similar biological activity.

Application Notes

Mechanism of Action: The Sphingolipid Rheostat

The cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat".[3] A shift in this balance towards ceramide accumulation can trigger programmed cell death. This compound and other short-chain ceramides can directly increase intracellular ceramide levels, thereby promoting apoptosis in cancer cells.[1]

The signaling cascade initiated by increased ceramide levels can involve multiple pathways, including the activation of caspases, modulation of Bcl-2 family proteins, and the induction of cell cycle arrest.[4][5]

Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) 24-72h Apoptosis Assays Apoptosis Assays Treatment with this compound->Apoptosis Assays 24-48h Western Blotting Western Blotting Treatment with this compound->Western Blotting 24-48h Annexin V Staining Annexin V Staining Apoptosis Assays->Annexin V Staining Caspase Activity Assay Caspase Activity Assay Apoptosis Assays->Caspase Activity Assay DNA Fragmentation Assay DNA Fragmentation Assay Apoptosis Assays->DNA Fragmentation Assay Protein Expression Analysis Protein Expression Analysis Western Blotting->Protein Expression Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting C4-Ceramide Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues with C4-ceramide-induced apoptosis. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of C4-ceramide-induced apoptosis?

A1: C4-ceramide is a cell-permeable, short-chain analog of endogenous ceramide, a lipid second messenger involved in apoptosis.[1] Its primary mechanism for inducing apoptosis involves increasing the permeability of the outer mitochondrial membrane.[1] This is thought to occur through the formation of ceramide channels in the membrane, which allows for the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2] This release triggers the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[1] Some studies also suggest that ceramide can induce apoptosis through caspase-independent pathways, for example, by causing the translocation of the apoptosis-inducing factor (AIF) to the nucleus.[1][3]

Q2: I am not observing apoptosis after treating my cells with C4-ceramide. What are the common reasons for this?

A2: Several factors could contribute to the lack of an apoptotic response after C4-ceramide treatment. These can be broadly categorized as follows:

  • Suboptimal Concentration and Incubation Time: The effective concentration of C4-ceramide and the required incubation time can vary significantly between different cell types.[1]

  • Cell-Type Specific Resistance: Some cell lines may be inherently resistant to ceramide-induced apoptosis due to the expression of anti-apoptotic proteins or differences in lipid metabolism.[1][4]

  • Reagent Quality and Preparation: The quality, storage, and preparation of the C4-ceramide solution are critical for its activity.[1] Degradation or improper solubilization can lead to a loss of function.[1]

  • Experimental Conditions: Factors such as cell confluence, serum concentration in the culture medium, and the presence of contaminants can all influence the cellular response to C4-ceramide.[1]

Troubleshooting Guide

This guide will walk you through a series of steps to identify the potential cause of the issue and provides solutions to address it.

Step 1: Verify C4-Ceramide Quality and Preparation

The first step in troubleshooting is to ensure that the C4-ceramide you are using is of high quality and has been prepared correctly.

  • Storage: C4-ceramide is typically stored as a powder at -20°C.[5] Improper storage can lead to degradation.[5]

  • Solubility: C4-ceramide is soluble in organic solvents like ethanol, DMSO, and DMF.[1][6] It is important to ensure that it is fully dissolved before diluting it in your cell culture medium. Incomplete solubilization can lead to a lower effective concentration.[1]

  • Fresh Preparation: It is recommended to prepare fresh dilutions of C4-ceramide for each experiment from a stock solution.[5] Avoid repeated freeze-thaw cycles.[5]

Step 2: Optimize Concentration and Incubation Time

If you are confident in the quality of your C4-ceramide, the next step is to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Dose-Response: Test a range of C4-ceramide concentrations (e.g., 10 µM to 100 µM).[1]

  • Time-Course: Assess apoptosis at multiple time points after treatment (e.g., 6, 12, 24, and 48 hours).[1] The onset of apoptosis can vary depending on the cell type and the concentration of C4-ceramide used.[1]

Table 1: Recommended Concentration Ranges and Incubation Times for C4-Ceramide

ApplicationConcentration RangeIncubation TimeExpected Outcome
Sub-lethal signaling studies1 - 10 µM1 - 6 hoursActivation of specific signaling pathways without significant cell death.[7]
Induction of apoptosis10 - 50 µM12 - 48 hoursObservable increase in apoptotic markers.[7]
Acute toxicity/necrotic cell death> 50 µM< 24 hoursRapid loss of cell viability.[7]

Table 2: Cytotoxicity of C4-Ceramide Analogs in Different Cell Lines

Cell LineCompoundEC50/IC50 (µM)Treatment Duration (hours)
SKBr3 (Breast Cancer)benzene-C4-ceramide18.924
MCF-7/Adr (Drug-Resistant Breast Cancer)benzene-C4-ceramide45.524
Normal Breast Epithelial Cellsbenzene-C4-ceramide>10024
SKBr3 (Breast Cancer)pyridine-C4-ceramide12.8 - 16.724
MCF-7/Adr (Drug-Resistant Breast Cancer)pyridine-C4-ceramide12.8 - 16.724

Data extracted from Crawford et al., 2003.[8][9]

Step 3: Evaluate Cell Health and Experimental Conditions

The health and state of your cells can significantly impact their response to C4-ceramide.

  • Cell Confluence: Use cells that are in the exponential growth phase and are at a consistent confluence (e.g., 70-80%) for all experiments.[1] Overly confluent or sparse cultures can behave differently.[1]

  • Serum Concentration: Serum contains growth factors and other components that can promote cell survival and may interfere with the pro-apoptotic effects of C4-ceramide.[1] Consider reducing the serum concentration during treatment, but be aware that this can also be a stressor for some cell types.[1]

Step 4: Use Multiple Apoptosis Assays

Relying on a single method to assess apoptosis can sometimes be misleading.[1] It is best practice to use at least two different assays that measure different hallmarks of apoptosis.[1]

Experimental Protocols

Here are detailed protocols for the key experiments mentioned in the troubleshooting guide.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • C4-ceramide treated cells and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[10]

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

  • Wash the cells twice with cold PBS.[10]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently mix and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour.[11]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative[10]

  • Early apoptotic cells: Annexin V-positive and PI-negative[10]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[10]

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase.[5]

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cells with C4-ceramide.

  • Pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[1]

  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris.[1]

  • Transfer the supernatant (cell lysate) to a new tube.[1]

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate.[1]

  • Add Reaction Buffer containing the caspase-3 substrate to each well.[6]

  • Incubate the plate at 37°C for 1-2 hours.[6]

  • Measure the absorbance at 400-405 nm.[5]

Protocol 3: Western Blot Analysis for Apoptotic Markers

This technique detects changes in the expression and cleavage of key apoptotic proteins.[12]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]

  • Determine the protein concentration of each lysate.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).[10]

  • Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Visualizations

C4_Ceramide_Apoptosis_Pathway C4_Ceramide C4-Ceramide Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion Forms channels MOMP Mitochondrial Outer Membrane Permeabilization Mitochondrion->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: C4-Ceramide induced apoptosis pathway.

Troubleshooting_Workflow Start No Apoptosis Observed Check_Reagent Step 1: Verify Reagent Quality - Storage - Solubility - Fresh Preparation Start->Check_Reagent Optimize_Conditions Step 2: Optimize Conditions - Dose-Response - Time-Course Check_Reagent->Optimize_Conditions Reagent OK Evaluate_Cells Step 3: Evaluate Cell Health - Confluence - Serum Optimize_Conditions->Evaluate_Cells Conditions Optimized Multiple_Assays Step 4: Use Multiple Assays - Annexin V/PI - Caspase Activity - Western Blot Evaluate_Cells->Multiple_Assays Cells Healthy Apoptosis_Detected Apoptosis Detected Multiple_Assays->Apoptosis_Detected Apoptosis Confirmed Consider_Resistance Consider Cell Line Resistance Multiple_Assays->Consider_Resistance Still No Apoptosis Issue_Resolved Issue Resolved Apoptosis_Detected->Issue_Resolved

Caption: Troubleshooting workflow for C4-ceramide experiments.

References

Stability of N-Butyroyl-D-Sphingosine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of N-Butyroyl-D-Sphingosine (also known as C4-ceramide) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C. At this temperature, it is expected to be stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). To prepare a stock solution, dissolve the powder in one of these solvents to a high concentration (e.g., 10-20 mM).[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.

Q3: What is the stability of this compound in a prepared stock solution?

A3: When stored at -20°C in a suitable organic solvent such as ethanol, DMSO, or DMF, stock solutions of this compound are stable for at least four years.[1]

Q4: What is the solubility of this compound in aqueous solutions?

A4: this compound has very limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[2] Due to its hydrophobic nature, it is prone to precipitation when diluted into aqueous media.

Q5: Is there any data on the chemical stability of this compound in aqueous solutions (e.g., hydrolysis rate at different pH and temperatures)?

A5: Currently, there is a lack of formal studies detailing the specific degradation kinetics (e.g., hydrolysis rate) of this compound in aqueous solutions under various pH and temperature conditions. The primary degradation route in a biological context is enzymatic hydrolysis by ceramidases.[3][4] For experimental purposes, it is crucial to minimize the time the compound spends in aqueous solutions before use and to be aware of its potential for precipitation. It is generally recommended that aqueous solutions not be stored for more than one day.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Question: I've diluted my this compound stock solution into my cell culture medium, and I observe a precipitate. What can I do to improve its solubility and delivery to cells?

  • Answer: This is a common challenge due to the hydrophobic nature of ceramides (B1148491). Here are several approaches to address this:

    • Vigorous Mixing: When diluting the stock solution, add it dropwise to the pre-warmed (37°C) culture medium while vortexing or stirring vigorously to promote dispersion.[2]

    • Complexation with Bovine Serum Albumin (BSA): BSA can act as a carrier to improve the solubility of ceramides in aqueous solutions. You can prepare a complex of this compound with fatty acid-free BSA before adding it to your cell culture.

    • Ethanol:Dodecane (B42187) Solvent System: A mixture of ethanol and dodecane (98:2, v/v) can be used to dissolve the ceramide, which can then be dispersed into the aqueous medium.[5]

    • Sonication: Brief sonication of the final diluted solution may help to break down small aggregates and improve dispersion.

    • Lower Final Concentration: Using a lower final concentration of this compound may prevent precipitation.

Issue 2: High Variability in Experimental Results

  • Question: I am observing inconsistent results between experiments using this compound. What could be the cause?

  • Answer: High variability can stem from several factors related to the handling of this compound:

    • Improper Storage: Ensure that both the powder and stock solutions are consistently stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.

    • Inaccurate Concentration: Verify the concentration of your stock solution. Evaporation of the solvent from the stock solution vial can lead to a higher effective concentration.

    • Precipitation: As mentioned above, precipitation in the experimental setup can lead to a lower effective concentration of the compound in solution, resulting in inconsistent biological effects. Visually inspect your solutions for any signs of precipitation before use.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms C4-Ceramide, N-Butyryl-D-erythro-sphingosine[6]
Molecular Formula C₂₂H₄₃NO₃[3]
Molecular Weight 369.6 g/mol [3]
Appearance White to off-white solid
Storage Temperature -20°C

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityReference
Ethanol ~30 mg/mL[2]
DMSO ~20 mg/mL[2]
Dimethylformamide (DMF) Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).[2]

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

  • Prepare a stock solution of this compound in ethanol as described in Protocol 1.

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium and warm it to 37°C.

  • In a separate sterile tube, add the required volume of the this compound stock solution.

  • While vortexing the BSA solution, slowly add the this compound stock solution dropwise. The final concentration of ethanol should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Incubate the this compound-BSA mixture in a 37°C water bath for 30 minutes with occasional gentle mixing to facilitate complex formation.

  • This complex can now be added to your cell culture medium to achieve the desired final concentration.

Visualizations

Signaling_Pathway cluster_stress Cellular Stress cluster_ceramide Ceramide Signaling cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., UV, TNF-α) Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase C4_Ceramide This compound (C4-Ceramide) Sphingomyelinase->C4_Ceramide hydrolyzes Sphingomyelin to CAPK Ceramide-Activated Protein Kinase (CAPK) C4_Ceramide->CAPK CAPP Ceramide-Activated Protein Phosphatase (CAPP) C4_Ceramide->CAPP JNK_p38 JNK/p38 MAPK Activation CAPK->JNK_p38 Akt_inhibition Akt/PKB Inhibition CAPP->Akt_inhibition Apoptosis Apoptosis JNK_p38->Apoptosis Akt_inhibition->Apoptosis

Caption: Simplified signaling pathway of C4-ceramide-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_incubation Incubation & Analysis Stock Prepare C4-Ceramide Stock Solution (in DMSO/Ethanol) Dilute Dilute Stock Solution into Warmed Medium Stock->Dilute Media Warm Cell Culture Medium to 37°C Media->Dilute Vortex Vortex/Mix Immediately Dilute->Vortex Treat Add to Cells Vortex->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assays Incubate->Assay

Caption: Experimental workflow for cell treatment with C4-ceramide.

Troubleshooting_Tree Start Issue: C4-Ceramide Precipitation in Medium Check_Dilution Was the stock added to pre-warmed medium with vigorous mixing? Start->Check_Dilution Check_Concentration Is the final concentration high? Check_Dilution->Check_Concentration Yes Improve_Mixing Action: Improve mixing technique Check_Dilution->Improve_Mixing No Try_Lower_Conc Solution: Try a lower concentration Check_Concentration->Try_Lower_Conc Yes Use_Carrier Solution: Use a carrier like BSA or Ethanol:Dodecane Check_Concentration->Use_Carrier No End_Success Problem Resolved Try_Lower_Conc->End_Success Use_Carrier->End_Success Improve_Mixing->End_Success

Caption: Troubleshooting decision tree for C4-ceramide precipitation.

References

Technical Support Center: Optimizing N-Butyroyl-D-Sphingosine (C4-Ceramide) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyroyl-D-Sphingosine, a synthetic, cell-permeable analog of ceramide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is this compound and what is its primary mechanism of action?

This compound, also known as C4-ceramide, is a synthetic, cell-permeable analog of naturally occurring ceramides (B1148491).[1][2] Ceramides are bioactive sphingolipids that function as second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis (programmed cell death), cell growth, differentiation, and senescence.[1][3] C4-ceramide mimics the effects of endogenous ceramides by influencing key signaling cascades. For instance, it can activate protein phosphatases like PP1 and PP2A, and kinases such as JNK and PKCζ, which in turn can trigger apoptotic pathways.[1]

2. How do I prepare a stock solution of this compound?

Due to its hydrophobic nature, C4-ceramide has poor solubility in aqueous solutions.[4] Therefore, a concentrated stock solution should be prepared in an organic solvent.

Recommended Solvents and Stock Concentrations:

SolventRecommended Stock ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[2][4]A common vehicle for in vitro experiments.[2]
Ethanol (B145695)30 mg/mL[2][4]Another widely used solvent.[2]
Dimethylformamide (DMF)20 mg/mL[2]An alternative organic solvent.[2]

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of C4-ceramide powder in a sterile tube.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO or ethanol to achieve a high concentration (e.g., 10-20 mM).[2][4]

  • Vortex or sonicate briefly to ensure the compound is fully dissolved. Gentle warming can aid dissolution.[2]

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[4][5]

3. My this compound is precipitating in the cell culture medium. How can I fix this?

Precipitation is a common issue due to the low aqueous solubility of C4-ceramide.[4][5]

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock: Before diluting, make sure your stock solution is fully dissolved.[2]

  • Rapid Dilution and Mixing: Add the stock solution to pre-warmed (37°C) culture medium while vortexing or swirling to ensure rapid and even dispersion.[4]

  • Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible, ideally ≤ 0.1%, to prevent both precipitation and solvent-induced cytotoxicity.[1][4]

  • Fresh Dilutions: Prepare fresh working dilutions for each experiment.[2]

  • BSA Complexation: For sensitive applications or high concentrations, consider using a ceramide delivery system, such as complexing it with bovine serum albumin (BSA), to improve solubility.[2]

4. I am not observing any effect at my tested concentrations. What should I do?

If you are not seeing the expected cellular response, consider the following:

Troubleshooting Steps:

  • Concentration Range: The optimal concentration is highly cell-type dependent.[1] You may need to test a wider range of concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 to 100 µM.[1]

  • Incubation Time: The biological effects of C4-ceramide are time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay.[1]

  • Compound Integrity: Ensure your C4-ceramide has been stored correctly at -20°C and protected from light to prevent degradation.[2][5]

  • Proper Dissolution: Verify that the stock and working solutions were prepared correctly and that the compound is fully dissolved.[1]

5. I am observing high levels of cell death in my vehicle control group. What is the cause?

High cytotoxicity in the vehicle control is typically due to the organic solvent used to dissolve the C4-ceramide.

Troubleshooting Steps:

  • Reduce Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is non-toxic for your specific cell line, typically at or below 0.1%.[1][2][4]

  • Solvent Toxicity Curve: If you are unsure about the tolerance of your cell line, perform a dose-response experiment with the solvent alone to determine its IC50 value.

  • Use High-Purity Solvent: Always use a high-purity, cell culture-grade solvent.[4]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Experiment (MTT Assay)

This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of C4-ceramide for a specific cell line.

Materials:

  • This compound (C4-Ceramide)

  • DMSO or Ethanol (high purity, sterile)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase during treatment (e.g., 5,000-10,000 cells/well).[6] Allow them to adhere overnight.[1][5]

  • Prepare C4-Ceramide Dilutions:

    • Prepare a high-concentration stock solution (e.g., 20 mg/ml) in DMSO.[1]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[1][6]

    • Prepare a vehicle control for each concentration, containing the same amount of solvent as the corresponding C4-ceramide dilution.[1]

  • Cell Treatment: Remove the old medium and add the prepared C4-ceramide dilutions and vehicle controls to the respective wells. Include untreated cells as a negative control.[1]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[6]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[6] Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the C4-ceramide concentration to generate a dose-response curve and determine the IC50 value.[1]

Visualizations

Signaling Pathways

Sphingolipid_Signaling SM SM SMase SMase SM->SMase Hydrolysis Ceramide Ceramide SMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Promotes CellCycleArrest CellCycleArrest Ceramide->CellCycleArrest Promotes Ceramidase Ceramidase Ceramide->Ceramidase Metabolism S1P S1P Differentiation Differentiation Ceramide->Differentiation Promotes C4_Ceramide C4_Ceramide C4_Ceramide->Apoptosis Induces C4_Ceramide->CellCycleArrest Induces Sphingosine Sphingosine Ceramidase->Sphingosine SphK SphK Sphingosine->SphK Phosphorylation SphK->S1P S1PR S1PR S1P->S1PR Binds Proliferation Proliferation S1PR->Proliferation Promotes Survival Survival S1PR->Survival Promotes Migration Migration S1PR->Migration Promotes

Experimental Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_result Result A 1. Seed cells in a 96-well plate B 2. Prepare C4-Ceramide stock solution (e.g., in DMSO) C 3. Create serial dilutions in culture medium D 4. Prepare vehicle controls E 5. Treat cells with dilutions and controls D->E F 6. Incubate for a defined period (24-72h) E->F G 7. Add MTT reagent to wells F->G H 8. Incubate to allow formazan crystal formation G->H I 9. Solubilize crystals H->I J 10. Measure absorbance (570 nm) I->J K 11. Plot dose-response curve and determine IC50 J->K

References

Technical Support Center: N-Butyroyl-D-Sphingosine (C4-Ceramide) Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butyroyl-D-Sphingosine, a key bioactive sphingolipid for research in cell signaling, apoptosis, and cancer biology. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture experiments?

A1: this compound, also known as C4-ceramide, is a synthetic, cell-permeable analog of endogenous ceramides.[1] It is a bioactive sphingolipid characterized by a D-erythro-sphingosine backbone N-acylated with butyric acid.[1] The primary mechanism of action of C4-ceramide in many experimental settings is the induction of apoptosis (programmed cell death).[1][2] It can also influence other cellular processes like cell cycle arrest, inflammation, and insulin (B600854) signaling.[2][3]

Q2: How should this compound be stored for optimal stability?

A2: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[1][4] For frequent use, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5]

Q3: How do I dissolve this compound for use in cell culture?

A3: Due to its lipid nature, this compound has poor solubility in aqueous solutions like cell culture media. It should first be dissolved in an organic solvent to create a stock solution.[1][4]

To prepare a working solution, the stock solution should be diluted into your pre-warmed (37°C) culture medium with vigorous vortexing to ensure rapid and even dispersion.[6] It is critical to keep the final concentration of the organic solvent in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][4]

Q4: What are the primary pathways of this compound degradation in cellular experiments?

A4: The main degradation pathway for this compound is enzymatic hydrolysis by ceramidases.[5] These enzymes cleave the amide bond, breaking down the molecule into sphingosine (B13886) and butyric acid.[5] There are several types of ceramidases (acid, neutral, and alkaline) with different subcellular localizations and pH optima, which can contribute to the degradation of exogenously added C4-ceramide.[5][7]

Q5: Why is it important to prevent the degradation of this compound in my experiments?

A5: Preventing the degradation of this compound is crucial for obtaining accurate and reproducible results. If the compound is rapidly degraded, its intracellular concentration may not reach the necessary threshold to elicit the desired biological response, leading to false-negative or inconsistent data.[5] The degradation product, sphingosine, can also be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule that often has opposing effects to ceramide (e.g., promoting cell survival), which can further complicate the interpretation of results.[5][8] This balance between ceramide and S1P is often referred to as the "sphingolipid rheostat".[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitation of this compound in culture medium. - Low aqueous solubility.[1][4] - Concentration exceeds solubility limit. - Insufficient dispersion during dilution.- Ensure the stock solution is fully dissolved before use. - Add the stock solution to pre-warmed (37°C) medium while vortexing or swirling.[6] - Prepare fresh dilutions for each experiment.[1] - Consider using a lower final concentration. - Use a ceramide delivery system, such as complexing with fatty acid-free bovine serum albumin (BSA).[1]
High levels of cell death in the vehicle control group. - The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.[1][4]- Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).[1] - Perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line.
No observable effect of this compound treatment. - The concentration may be too low for your cell type. - The incubation time may be too short. - The compound may have degraded due to improper storage or handling.[1][4] - The cells may be resistant to ceramide-induced apoptosis.- Perform a dose-response experiment to determine the optimal concentration (typically 10-100 µM).[2][10] - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).[4] - Ensure proper storage at -20°C and use fresh dilutions.[1] - Verify the functionality of the apoptotic machinery in your cells using a known positive control.
Inconsistent results between experiments. - Variability in cell density at the time of treatment. - Inconsistent preparation of working solutions. - High cell passage number leading to phenotypic drift.- Maintain consistent cell seeding density and confluence for all experiments. - Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. - Use cells with a consistent and low passage number.
Rapid degradation of this compound. - High ceramidase activity in the cell line.[5]- Co-treat cells with a suitable ceramidase inhibitor. The choice of inhibitor should be based on the predominant ceramidase in your cell type. - Acid Ceramidase Inhibitors: Carmofur, B-13[5] - Alkaline Ceramidase Inhibitor: D-erythro-MAPP[5] - Broad-Spectrum Ceranidase Inhibitors: Ceranib-1, Ceranib-2[5] - Minimize the incubation time to the shortest duration necessary to observe the desired effect.

Quantitative Data Summary

The cytotoxic effects of this compound and its analogs can vary significantly between different cell lines. The following table summarizes some reported IC50/EC50 values.

CompoundCell LineIC50/EC50 (µM)Treatment Duration (hours)Reference
Benzene-C4-ceramideSKBr3 (Breast Cancer)18.924[2]
Benzene-C4-ceramideMCF-7/Adr (Drug-Resistant Breast Cancer)45.524[2]
Pyridine-C4-ceramideSKBr3 (Breast Cancer)12.824[2]
Pyridine-C4-ceramideMCF-7/Adr (Drug-Resistant Breast Cancer)16.724[2]
C4-ceramideSK-BR-3 (Breast Cancer)15.9Not Specified[6]
C4-ceramideMCF-7/Adr (Drug-Resistant Breast Cancer)19.9Not Specified[6]

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Aseptically weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C.

Protocol 2: Cell Treatment with this compound
  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Medium Preparation: Pre-warm the cell culture medium to 37°C.

  • Dilution: Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration. Immediately vortex the medium to ensure proper mixing and minimize precipitation.[6]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.

  • Controls: Always include an untreated control and a vehicle control (medium with the same final concentration of the organic solvent).

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours).

Protocol 3: Assessment of Apoptosis using a Caspase-3 Activity Assay (Colorimetric)
  • Cell Treatment: Treat cells with this compound as described in Protocol 2 to induce apoptosis.

  • Cell Lysis: After treatment, collect and lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay: Add an equal amount of protein from each sample to a 96-well plate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. Increased absorbance corresponds to higher caspase-3 activity.

Visualizations

This compound Degradation and the Sphingolipid Rheostat

cluster_rheostat Sphingolipid Rheostat C4_Ceramide This compound (C4-Ceramide) Sphingosine Sphingosine C4_Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Cell Cycle Arrest C4_Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Survival Cell Survival Proliferation S1P->Survival Ceramidases Ceramidases (Acid, Neutral, Alkaline) Ceramidases->C4_Ceramide SphK Sphingosine Kinases (SphK) SphK->Sphingosine

Caption: The degradation of this compound and its role in the sphingolipid rheostat.

Experimental Workflow for Studying this compound Effects

Prep Prepare this compound Stock Solution (in DMSO/Ethanol) Treat Treat Cells with this compound and Controls (Vehicle, Untreated) Prep->Treat Culture Culture Cells to Optimal Confluency Culture->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Downstream Assays (e.g., Viability, Apoptosis, Western Blot) Incubate->Assay Analyze Data Analysis and Interpretation Assay->Analyze

Caption: A typical experimental workflow for investigating the cellular effects of this compound.

Simplified this compound Induced Apoptosis Pathway

C4_Ceramide This compound Mitochondria Mitochondria C4_Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway of apoptosis induced by this compound via the mitochondrial pathway.

References

Technical Support Center: N-Butyroyl-D-Sphingosine (C4-Ceramide) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of N-Butyroyl-D-Sphingosine (C4-Ceramide) in cellular assays. This guide addresses potential off-target effects and other common issues to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C4-Ceramide) and what is its primary mechanism of action?

A1: this compound, also known as C4-ceramide, is a synthetic, cell-permeable analog of endogenous ceramides.[1] Its short butyroyl (C4) chain allows it to readily cross cell membranes, making it a useful tool to mimic the intracellular accumulation of natural ceramides.[1] The primary intended mechanism of action in many experimental settings is the induction of apoptosis (programmed cell death).[2] It can also influence other cellular processes like cell cycle arrest and autophagy.[1][3]

Q2: What are the known off-target effects of C4-Ceramide?

A2: While C4-ceramide is a valuable tool, it can induce a range of off-target effects that may not be representative of endogenous ceramide functions. These primarily include the modulation of autophagy and the impairment of mitochondrial function, which can occur independently of its pro-apoptotic role.[1] It can also influence various signaling pathways, including the activation of c-Jun N-terminal Kinase (JNK) and the inhibition of the Akt signaling pathway.[1][4]

Q3: How does C4-Ceramide induce apoptosis?

A3: C4-ceramide can induce apoptosis primarily through the mitochondrial (intrinsic) pathway. It has been shown to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[1][5] This, in turn, activates the caspase cascade, ultimately leading to programmed cell death.[1]

Q4: How does C4-Ceramide affect autophagy?

A4: C4-ceramide can modulate autophagy, the cellular process for degrading and recycling cellular components. It can promote the conversion of LC3-I to LC3-II, a key step in autophagosome formation.[1] This can lead to an accumulation of autophagosomes, which, depending on the cellular context, can either promote cell survival or contribute to autophagic cell death.[1][6]

Q5: What is the impact of C4-Ceramide on mitochondrial function?

A5: Beyond its role in apoptosis, C4-ceramide can directly impair mitochondrial function. This includes altering the mitochondrial membrane potential and inhibiting the electron transport chain, which can lead to increased production of reactive oxygen species (ROS) and cellular stress.[1][7]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
No observable biological effect (e.g., apoptosis). Compound Degradation: Improper storage can lead to the degradation of C4-Ceramide.Store the compound as a powder at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, ethanol) for each experiment and avoid repeated freeze-thaw cycles.[8]
Poor Solubility: C4-Ceramide is poorly soluble in aqueous solutions and may precipitate in cell culture medium.Prepare a concentrated stock solution in DMSO or ethanol. When adding to the medium, vortex or mix vigorously to ensure even dispersion. The final solvent concentration should typically be kept below 0.1% to avoid cytotoxicity.[2][8]
Suboptimal Concentration: The effective concentration of C4-Ceramide is highly cell-type dependent.Perform a dose-response experiment (e.g., 10-100 µM) to determine the optimal concentration for your specific cell line.[5][9]
Insufficient Incubation Time: The time required to observe an effect can vary between cell lines.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.[8]
High levels of unexpected cell death (necrosis). Excessive Concentration: High concentrations of C4-Ceramide can lead to non-specific cytotoxicity and necrosis rather than apoptosis.Lower the concentration of C4-Ceramide and shorten the incubation time. Use a positive control for apoptosis (e.g., staurosporine) to compare cell morphology.[1]
Solvent Toxicity: The solvent used to dissolve C4-Ceramide (e.g., DMSO) can be toxic at higher concentrations.Perform a vehicle control experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[2]
Inconsistent results between experiments. Variability in Cell Culture Conditions: Cell density, passage number, and serum concentration can all affect the cellular response.Standardize cell seeding density and use cells within a consistent passage number range. Consider reducing serum concentration during treatment, as serum components can interfere with C4-Ceramide activity.[8]
Inconsistent Reagent Preparation: Variability in the preparation of C4-Ceramide working solutions.Prepare fresh dilutions from a stock solution for each experiment. Ensure thorough mixing before adding to the cells.[8]

Data Presentation

Table 1: Cytotoxicity of this compound (C4-Ceramide) and its Analogs in Various Cell Lines

CompoundCell LineAssayValue (µM)Incubation Time (hr)
C4-CeramideSK-BR-3 (Breast Cancer)CytotoxicityIC50 = 15.9Not Specified
C4-CeramideMCF-7/Adr (Drug-Resistant Breast Cancer)CytotoxicityIC50 = 19.9Not Specified
Pyridine-C4-CeramideSKBr3 (Drug-Resistant Breast Cancer)Cytotoxicity (LDH release)EC50 = 16.724
Pyridine-C4-CeramideMCF-7/Adr (Drug-Resistant Breast Cancer)Cytotoxicity (LDH release)EC50 = 13.424
Pyridine-C4-CeramideNormal Breast Epithelial CellsCytotoxicity (LDH release)EC50 = 12.824

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (C4-Ceramide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of C4-Ceramide in complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same final concentration of the solvent).

  • Remove the old medium and add the C4-Ceramide dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound (C4-Ceramide)

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with C4-Ceramide or vehicle control for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation solution.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

C4_Ceramide_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Effects cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion C4_Ceramide This compound (C4-Ceramide) JNK_Activation JNK Activation C4_Ceramide->JNK_Activation Direct/Indirect interaction Akt_Inhibition Akt Inhibition C4_Ceramide->Akt_Inhibition Direct/Indirect interaction Autophagy_Modulation Autophagy Modulation (LC3-I to LC3-II) C4_Ceramide->Autophagy_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction (Channel Formation, ROS) C4_Ceramide->Mitochondrial_Dysfunction Apoptosis Apoptosis JNK_Activation->Apoptosis Akt_Inhibition->Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_C_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_C_Release Cytochrome_C_Release->Caspase_Activation

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Prepare_Cells 1. Prepare Cell Culture Treat_Cells 3. Treat Cells with C4-Ceramide (and controls) Prepare_Cells->Treat_Cells Prepare_C4 2. Prepare C4-Ceramide Solution Prepare_C4->Treat_Cells Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V/PI) Treat_Cells->Apoptosis_Assay Autophagy_Assay 4c. Autophagy Assay (e.g., LC3 Western Blot) Treat_Cells->Autophagy_Assay Mitochondrial_Assay 4d. Mitochondrial Function Assay (e.g., Membrane Potential) Treat_Cells->Mitochondrial_Assay Analyze_Data 5. Analyze and Interpret Data Viability_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data Autophagy_Assay->Analyze_Data Mitochondrial_Assay->Analyze_Data

Caption: General experimental workflow for studying C4-Ceramide effects.

References

Technical Support Center: Overcoming Cellular Resistance to C4-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C4-ceramide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming cell resistance to C4-ceramide treatment.

Frequently Asked Questions (FAQs)

Q1: What is C4-ceramide and what is its primary mechanism of action?

A1: C4-ceramide is a synthetic, cell-permeable analog of endogenous ceramides (B1148491), which are bioactive sphingolipids.[1][2] Its primary mechanism of action in many experimental contexts is the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] By mimicking the effects of naturally occurring ceramides that accumulate in response to cellular stress, C4-ceramide can activate signaling pathways that lead to cell death.[2]

Q2: My cells are not responding to C4-ceramide treatment. What are the possible reasons?

A2: Lack of response to C4-ceramide can stem from several factors:

  • Cellular Resistance: The cells may have intrinsic or acquired resistance mechanisms, such as rapid degradation of C4-ceramide, altered sphingolipid metabolism, or overexpression of anti-apoptotic proteins.[4]

  • Suboptimal Concentration: The concentration of C4-ceramide may be too low for your specific cell type. A dose-response experiment is recommended to determine the optimal effective concentration.[5][6]

  • Inadequate Incubation Time: The duration of treatment may be too short to observe a cellular response. A time-course experiment can help identify the optimal treatment duration.[1][5]

  • Poor Solubility and Delivery: C4-ceramide is hydrophobic and can precipitate in aqueous cell culture medium, preventing it from reaching the cells.[5][7]

Q3: How can I improve the solubility and delivery of C4-ceramide to my cells?

A3: To enhance the delivery of C4-ceramide, consider the following:

  • Proper Solubilization: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695).[5][7] When diluting in cell culture medium, add the stock solution to pre-warmed medium with vigorous mixing to minimize precipitation.[7] The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[5][7]

  • Carrier Molecules: Complexing C4-ceramide with bovine serum albumin (BSA) can improve its solubility and delivery in serum-free media.[1]

  • Nanoparticle Delivery Systems: Encapsulating C4-ceramide in nanoparticles, such as liposomes or polymeric nanoparticles, can significantly enhance its delivery and efficacy, particularly in overcoming multidrug resistance.[8][9][10]

Q4: What are the primary mechanisms of cellular resistance to C4-ceramide?

A4: Cells can develop resistance to C4-ceramide through several mechanisms:

  • Increased Degradation: Upregulation of ceramidases, enzymes that hydrolyze ceramide into sphingosine (B13886), can reduce intracellular C4-ceramide levels.[4]

  • Conversion to Pro-Survival Lipids: C4-ceramide can be converted to other sphingolipids with pro-survival functions. For example, sphingosine can be phosphorylated by sphingosine kinase 1 (SphK1) to form sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation.[11][12][13] Additionally, glucosylceramide synthase (GCS) can glycosylate ceramide, a process linked to multidrug resistance.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can block the downstream effects of C4-ceramide signaling.

  • Induction of Pro-Survival Autophagy: While ceramide can induce lethal mitophagy, in some contexts, it can trigger a pro-survival autophagic response that helps cells cope with the stress induced by the treatment.[14]

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to C4-Ceramide Treatment
Possible Cause Troubleshooting Steps
C4-Ceramide Degradation or Instability Store C4-ceramide powder at -20°C and protect from light.[5] Prepare fresh stock solutions in DMSO or ethanol for each experiment and avoid repeated freeze-thaw cycles.[5]
Suboptimal C4-Ceramide Concentration Perform a dose-response experiment to determine the IC50 value for your cell line. Effective concentrations can vary widely between cell types.[6]
Inadequate Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect (e.g., apoptosis, protein phosphorylation).[1]
Precipitation in Culture Medium Ensure the final solvent concentration is minimal (≤ 0.1%).[5][7] Add the C4-ceramide stock solution to pre-warmed media with vigorous mixing.[7] Consider using a carrier molecule like BSA or a nanoparticle delivery system.[1]
Cell Line Resistance Analyze the expression of key enzymes in sphingolipid metabolism (e.g., ceramidases, SphK1, GCS). Consider using inhibitors of these enzymes in combination with C4-ceramide.
Issue 2: High Background or Non-Specific Effects in Control Groups
Possible Cause Troubleshooting Steps
Solvent Cytotoxicity Include a vehicle-only control (medium with the same final concentration of DMSO or ethanol) in all experiments.[5] Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[4]
Off-Target Effects of Inhibitors If using inhibitors of sphingolipid metabolism, determine the IC50 of the inhibitor for cell viability in your cell line to use the lowest effective concentration.[4]

Strategies to Overcome C4-Ceramide Resistance

Combination Therapies

Combining C4-ceramide with other therapeutic agents can synergistically enhance its anti-cancer effects and overcome resistance.

  • Chemotherapeutic Agents: Co-administration of C4-ceramide with drugs like paclitaxel (B517696) or docetaxel (B913) has been shown to have a synergistic effect in inducing cancer cell death.[9][15][16]

  • Inhibitors of Sphingolipid Metabolism:

    • Ceramidase Inhibitors: Using inhibitors like Carmofur can prevent the degradation of C4-ceramide, thereby increasing its intracellular concentration and pro-apoptotic activity.[4]

    • Sphingosine Kinase 1 (SphK1) Inhibitors: Blocking the conversion of ceramide-derived sphingosine to the pro-survival S1P can shift the balance towards apoptosis.[11][12]

    • Glucosylceramide Synthase (GCS) Inhibitors: Inhibiting the glycosylation of ceramide can prevent its detoxification and enhance its cytotoxic effects.

Quantitative Data on Combination Therapies

Cell Line Combination Molar Ratio (CE:Drug) Combination Index (CI) at IC50 Interpretation
B16 (Murine Melanoma)C4-Ceramide + Docetaxel0.5:10.31 ± 0.13Strong Synergism[15]
MCF-7 (Human Breast Carcinoma)C4-Ceramide + Docetaxel0.5:10.48 ± 0.12Synergism[15]
B16 (Murine Melanoma)C4-Ceramide + Paclitaxel1:10.54Synergism[15]
MCF-7 (Human Breast Carcinoma)C4-Ceramide + Paclitaxel1:10.63Synergism[15]

A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Induction of Lethal Mitophagy

In some cancer cells, C4-ceramide can induce a specialized form of autophagy called mitophagy, which is the selective degradation of mitochondria.[14][17][18] When sustained, this process can lead to apoptosis-independent cell death, providing a way to bypass resistance to apoptosis.[18][19][20] C18-ceramide, in particular, has been shown to directly bind to LC3B-II on the autophagosome, targeting it to the mitochondria for degradation.[18][19]

Nanoparticle-Mediated Delivery

Encapsulating C4-ceramide in nanoparticle delivery systems can overcome resistance by:

  • Enhanced Cellular Uptake: Nanoparticles can facilitate the entry of C4-ceramide into cells, bypassing efflux pumps that may contribute to resistance.

  • Co-delivery of Multiple Agents: Nanoparticles can be engineered to carry both C4-ceramide and a chemotherapeutic agent, ensuring their simultaneous delivery to the target cells for a synergistic effect.[9][21]

  • Improved Pharmacokinetics and Biodistribution: Nanoparticle formulations can increase the circulation time and tumor accumulation of C4-ceramide.[21]

Signaling Pathways and Experimental Workflows

Signaling Pathways

C4_Ceramide_Signaling C4_Ceramide C4-Ceramide Mitochondria Mitochondria C4_Ceramide->Mitochondria Directly targets JNK JNK C4_Ceramide->JNK Activates PP2A PP2A C4_Ceramide->PP2A Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis Akt Akt (Pro-survival) Akt->Apoptosis Inhibits PP2A->Akt Inhibits

Caption: C4-Ceramide induced apoptotic signaling pathways.

Ceramide_Resistance C4_Ceramide C4-Ceramide Apoptosis Apoptosis C4_Ceramide->Apoptosis Ceramidase Ceramidase C4_Ceramide->Ceramidase Hydrolysis GCS GCS C4_Ceramide->GCS Glycosylation Sphingosine Sphingosine Ceramidase->Sphingosine SphK1 SphK1 Sphingosine->SphK1 S1P S1P (Pro-survival) SphK1->S1P Resistance Cellular Resistance S1P->Resistance Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glucosylceramide->Resistance Resistance->Apoptosis

Caption: Key pathways of cellular resistance to C4-Ceramide.

Experimental Workflows

Experimental_Workflow Start Start: Treat cells with C4-Ceramide +/- Inhibitor Cell_Viability Assess Cell Viability (MTT Assay) Start->Cell_Viability Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) Start->Apoptosis_Assay Western_Blot Analyze Protein Expression (Western Blot) Start->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for assessing C4-Ceramide efficacy.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of C4-ceramide and calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • C4-ceramide stock solution (e.g., 20 mM in DMSO)[6]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]

  • Treatment: Prepare serial dilutions of C4-ceramide in complete culture medium to achieve the desired final concentrations. Remove the old medium and add the C4-ceramide-containing medium to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest C4-ceramide concentration).[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][4]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[6]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following C4-ceramide treatment.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with C4-ceramide for the desired time. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.[22]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[23]

    • Add 5 µL of Annexin V-FITC and gently vortex.[22]

    • Incubate for 15 minutes at room temperature in the dark.[22][23]

    • Add 5-10 µL of PI staining solution and 400 µL of 1X Annexin V Binding Buffer.[22]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[22]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To detect changes in the expression and phosphorylation status of key proteins in ceramide-mediated signaling pathways.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-JNK, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[25]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[26]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Technical Support Center: Improving N-Butyroyl-D-Sphingosine Delivery to Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of N-Butyroyl-D-Sphingosine (C4-ceramide) to cells. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

1. Solubility and Delivery

  • Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

    Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to improve solubility and ensure effective delivery:

    • Organic Solvents (DMSO or Ethanol): this compound is soluble in ethanol (B145695) (30 mg/ml) and DMSO (20 mg/ml), but has very poor solubility in aqueous solutions like PBS (<50 µg/ml).[1]

      • Protocol: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% ethanol or DMSO. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

      • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the stock solution.[1] Be aware that the compound may precipitate again as the medium cools.[1] Using a lower final concentration of this compound may also prevent precipitation.

    • Complexing with Bovine Serum Albumin (BSA): This method can enhance the delivery of ceramides to cells and is a good alternative if solvent toxicity is a concern.

      • Protocol: Prepare a stock solution of this compound in ethanol. In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free medium. Dry down an aliquot of the C4-ceramide ethanolic stock solution under a stream of nitrogen. Redissolve the dried lipid in a small volume of ethanol and then inject it into the vortexing BSA solution.

      • Troubleshooting: Ensure the final ethanol concentration is minimal to prevent BSA precipitation. The molar ratio of this compound to BSA can be optimized for your specific cell type and experimental conditions.

    • Ethanol:Dodecane Mixture: This solvent mixture can help disperse ceramides in aqueous solutions.[1]

      • Protocol: Dissolve this compound in an ethanol:dodecane (98:2, v/v) mixture before diluting it into the cell culture medium.[2]

2. Cytotoxicity and Experimental Controls

  • Question: I'm observing high levels of cell death in my vehicle control group. What could be the cause?

    Answer: High cell death in the vehicle control is likely due to the cytotoxicity of the organic solvent (DMSO or ethanol) used to dissolve the this compound.

    • Troubleshooting:

      • Reduce Solvent Concentration: Aim for a final solvent concentration of 0.1% or lower in your cell culture medium.[1]

      • Perform a Dose-Response Curve for the Solvent: Determine the maximum concentration of the solvent that your specific cell line can tolerate without significant loss of viability.

      • Switch to a Solvent-Free Delivery Method: Consider using the BSA complexation method described above.

  • Question: I'm not observing any effect after treating my cells with this compound. What are the possible reasons?

    Answer: Several factors could contribute to a lack of cellular response.

    • Troubleshooting:

      • Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent, typically ranging from 10 µM to 100 µM.[3][4] Perform a dose-response experiment to determine the optimal concentration for your cell line.

      • Insufficient Incubation Time: The time required to observe an effect can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[4][5]

      • Compound Degradation: Ensure that your this compound has been stored correctly at -20°C and that stock solutions are not subjected to repeated freeze-thaw cycles.[1]

      • Cell Line Resistance: Some cell lines may be resistant to ceramide-induced effects due to their intrinsic metabolic or signaling pathways.

Data Presentation

The following tables summarize quantitative data on the solubility and cytotoxic effects of this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol30 mg/ml[1]
DMSO20 mg/ml[1][6]
DMF20 mg/ml[6]
PBS (pH 7.2)<50 µg/ml[1][6]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50/EC50 (µM)Incubation TimeReference
SK-BR-3 (Breast Cancer)15.924h[1][6]
MCF-7/Adr (Breast Cancer)19.924h[1][6]
Human Adipose-Derived Mesenchymal Stem Cells10 - 100 (Effective Concentration)6 - 24h[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[1]

  • Vortexing: Vortex the tube thoroughly until the powder is completely dissolved. A brief sonication may assist in dissolution.[5]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Treatment of Cells with this compound

  • Cell Culture: Culture cells to the desired confluency in the appropriate culture vessels.

  • Medium Preparation: Pre-warm the cell culture medium to 37°C.

  • Dilution: Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration. Immediately vortex the medium to ensure proper mixing and minimize precipitation.[1]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.

  • Controls: Always include an untreated control and a vehicle control (medium with the same final concentration of DMSO or ethanol).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[5]

Protocol 3: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Cell Treatment: Treat cells with varying concentrations of this compound and controls as described in Protocol 2.

  • MTT Addition: After the desired incubation period, add 10-20 µL of MTT solution (5 mg/ml in sterile PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Mandatory Visualizations

G cluster_0 Delivery Method Troubleshooting Precipitation Precipitation Low_Solubility Low Aqueous Solubility Precipitation->Low_Solubility Cause Solvent_Toxicity Solvent Cytotoxicity No_Effect No Cellular Effect Use_Solvent Use DMSO/Ethanol (≤0.1% final conc.) Low_Solubility->Use_Solvent Solution 1 Complex_BSA Complex with BSA Low_Solubility->Complex_BSA Solution 2 Ethanol_Dodecane Use Ethanol:Dodecane Low_Solubility->Ethanol_Dodecane Solution 3 Reduce_Solvent Reduce Solvent Conc. Solvent_Toxicity->Reduce_Solvent Solution 1 Switch_Method Switch to BSA Complex Solvent_Toxicity->Switch_Method Solution 2 Optimize_Conc Dose-Response Curve No_Effect->Optimize_Conc Solution 1 Optimize_Time Time-Course Experiment No_Effect->Optimize_Time Solution 2

Caption: Troubleshooting guide for this compound delivery.

G cluster_1 Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_C4 Prepare this compound Working Solutions Seed_Cells->Prepare_C4 Treat_Cells Treat Cells Prepare_C4->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability after treatment.

G cluster_2 This compound Induced Apoptosis Pathway C4_Ceramide This compound PP2A PP2A Activation C4_Ceramide->PP2A Mitochondria Mitochondria C4_Ceramide->Mitochondria Akt Akt (pro-survival) PP2A->Akt inhibition Apoptosis Apoptosis Akt->Apoptosis prevents Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Simplified signaling pathway of C4-ceramide-induced apoptosis.

References

Dealing with precipitation of N-Butyroyl-D-Sphingosine in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butyroyl-D-Sphingosine (C4-ceramide). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this bioactive sphingolipid and troubleshooting common issues, particularly precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C4-ceramide) and what are its primary applications?

A1: this compound, also known as C4-ceramide, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491).[1][2] It is a bioactive sphingolipid characterized by a D-erythro-sphingosine backbone with a four-carbon fatty acid chain.[1] Its primary use in research is to mimic the effects of endogenous ceramides that accumulate in response to cellular stress, making it a valuable tool for studying cellular processes like apoptosis (programmed cell death), cell cycle arrest, and inflammation.[1][2][3][4]

Q2: Why does my C4-ceramide precipitate when I add it to my cell culture medium?

A2: C4-ceramide is a lipid, making it inherently hydrophobic with very low solubility in aqueous solutions like cell culture media or PBS.[1][5] Precipitation is a common issue that typically occurs when the concentration of C4-ceramide surpasses its solubility limit in the medium.[5] This can be influenced by several factors, including the final concentration, the dilution method, the solvent used, and the composition of the media, especially the absence of serum.[5]

Q3: What is the best way to dissolve and store C4-ceramide?

A3: C4-ceramide should first be dissolved in an organic solvent to create a concentrated stock solution.[1] Common and effective solvents include Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][5] It is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1] Once dissolved, the stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6]

Q4: What are the appropriate experimental controls when using C4-ceramide?

A4: To ensure that the observed cellular effects are specifically due to C4-ceramide, several controls are essential:

  • Vehicle Control: This is the most critical control. A set of cells should be treated with the same volume and final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the C4-ceramide.[1] This accounts for any potential effects of the solvent itself.[1]

  • Negative Control: C4-dihydroceramide (C4-DHCer) is a recommended biologically inactive analog. It lacks the crucial C4-C5 trans-double bond, rendering it inactive in many ceramide-mediated pathways. This helps to attribute the observed effects to ceramide-specific signaling.[1]

  • Positive Control (for apoptosis assays): When studying apoptosis, it is good practice to include a known apoptosis inducer for your specific cell line, such as staurosporine (B1682477) or etoposide. This validates that the apoptosis detection assay is functioning correctly.[1][7]

Troubleshooting Guide: Precipitation in Media

This guide addresses the common issue of C4-ceramide precipitation in cell culture media in a question-and-answer format.

Issue: I observed a precipitate immediately after adding the C4-ceramide stock solution to my media.

  • Possible Cause: Improper dilution technique. Adding a concentrated organic stock solution directly into a large volume of aqueous media can cause the lipid to "crash out" of solution.[5]

  • Recommended Solution:

    • Pre-warm the media: Always use media pre-warmed to 37°C.[8]

    • Vortex during addition: Add the stock solution dropwise to the pre-warmed media while vortexing or swirling to ensure rapid and even dispersion.[1][6]

    • Perform serial dilutions: First, pre-dilute the stock solution in a smaller volume of serum-containing media while vortexing. Then, add this intermediate dilution to the final volume of media.[5]

Issue: The media became cloudy over time during incubation.

  • Possible Cause: Temperature shifts. Moving plates from a 37°C incubator to a cooler environment, like a microscope stage, can cause lipids to precipitate as the medium cools.[5]

  • Recommended Solution:

    • Minimize temperature changes: If possible, use an environmental chamber on the microscope to maintain the temperature at 37°C during observation.

    • Use a lower concentration: A lower final concentration of C4-ceramide may be less prone to precipitation over time.[8]

Issue: I am using serum-free media and precipitation is a persistent problem.

  • Possible Cause: Lack of carrier proteins. Animal serum contains proteins like albumin that act as carriers for lipids, significantly enhancing their solubility.[5] In serum-free conditions, this carrier capacity is absent.

  • Recommended Solution:

    • Complex with BSA: Complexing C4-ceramide with fatty acid-free bovine serum albumin (BSA) can greatly improve its solubility and delivery in a more physiologically relevant manner.[1][5]

    • Use an Ethanol:Dodecane solvent system: A solvent mixture of ethanol:dodecane (98:2, v/v) can help disperse ceramides in aqueous solutions.[8][9]

Issue: My cells are dying, even in the vehicle control group.

  • Possible Cause: Solvent toxicity. The final concentration of your organic solvent (DMSO or ethanol) may be too high for your specific cell line.[1]

  • Recommended Solution:

    • Maintain low solvent concentration: Ensure the final solvent concentration in your media is non-toxic, generally ≤ 0.1%.[5][8]

    • Perform a solvent toxicity curve: Before your main experiment, test a range of solvent concentrations on your cells to determine the maximum tolerated concentration that does not induce cytotoxicity.[8]

Data Presentation

Table 1: Solubility and Recommended Stock Concentrations

SolventSolubilityRecommended Stock ConcentrationNotes
Ethanol30 mg/mL[1]10-20 mMA commonly used solvent for cell culture applications.[5]
DMSO20 mg/mL[1]10-20 mMAnother widely used vehicle for in vitro experiments.[1]
DMF20 mg/mL[1]10-20 mMAn alternative organic solvent.[1]
PBS (pH 7.2)<50 µg/mL[5]Not RecommendedDirect dissolution in aqueous buffers is not advised.[5]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution(s)
Precipitation on addition Improper dilution, cold mediaPre-warm media to 37°C, add stock while vortexing, use serial dilution.[1][5][8]
Precipitation over time Temperature shiftsMaintain 37°C during observation, consider lower final concentration.[5][8]
Issues in serum-free media Lack of carrier proteinsComplex C4-ceramide with fatty acid-free BSA.[1][5]
Vehicle control toxicity Final solvent concentration too highKeep final solvent concentration ≤ 0.1%, perform a solvent toxicity test.[1][5][8]
No observable effect Concentration too low, degraded compound, cell resistancePerform dose-response and time-course experiments, ensure proper storage at -20°C, use a positive control.[1]

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

  • Bring the vial of C4-ceramide powder to room temperature before opening.

  • Weigh the desired amount of C4-ceramide in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO or 100% ethanol to achieve a high concentration stock solution (e.g., 10-20 mM).[1]

  • Vortex the solution thoroughly until the C4-ceramide is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[5][6]

  • Aliquot the stock solution into smaller volumes in glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles.[5]

  • Store the aliquots at -20°C, protected from light.[1][6]

Protocol 2: Dilution of C4-Ceramide into Cell Culture Media (Standard Method)

This protocol is for preparing 10 mL of media with a final C4-ceramide concentration of 20 µM from a 10 mM stock solution.

  • Thaw an aliquot of the 10 mM C4-ceramide stock solution at room temperature.

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Pre-dilution Step: In a sterile 1.5 mL tube, add 200 µL of the pre-warmed complete medium.

  • While gently vortexing the 200 µL of media, add 2 µL of the 10 mM C4-ceramide stock solution. This creates a 100 µM intermediate solution.[5]

  • Final Dilution: Add the entire volume of the intermediate solution (202 µL) to 9.8 mL of the pre-warmed complete medium.

  • Mix immediately by gently inverting the container. Do not vortex vigorously to avoid frothing.[5]

  • The final concentration of C4-ceramide is now 20 µM, and the final ethanol/DMSO concentration is approximately 0.02%.

  • Apply the C4-ceramide-containing media to your cells immediately.

  • Prepare a vehicle control by adding the equivalent amount of solvent (2 µL in this case) to 10 mL of media.[5]

Protocol 3: Preparation of C4-Ceramide-BSA Complex

This protocol enhances solubility, especially for serum-free applications.

  • Prepare a stock solution of C4-ceramide in ethanol (e.g., 10 mM).

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired buffer or serum-free medium (e.g., 1 mg/mL).

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic C4-ceramide stock solution into the BSA solution.[8]

  • The resulting solution contains the C4-ceramide-BSA complex and is ready for dilution into your final experimental medium.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for C4-Ceramide Precipitation start Precipitate Observed in Media q1 Using Serum-Free Medium? start->q1 sol1 Complex with Fatty-Acid-Free BSA q1->sol1 Yes q2 How was it added to media? q1->q2 No end Solution Implemented sol1->end sol2 1. Pre-warm media to 37°C. 2. Add stock while vortexing. 3. Use serial dilution method. q2->sol2 Directly q3 Is vehicle control toxic? q2->q3 Correctly sol2->end sol3 Ensure final solvent concentration is <= 0.1%. q3->sol3 Yes q3->end No sol3->end G cluster_pathway C4-Ceramide Induced Apoptosis Pathway C4 Exogenous C4-Ceramide PP2A Activates Protein Phosphatase 2A (PP2A) C4->PP2A Mito Directly targets Mitochondria C4->Mito Akt Inhibits Pro-Survival Kinase Akt (via dephosphorylation) PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis inhibition removed CytoC Release of Cytochrome C and other pro-apoptotic factors Mito->CytoC Casp Caspase Activation (e.g., Caspase-3) CytoC->Casp Casp->Apoptosis

References

Impact of serum concentration on N-Butyroyl-D-Sphingosine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions that arise during experiments involving N-Butyroyl-D-Sphingosine, a synthetic, cell-permeable analog of ceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as C4-ceramide, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491). Ceramides are bioactive sphingolipids that function as second messengers in a variety of cellular signaling pathways.[1] The primary experimental use of C4-ceramide is to mimic the intracellular accumulation of natural ceramides to study their role in cellular processes such as apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2] Its pro-apoptotic mechanism often involves the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.[2][3]

Q2: How should I dissolve and store this compound for cell culture experiments?

A2: this compound is a lipid and has poor solubility in aqueous solutions. It should be dissolved in an organic solvent to create a stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[4][5]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in your chosen solvent. Gentle warming and vortexing can aid dissolution.[5]

  • Storage: Store the solid compound at -20°C. Stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[5][6]

  • Application to Cells: When treating cells, dilute the stock solution into your pre-warmed culture medium. It's crucial to keep the final solvent concentration in the medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][4][6]

Q3: What are the appropriate controls for an experiment using this compound?

A3: To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: This is the most critical control. Treat a set of cells with the same final concentration of the solvent (e.g., DMSO or ethanol) used to deliver the C4-ceramide. This accounts for any effects of the solvent itself.[4][5]

  • Untreated Control: A population of cells that receives no treatment. This provides a baseline for cell health and the phenotype being measured.

  • Positive Control for Apoptosis: If you are studying apoptosis, include a known inducer of apoptosis for your cell line (e.g., staurosporine) to confirm that the cellular machinery for apoptosis is functional.[5]

Troubleshooting Guide: Impact of Serum Concentration

A common source of variability and unexpected results in experiments with this compound is the presence of serum, such as Fetal Bovine Serum (FBS), in the cell culture medium.

Q4: I am not observing the expected pro-apoptotic effect of this compound. Could the serum in my culture medium be the cause?

A4: Yes, the presence of serum can significantly interfere with the activity of this compound. Consider the following potential issues:

  • Reduced Bioavailability: Serum contains high concentrations of proteins, particularly albumin.[7] As a hydrophobic molecule, this compound can bind to albumin and other lipids in the serum.[2][8][9][10] This sequestration can reduce the effective concentration of free C4-ceramide available to enter the cells.

  • Anti-Apoptotic Signaling: Serum is rich in growth factors (e.g., EGF, IGF-I) that activate pro-survival and anti-apoptotic signaling pathways (such as the PI3K/Akt pathway).[11][12][13] These pathways can counteract the pro-apoptotic signals induced by C4-ceramide.

  • Competition from Endogenous Lipids: Serum itself contains a complex mixture of lipids and sphingolipids.[14] These endogenous lipids might compete with this compound for binding to downstream targets or modulate the same signaling pathways, thus altering the cellular response.

Q5: How can I mitigate the effects of serum in my experiments?

A5: If you suspect serum is interfering with your experiment, consider the following troubleshooting steps:

  • Reduce Serum Concentration: A common approach is to reduce the serum concentration (e.g., from 10% to 1-2%) during the treatment period.[6] Be aware that serum reduction itself can be a stressor for some cell lines, so include an appropriate vehicle control with the reduced serum concentration.

  • Use Serum-Free Medium: For short-term experiments, you may be able to treat your cells in a serum-free medium. This will eliminate the interfering components of serum. However, prolonged serum starvation can induce apoptosis on its own, so it is crucial to determine the optimal treatment window for your specific cell line.[11]

  • Increase this compound Concentration: If reducing serum is not feasible for maintaining cell health, you may need to perform a dose-response experiment to determine if a higher concentration of C4-ceramide can overcome the inhibitory effects of the serum.

  • Complex with BSA: To improve solubility and delivery, especially in low-serum or serum-free conditions, consider pre-complexing this compound with fatty acid-free Bovine Serum Albumin (BSA).[5]

Data Presentation

Table 1: Potential Impact of Serum Components on this compound Activity

Serum ComponentPotential Effect on this compound ActivityRationaleSuggested Action
Albumin Decreased BioavailabilitySequestration of hydrophobic C4-ceramide molecules, reducing the effective concentration available to cells.[2][8][9][10]Reduce serum concentration or use serum-free media. Perform a dose-response experiment to find the optimal C4-ceramide concentration.
Growth Factors (e.g., EGF, IGF-I) Antagonism of Pro-Apoptotic EffectActivation of pro-survival and anti-apoptotic signaling pathways (e.g., PI3K/Akt).[11][12][13]Reduce serum concentration or use serum-free media for the duration of the treatment.
Endogenous Lipids & Sphingolipids Competitive Inhibition or Pathway ModulationCompetition for downstream signaling molecules or alteration of the cellular lipid environment.[14]Consider using serum-free media to provide a more defined experimental system.

Experimental Protocols

Protocol 1: General Procedure for Treating Cells with this compound

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will reach approximately 70-80% confluency at the time of treatment.[3] Allow cells to adhere overnight.

  • Preparation of Treatment Medium:

    • Prepare a stock solution of this compound (e.g., 20 mM in DMSO).[1]

    • Warm the desired cell culture medium (with or without a reduced concentration of serum) to 37°C.

    • Dilute the stock solution directly into the pre-warmed medium to achieve the final desired concentration (e.g., 10-50 µM).[6] Immediately vortex the medium to ensure even dispersion and minimize precipitation.[4]

    • Prepare a vehicle control medium with the same final concentration of the solvent.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6 to 48 hours, depending on the cell type and endpoint being measured).[3][6]

  • Analysis: Proceed with your desired downstream analysis (e.g., apoptosis assays, western blotting, etc.).

Visualizations

G cluster_0 Sphingolipid Metabolism & C4-Ceramide Action cluster_1 Cellular Outcomes SM Sphingomyelin Cer Ceramide SM->Cer Sphingomyelinase Sph Sphingosine Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate Apoptosis Apoptosis Cer->Apoptosis Promotes Survival Cell Survival & Proliferation Cer->Survival Inhibits Sph->S1P Sphingosine Kinase S1P->Survival Promotes C4_Cer This compound (C4-Ceramide) C4_Cer->Apoptosis Induces G cluster_workflow Experimental Workflow prep Prepare C4-Ceramide Stock Solution (in DMSO/EtOH) treat Treat Cells in Medium (Reduced/No Serum) prep->treat seed Seed Cells & Culture Overnight seed->treat incubate Incubate (6-48 hours) treat->incubate analyze Analyze Cellular Response (e.g., Apoptosis Assay) incubate->analyze G start No/Reduced Effect of C4-Ceramide Observed q1 Is Serum Present in Culture Medium? start->q1 a1_yes Serum components may be interfering with C4-ceramide activity. q1->a1_yes Yes end Re-evaluate Effect q1->end No s1 Reduce Serum Concentration or use Serum-Free Medium a1_yes->s1 s2 Perform Dose-Response Experiment a1_yes->s2 s1->end s2->end

References

Validation & Comparative

A Comparative Guide to N-Butyroyl-D-Sphingosine (C4-Ceramide) and C6-Ceramide in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the field of apoptosis research, the use of synthetic, cell-permeable short-chain ceramides (B1148491) is a cornerstone for elucidating the intricate signaling pathways that govern programmed cell death. Among these, N-Butyroyl-D-Sphingosine (C4-ceramide) and N-Hexanoyl-D-Sphingosine (C6-ceramide) are frequently employed to mimic the effects of endogenous ceramides. This guide provides an objective comparison of these two critical research tools, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to assist researchers, scientists, and drug development professionals in their study design.

Introduction to Short-Chain Ceramides in Apoptosis

Ceramides are bioactive sphingolipids that function as second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, and apoptosis.[1] Endogenous ceramides typically possess long acyl chains (e.g., C16, C18), which makes them poorly soluble and difficult to deliver directly to cells in culture.[2] To overcome this, researchers utilize short-chain ceramide analogs like C4 and C6-ceramide, which are more cell-permeable and effectively induce apoptosis, providing a valuable model to study ceramide-mediated cell death.[3][4] The length of the N-acyl chain is a critical determinant of the biological activity of ceramides.[5]

Quantitative Comparison of Apoptotic Induction

Direct quantitative comparisons of the apoptotic potency of C4-ceramide and C6-ceramide are limited in the available scientific literature. However, by compiling data from various studies on different cell lines, a general overview of their efficacy can be presented. It is crucial to note that the optimal concentration and incubation time are highly cell-type dependent and should be determined empirically for each experimental system.

ParameterThis compound (C4-Ceramide)C6-CeramideCell Line(s)Reference(s)
Effective Concentration Range for Apoptosis 10 - 50 µM5 - 50 µMVarious (e.g., Jurkat, HeLa, HCT116, MDA-MB-231, K562)[3][6][7]
IC50 (Cell Viability) Data not widely available in direct comparison5 - 20 µMMDA-MB-231, MCF-7, SK-BR-3[6]
Typical Incubation Time for Apoptosis Induction 12 - 48 hours24 - 72 hoursVarious[3][7]
Observed Apoptotic Effects Increase in apoptotic markersInduction of sub-G1 phase, Annexin-V positive cells, caspase-3/7 activation, PARP cleavage, mitochondrial membrane depolarizationVarious[3][6][7]

Signaling Pathways in Ceramide-Induced Apoptosis

Both C4 and C6-ceramide are known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. However, the specific upstream and downstream signaling events can differ.

This compound (C4-Ceramide): The primary mechanism of C4-ceramide-induced apoptosis involves its direct action on the mitochondria. It is proposed that C4-ceramide forms channels in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[8][9] This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, which then activates the caspase cascade.[9]

C4_Ceramide_Pathway C4-Ceramide C4-Ceramide Mitochondrion Mitochondrion C4-Ceramide->Mitochondrion Forms channels Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

C4-Ceramide Induced Intrinsic Apoptosis Pathway

C6-Ceramide: The signaling pathway for C6-ceramide is more extensively characterized and appears to be more complex, involving both mitochondrial and non-mitochondrial events. Studies have shown that C6-ceramide can activate the c-Jun N-terminal kinase (JNK) pathway and the extrinsic apoptosis pathway through the activation of caspase-8.[7] It also induces the intrinsic pathway via cytochrome c release from the mitochondria.[10]

C6_Ceramide_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 C6-Ceramide C6-Ceramide C6-Ceramide->Caspase-8 C6-Ceramide->Mitochondrion JNK JNK C6-Ceramide->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase-3->Apoptosis

C6-Ceramide Signaling Pathways in Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments used to assess apoptosis induced by C4-ceramide and C6-ceramide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound (C4-ceramide) or C6-ceramide

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Treat cells with various concentrations of C4-ceramide or C6-ceramide for the desired time periods (e.g., 24, 48, 72 hours).[2] Include a vehicle control (e.g., DMSO).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with C4-ceramide or C6-ceramide.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[11]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 10 µL of PI solution to the cell suspension.[11]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Analyze the samples immediately by flow cytometry.[11]

AnnexinV_Workflow Start Cell Treatment with C4/C6-Ceramide Harvest Harvest Adherent & Floating Cells Start->Harvest Wash1 Wash with PBS (2x) Harvest->Wash1 Resuspend Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT (in dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Experimental Workflow for Annexin V/PI Staining
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

  • Assay Buffer

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Induce apoptosis and prepare cell lysates.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein).[5]

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.[5]

  • Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.[5]

  • Incubate the plate at 37°C for 1-2 hours.[5]

  • Measure the absorbance at 405 nm or fluorescence at the appropriate wavelength.[5]

  • The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.

Mitochondrial Membrane Potential Assay

This assay detects changes in the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

Materials:

  • Treated and control cells

  • Mitochondrial membrane potential dye (e.g., TMRE or JC-1)

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or microplate reader

Procedure (using TMRE):

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with C4-ceramide or C6-ceramide. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • Add TMRE to the cells in the medium and incubate for 30 minutes at 37°C.

  • Aspirate the medium and replace it with 100 µL of 1X MMP Assay Buffer.

  • Read the fluorescence at Ex/Em = 549/575 nm. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Conclusion

Both this compound (C4-ceramide) and C6-ceramide are potent inducers of apoptosis and serve as invaluable tools for studying ceramide-mediated cell death. While both compounds primarily trigger the intrinsic apoptotic pathway, C6-ceramide appears to engage a broader range of signaling molecules, including components of the extrinsic pathway. The choice between C4 and C6-ceramide will depend on the specific research question, the cell type under investigation, and the desired complexity of the signaling pathways to be studied. Due to the limited availability of direct comparative quantitative data, it is highly recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system. The protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such studies, ultimately contributing to a deeper understanding of the role of ceramides in apoptosis.

References

The Silent Counterpart: N-Butyroyl-D-dihydroceramide as a Negative Control in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the complex roles of ceramides (B1148491) in cellular signaling, the use of appropriate controls is paramount to generating robust and interpretable data. N-Butyroyl-D-dihydroceramide (C4-dihydroceramide) serves as an essential negative control for its bioactive analog, N-Butyroyl-D-ceramide (C4-ceramide). This guide provides a comprehensive comparison of these two molecules, supported by experimental data and detailed protocols, to facilitate rigorous experimental design.

The critical difference between C4-ceramide and C4-dihydroceramide lies in a single structural feature: the presence or absence of a C4-C5 trans-double bond in the sphingoid backbone.[1] This seemingly minor variation has profound consequences for the molecule's biological activity, particularly its ability to induce apoptosis. C4-ceramide, a cell-permeable short-chain ceramide, mimics the pro-apoptotic effects of endogenous long-chain ceramides.[2] In contrast, C4-dihydroceramide, lacking this double bond, is often considered biologically inactive in this context and can even antagonize the effects of ceramide.[1]

Comparative Biological Activity: A Tale of Two Molecules

The primary and most extensively studied difference in the biological activity of C4-ceramide and C4-dihydroceramide is their opposing roles in apoptosis.

N-Butyroyl-D-ceramide (C4-ceramide): The Pro-Apoptotic Inducer

Short-chain, cell-permeable ceramides like C4-ceramide are widely recognized as inducers of programmed cell death in a variety of cell lines.[1][3] This pro-apoptotic activity is largely attributed to their ability to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c.[3] This event initiates the caspase cascade, culminating in the execution of apoptosis.

N-Butyroyl-D-dihydroceramide (C4-dihydroceramide): The Inactive Analog

Due to the absence of the C4-C5 trans-double bond, C4-dihydroceramide is unable to form the stable membrane channels necessary to trigger the mitochondrial apoptosis pathway.[4] In fact, studies have shown that dihydroceramides can inhibit the formation of ceramide channels, thereby antagonizing ceramide-induced apoptosis.[1][5] While historically considered inert, emerging research suggests that dihydroceramides may have their own distinct biological roles in processes such as autophagy and cell proliferation.[6]

Quantitative Data Comparison

The following table summarizes the differential effects of C4-ceramide and its analogs on cell viability, underscoring the importance of the C4-C5 double bond for cytotoxic activity.

Cell LineCompoundEC50/IC50 (µM)Treatment Duration (hours)Reference
SKBr3 (Breast Cancer)benzene-C4-ceramide18.924[7]
MCF-7/Adr (Drug-Resistant Breast Cancer)benzene-C4-ceramide45.524[7]
Normal Breast Epithelial Cellsbenzene-C4-ceramide>10024[7]
A549 (Non-small cell lung cancer)C2-ceramide~5024[8]
PC9 (Non-small cell lung cancer)C2-ceramide~5024[8]

Note: Data for C4-dihydroceramide often shows no significant effect on cell viability at similar concentrations, hence its use as a negative control.

Experimental Protocols

Rigorous experimental design is crucial when studying the effects of ceramides. Below are detailed protocols for key experiments.

Protocol 1: Preparation and Cellular Treatment

Objective: To prepare N-Butyroyl-D-ceramide and N-Butyroyl-D-dihydroceramide for administration to cultured cells.

Materials:

  • N-Butyroyl-D-ceramide (C4-ceramide)

  • N-Butyroyl-D-dihydroceramide (C4-dihydroceramide)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of C4-ceramide and C4-dihydroceramide in DMSO or ethanol.

  • Solubilization: Gently warm the solution and vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration immediately before use. It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion and prevent precipitation.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the working solution of C4-ceramide or C4-dihydroceramide.

  • Controls: Include a vehicle control by treating cells with the same concentration of the solvent (e.g., DMSO, ethanol) in the medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of C4-ceramide and C4-dihydroceramide on cell viability.

Materials:

  • Cells treated with C4-ceramide, C4-dihydroceramide, and vehicle control in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • MTT solvent (e.g., 0.01 M HCl in 10% SDS).

Procedure:

  • MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cells treated with C4-ceramide, C4-dihydroceramide, and vehicle control.

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI).

  • 1X Annexin V Binding Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 10 µL of PI solution to the cell suspension.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Ceramide De Novo Synthesis Pathway cluster_ER Endoplasmic Reticulum Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydro-sphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide N-acyl-sphinganine (Dihydroceramide) Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1/2 (Adds C4-C5 trans-double bond) ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids

Caption: De Novo Synthesis of Ceramide.

G Differential Effects on Intrinsic Apoptosis cluster_Mitochondrion Mitochondrion C4_Ceramide C4-Ceramide MOM Outer Mitochondrial Membrane C4_Ceramide->MOM C4_Dihydroceramide C4-Dihydroceramide (Negative Control) C4_Dihydroceramide->MOM Channel Ceramide Channel Formation MOM->Channel NoChannel No Channel Formation MOM->NoChannel CytochromeC_Release Cytochrome c Release Channel->CytochromeC_Release Cell_Survival Cell Survival NoChannel->Cell_Survival Apoptosome Apoptosome Formation CytochromeC_Release->Apoptosome Caspase_Cascade Caspase Cascade Activation Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: C4-Ceramide vs. C4-Dihydroceramide in Apoptosis.

G Experimental Workflow for Apoptosis Assay Start Seed Cells in Culture Plates Treatment Treat with: - C4-Ceramide - C4-Dihydroceramide (Negative Control) - Vehicle (Control) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24h, 48h) Treatment->Incubation Harvest Harvest Cells (Adherent + Floating) Incubation->Harvest Staining Stain with Annexin V and Propidium Iodide (PI) Harvest->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Data Quantify: - Viable Cells (Annexin V-/PI-) - Early Apoptotic Cells (Annexin V+/PI-) - Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Analysis->Data

Caption: Workflow for Apoptosis Detection.

References

Validating the Target Engagement of N-Butyroyl-D-Sphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butyroyl-D-Sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable analog of natural ceramides. Its short N-acyl chain allows it to readily cross cell membranes, making it a valuable tool for investigating the intracellular signaling pathways mediated by ceramides, which play crucial roles in cellular processes such as apoptosis, cell cycle arrest, and senescence. This guide provides a comparative analysis of this compound and established inhibitors of key enzymes in the sphingolipid metabolic pathway. By understanding their distinct mechanisms, researchers can better design experiments to validate the target engagement of novel therapeutics aimed at modulating ceramide signaling.

The Sphingolipid Metabolism Pathway and Key Drug Targets

The metabolism of sphingolipids is a complex network of enzymatic reactions that maintain a critical balance between pro-apoptotic and pro-survival signaling molecules. This compound, as a ceramide analog, is expected to influence this pathway. The primary enzymes governing ceramide levels are ceramide synthase, ceramidase, and sphingosine (B13886) kinase.

cluster_0 De Novo Synthesis & Salvage Pathway cluster_1 Ceramide Catabolism & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine (B43673) Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Ceramide Synthase Ceramide Synthase Dihydroceramide desaturase Dihydroceramide desaturase Sphingosine->Ceramide Ceramide Synthase (Salvage Pathway) Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Ethanolamine Phosphate + Hexadecenal Ethanolamine Phosphate + Hexadecenal Sphingosine-1-Phosphate (S1P)->Ethanolamine Phosphate + Hexadecenal S1P Lyase Cell Proliferation, Survival Cell Proliferation, Survival Sphingosine-1-Phosphate (S1P)->Cell Proliferation, Survival Ceramidase Ceramidase Sphingosine Kinase (SphK) Sphingosine Kinase (SphK) S1P Lyase S1P Lyase

Caption: Simplified Sphingolipid Metabolism Pathway.

Comparison of this compound with Specific Enzyme Inhibitors

To validate the target engagement of this compound, it is essential to compare its effects with those of well-characterized inhibitors of enzymes in the sphingolipid pathway. This allows for the dissection of signaling events and confirmation that the observed cellular phenotype is a direct result of modulating ceramide levels.

CompoundPrimary TargetMechanism of ActionReported IC50Key Cellular Effects
This compound (C4-Ceramide) Mimics endogenous ceramideBypasses de novo synthesis to directly increase intracellular ceramide levels.Not typically defined as an inhibitor.Induces apoptosis and cell cycle arrest.[1][2][3][4]
Fumonisin B1 Ceramide Synthase (CerS)Competitive inhibitor of CerS, blocking the acylation of sphingoid bases.[5][6]~0.1 µM (for rat liver microsomes)[6]Increases levels of free sphingoid bases, leading to complex downstream effects.[5][6]
Carmofur Acid Ceramidase (AC)Covalent inhibitor of AC, preventing the breakdown of ceramide.[7][8]Nanomolar range against the recombinant enzyme.[7]Increases intracellular ceramide levels, leading to apoptosis.[7][9]
N,N-Dimethylsphingosine (DMS) Sphingosine Kinase (SphK)Competitive inhibitor of SphK, preventing the phosphorylation of sphingosine to S1P.[10][11][12]~5 µM[10]Decreases S1P levels and increases ceramide levels, promoting apoptosis.[10][12]

Experimental Protocols for Target Engagement Validation

Validating the interaction of this compound with its putative targets requires a combination of biochemical and cell-based assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis Intact Cells Intact Cells Treat with Vehicle Treat with Vehicle Intact Cells->Treat with Vehicle Treat with this compound Treat with this compound Intact Cells->Treat with this compound Aliquot and Heat Aliquot and heat across a temperature gradient Treat with Vehicle->Aliquot and Heat Treat with this compound->Aliquot and Heat Cell Lysis Cell Lysis Aliquot and Heat->Cell Lysis Separate Soluble and Precipitated Proteins Separate Soluble and Precipitated Proteins Cell Lysis->Separate Soluble and Precipitated Proteins Quantify Soluble Target Protein Quantify soluble target protein (e.g., by Western Blot or Mass Spectrometry) Separate Soluble and Precipitated Proteins->Quantify Soluble Target Protein Plot Melting Curves Plot % soluble protein vs. temperature Quantify Soluble Target Protein->Plot Melting Curves Determine Thermal Shift Compare melting curves to determine thermal shift (ΔTm) Plot Melting Curves->Determine Thermal Shift

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for a specified time.

  • Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

In Vitro Enzyme Activity Assays

Biochemical assays using purified or recombinant enzymes can provide quantitative data on the effect of this compound on specific enzyme activities.

a) Ceramide Synthase Activity Assay

This assay measures the incorporation of a labeled sphingoid base into ceramide.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, fatty acyl-CoA (e.g., C16:0-CoA), and a fluorescently labeled sphinganine (e.g., NBD-sphinganine).

  • Enzyme Source: Add cell or tissue homogenates, or purified ceramide synthase, to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Analysis: Separate the labeled ceramide product from the unreacted labeled sphinganine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the fluorescently labeled ceramide product.

  • Inhibition Assay: To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

b) Ceramidase Activity Assay

This assay measures the hydrolysis of a ceramide substrate.

Protocol:

  • Substrate: Use a labeled ceramide substrate (e.g., a fluorescent or radiolabeled ceramide).

  • Enzyme Source: Add a source of ceramidase (e.g., cell lysates or purified enzyme).

  • Incubation: Incubate the reaction at the optimal pH for the specific ceramidase being assayed (acidic, neutral, or alkaline).

  • Product Separation: Separate the labeled sphingosine product from the unreacted ceramide substrate.

  • Quantification: Quantify the amount of product formed.

  • Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine its effect on ceramidase activity.

LC-MS/MS Analysis of Cellular Sphingolipids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method to quantify changes in the cellular sphingolipidome following treatment with this compound.

Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & Treatment->Cell Lysis & Protein Quantification Lipid Extraction Lipid Extraction (e.g., Bligh-Dyer method) Cell Lysis & Protein Quantification->Lipid Extraction LC Separation Liquid Chromatography (e.g., Reversed-Phase or HILIC) Lipid Extraction->LC Separation Mass Spectrometry Tandem Mass Spectrometry (MS/MS) LC Separation->Mass Spectrometry Data Analysis Quantification of Sphingolipid Species Mass Spectrometry->Data Analysis

Caption: LC-MS/MS Workflow for Sphingolipid Analysis.

Protocol:

  • Sample Preparation: Treat cells with this compound or a comparator compound. After treatment, harvest the cells and perform a lipid extraction.

  • Internal Standards: Add a cocktail of internal standards (e.g., isotopically labeled sphingolipids) to the samples before extraction for accurate quantification.

  • Chromatographic Separation: Separate the different sphingolipid species using liquid chromatography.

  • Mass Spectrometric Detection: Detect and quantify the individual sphingolipid species using a tandem mass spectrometer.

  • Data Analysis: Analyze the data to determine the changes in the levels of various ceramides, sphingoid bases, and their phosphorylated derivatives. This can reveal the metabolic fate of the exogenously added this compound and its impact on the overall sphingolipid profile.

By employing these comparative approaches and detailed experimental protocols, researchers can rigorously validate the target engagement of this compound and elucidate its precise mechanism of action within the complex network of sphingolipid metabolism.

References

A Comparative Guide to the Analysis of N-Butyroyl-D-Sphingosine: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butyroyl-D-Sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable short-chain ceramide analog.[1] It is a valuable tool in research for investigating the diverse roles of ceramides (B1148491) in cellular signaling pathways, including apoptosis, cell proliferation, and inflammation.[2] The accurate quantification of C4-ceramide in biological samples is critical for understanding its mechanism of action and potential therapeutic applications.[2] This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with traditional detectors and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Performance Comparison

The choice of analytical method can significantly influence the quality, specificity, and sensitivity of research data.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for lipidomics and ceramide analysis due to its superior sensitivity and specificity.[2][3][4] However, HPLC coupled with ultraviolet (UV) or fluorescence detectors remains a viable and accessible alternative for certain applications.[4]

The table below summarizes the key performance parameters for each technique in the context of this compound analysis.

FeatureHPLC (with UV/Fluorescence Detection)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection by UV absorbance or fluorescence after derivatization.[5]Separation by chromatography, detection by mass-to-charge ratio and fragmentation patterns.[1]
Specificity Moderate. Relies on chromatographic retention time. Potential for co-eluting interferences.[4]Very High. Based on both retention time and specific mass fragmentation (e.g., MRM).[1][6]
Sensitivity Good. Picomole (pmol) range, especially with fluorescence detection.[5][7]Excellent. Low femtomole (fmol) to attomole range.[8]
Limit of Quantification (LOQ) ~1-2 pmol on column.[5][7]~1-15 fmol on column for various ceramides.[8]
Sample Throughput Moderate. Derivatization steps can increase time.[7]High. Modern systems with rapid gradients allow for fast analysis.[8]
Multiplexing Limited. Difficult to quantify multiple ceramide species simultaneously without extensive method development.Excellent. Can simultaneously identify and quantify dozens of individual lipid species in a single run.[6]
Structural Info None. Cannot confirm the identity of the analyte beyond retention time matching with a standard.Definitive. Provides molecular weight and structural information through fragmentation patterns.[9]
Ease of Use Relatively straightforward and widely available.[4]More complex instrumentation and data analysis. Requires specialized expertise.
Cost (Instrument) LowerHigher

Signaling Pathway Context: De Novo Ceramide Biosynthesis

This compound is used experimentally to mimic endogenous ceramides. These critical signaling molecules are synthesized in the cell primarily through the de novo pathway, which begins in the endoplasmic reticulum.[2] Understanding this pathway provides a biological context for studies involving the modulation of ceramide levels.

G Simplified 'De Novo' Ceramide Synthesis and Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling & Metabolism cluster_function Cellular Functions serine Serine + Palmitoyl-CoA kdsr 3-ketodihydrosphingosine serine->kdsr SPT dhsph Dihydrosphingosine (Sphinganine) kdsr->dhsph KSR dhcer Dihydroceramide dhsph->dhcer Ceramide Synthase (CerS) cer Ceramide dhcer->cer DEGS1 sm Sphingomyelin cer->sm SMS gc Glucosylceramide cer->gc sph Sphingosine (B13886) cer->sph Ceramidase apoptosis Apoptosis, Senescence, Cell Cycle Arrest cer->apoptosis s1p Sphingosine-1-Phosphate (Pro-survival) sph->s1p SphK1/2 G cluster_analysis Analytical Method sample 1. Biological Sample (Plasma, Cells, Tissue) is 2. Add Internal Standard (e.g., C17-Ceramide) sample->is extract 3. Lipid Extraction (e.g., Protein Precipitation) is->extract hplc HPLC (Derivatization may be required) extract->hplc Option A lcms LC-MS/MS extract->lcms Option B data 5. Data Acquisition hplc->data lcms->data quant 6. Quantification (vs. Standard Curve) data->quant report 7. Data Reporting (pmol/mg protein, etc.) quant->report

References

A Comparative Guide to the Mechanisms of N-Butyroyl-D-Sphingosine and Fumonisin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of N-Butyroyl-D-Sphingosine (C4-ceramide) and Fumonisin B1. By examining their distinct roles in the sphingolipid metabolic pathway, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in apoptosis, cell signaling, and cancer biology.

Introduction: Two Molecules Targeting a Central Pathway

This compound and Fumonisin B1 both exert significant biological effects by modulating the sphingolipid pathway, a critical signaling cascade involved in regulating cell fate. However, they do so via fundamentally different mechanisms. This compound is a synthetic, cell-permeable short-chain ceramide analog that mimics the action of endogenous ceramides (B1148491), directly activating downstream signaling events.[1][2] In contrast, Fumonisin B1 is a mycotoxin that acts as a competitive inhibitor of ceramide synthase, an enzyme crucial for the de novo synthesis of ceramides.[3][4][5] This guide will dissect these differences, presenting supporting experimental data and detailed methodologies.

Mechanism of Action: A Tale of Mimicry vs. Inhibition

The primary distinction between this compound and Fumonisin B1 lies in their point of intervention in the sphingolipid metabolic pathway.

This compound (C4-ceramide): The Direct Activator

As a ceramide analog, C4-ceramide bypasses the need for endogenous ceramide synthesis to initiate cellular responses. Its short acyl chain allows for passive diffusion across the cell membrane, where it can directly engage with downstream effectors of ceramide signaling.[1] This leads to the activation of various pathways culminating in:

  • Apoptosis: C4-ceramide is a potent inducer of programmed cell death. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] This involves the activation of caspases, a family of proteases that execute the apoptotic program.[2]

  • Cell Cycle Arrest: Treatment with C4-ceramide can lead to cell cycle arrest, typically at the G0/G1 phase, thereby inhibiting cell proliferation.[6]

  • Modulation of Signaling Pathways: It is a critical tool for dissecting signaling cascades. C4-ceramide has been shown to activate stress-activated protein kinases like JNK and p38 MAPK, while inhibiting pro-survival pathways such as the PI3K/Akt pathway.[6]

Fumonisin B1: The Upstream Inhibitor

Fumonisin B1's mechanism is centered on its structural similarity to sphinganine (B43673) and sphingosine (B13886), the substrates for ceramide synthase. This allows it to competitively inhibit this key enzyme, leading to a disruption of sphingolipid homeostasis with the following consequences:

  • Inhibition of Ceramide Synthesis: By blocking ceramide synthase, Fumonisin B1 prevents the acylation of sphinganine and sphingosine, thereby reducing the cellular pool of ceramides and more complex sphingolipids.[3][7][8]

  • Accumulation of Sphingoid Bases: The inhibition of ceramide synthase results in the accumulation of its substrates, primarily sphinganine and to a lesser extent, sphingosine.[7][9] This accumulation is a key factor in the cytotoxicity of Fumonisin B1.[9]

  • Induction of Apoptosis: The disruption of the sphingolipid rheostat, characterized by decreased ceramide and increased sphinganine/sphingosine, ultimately triggers apoptosis.[10][9] The elevated levels of sphinganine are considered a primary contributor to Fumonisin B1-induced cell death.[9]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, illustrating the differential effects of this compound and Fumonisin B1. Note: The data presented are from different studies and experimental systems and are intended for illustrative comparison of the compounds' general potencies and effects.

Table 1: Comparative Effects on Cell Viability and Apoptosis

CompoundCell LineConcentrationEffectReference
This compound MDA-MB-231 breast cancerNot specifiedSignificant growth inhibition and apoptosis[2]
PC-3 prostate cancerNot specifiedInduces apoptosis via mitochondrial protein release[1]
Fumonisin B1 LLC-PK1 kidney epithelial10-35 µMInhibition of cell proliferation[11]
LLC-PK1 kidney epithelial>35 µMCytotoxicity[11]
SCC17B head and neck cancer10 µMInhibition of PDT-induced cell death by 68%[4]
Mouse primary neurons50 µM50% loss of viability[12]

Table 2: Comparative Effects on Sphingolipid Metabolism

CompoundExperimental SystemConcentrationEffect on Sphingolipid LevelsReference
This compound N/A (acts downstream)N/ADirectly increases total ceramide pool[1][2]
Fumonisin B1 Mouse liver2.25 mg/kg/day for 5 daysSignificant increase in hepatic free sphingosine and sphinganine[7]
LLC-PK1 cells35 µM12,800% increase in free sphinganine[11]
Cultured cerebellar neurons0.7 µM (IC50)Inhibition of sphingomyelin (B164518) labeling[13]
Cultured cerebellar neurons~7 µM (IC50)Inhibition of glycolipid formation[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. Cell Viability Assay (MTT Assay) for Fumonisin B1

  • Cell Plating: Seed exponentially growing cells (e.g., swine umbilical vein endothelial cells) into 96-well culture plates.

  • Treatment: Add different concentrations of Fumonisin B1 (e.g., 0, 2.5, 5, 10, 20, 40, 60 µg/mL) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Replace the Fumonisin B1-containing medium with 110 µL of Thiazolyl Blue Tetrazolium Bromide (MTT) solution and incubate for a further 4 hours.

  • Solubilization: Discard the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate cell viability using the formula: Cell Viability (%) = (A_test - A_blank) / (A_control - A_blank) × 100%.[12]

4.2. Ceramide Synthase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing cell or tissue homogenate, a fluorescently labeled sphinganine substrate (e.g., NBD-sphinganine), and a fatty acyl-CoA (e.g., C16:0-CoA).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 120 minutes).

  • Separation: Separate the fluorescent lipid substrate and product (NBD-ceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity.[4]

4.3. Caspase-3 Activity Assay

  • Cell Lysis: Induce apoptosis in cells and lyse them in a chilled cell lysis buffer.

  • Reaction Setup: Add a reaction buffer containing DTT and a caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to each sample.

  • Incubation: Incubate the samples at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance of the cleaved pNA at 400-405 nm or the fluorescence of the cleaved AMC at an excitation of ~380 nm and emission of ~440 nm.

  • Analysis: Compare the signal from treated samples to untreated controls to determine the fold increase in caspase-3 activity.[2]

4.4. Sphingolipid Extraction and Quantification by HPLC-MS/MS

  • Internal Standards: Fortify biological samples (cells, tissues, or fluids) with internal standards for each class of sphingolipid to be measured.

  • Extraction: Extract the lipids using a one-phase neutral organic solvent system (e.g., a methanol/chloroform mixture).

  • Separation: Separate the different sphingolipid species using liquid chromatography, typically with a C18 reversed-phase column.

  • Detection and Quantification: Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Generate calibration curves by spiking a matrix with known amounts of synthetic standards and an equal amount of internal standard. Plot the peak area ratios of the analyte to the internal standard against concentration using a linear regression model for quantification.[13]

Visualizing the Mechanisms

The following diagrams illustrate the distinct points of action of this compound and Fumonisin B1 in the sphingolipid pathway and a general experimental workflow for their comparison.

Sphingolipid_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C4_ext This compound (C4-Ceramide) C4_mem C4-Ceramide C4_ext->C4_mem Cell Permeable Downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) C4_mem->Downstream Direct Activation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine de novo synthesis CeramideSynthase Ceramide Synthase Sphinganine->CeramideSynthase Dihydroceramide Dihydroceramide CeramideSynthase->Dihydroceramide Acylation FumonisinB1 Fumonisin B1 FumonisinB1->CeramideSynthase Inhibition Desaturase Desaturase Dihydroceramide->Desaturase Ceramide Endogenous Ceramide Desaturase->Ceramide Ceramide->Downstream

Caption: Distinct mechanisms of C4-Ceramide and Fumonisin B1.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Assays start Cell Culture (e.g., Cancer Cell Line) control Vehicle Control start->control c4 This compound (C4-Ceramide) start->c4 fb1 Fumonisin B1 start->fb1 viability Cell Viability (MTT Assay) control->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) control->apoptosis sphingolipids Sphingolipid Analysis (HPLC-MS/MS) control->sphingolipids c4->viability c4->apoptosis c4->sphingolipids fb1->viability fb1->apoptosis fb1->sphingolipids end Comparative Data Analysis viability->end apoptosis->end sphingolipids->end

Caption: Workflow for comparing C4-Ceramide and Fumonisin B1.

Conclusion

This compound and Fumonisin B1 are powerful tools for investigating the role of sphingolipids in cellular processes. Their distinct mechanisms of action—direct activation of downstream signaling by C4-ceramide versus upstream inhibition of ceramide synthesis by Fumonisin B1—offer complementary approaches to dissecting this complex pathway. For researchers aiming to study the direct consequences of elevated ceramide levels, this compound is the tool of choice. Conversely, Fumonisin B1 is invaluable for studies focused on the effects of disrupting de novo ceramide synthesis and the subsequent accumulation of sphingoid bases. A thorough understanding of their differential impacts on sphingolipid metabolism is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic strategies targeting this critical signaling network.

References

A Comparative Guide to the Efficacy of N-Butyroyl-D-Sphingosine and Other Short-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Butyroyl-D-Sphingosine (C4-ceramide) against other common short-chain ceramides (B1148491). The information presented is supported by experimental data from various studies, with detailed methodologies provided for key experiments to facilitate reproducibility and further investigation.

Introduction to Short-Chain Ceramides

Ceramides are a class of sphingolipids that are integral to cellular functions, acting as key signaling molecules in processes like cell growth, differentiation, and apoptosis (programmed cell death)[1]. A ceramide molecule consists of a sphingosine (B13886) backbone linked to a fatty acid. The length of this fatty acid chain is a critical determinant of the ceramide's biological function and biophysical properties[1][2][3][4].

Endogenous, long-chain ceramides (e.g., C16, C18) are often difficult to study due to their hydrophobicity and complex metabolism[5]. To overcome this, researchers utilize synthetic, short-chain ceramide analogs such as C2, C4, C6, and C8-ceramides. These analogs are cell-permeable, allowing for the direct manipulation of intracellular ceramide levels and enabling the study of ceramide-mediated signaling pathways[1][5][6]. This compound (C4-ceramide) is a member of this class of research tools, valued for its ability to mimic the biological effects of its natural counterparts[5][6].

A crucial aspect of ceramide activity is its stereospecificity. The naturally occurring D-erythro stereoisomer is the biologically active form, and this conformation is essential for inducing cellular responses like apoptosis[5]. Synthetic analogs like C4-dihydroceramide, which lack the C4-C5 trans-double bond, are often used as negative controls as they are biologically inactive in many ceramide-specific pathways[7].

The Sphingolipid Rheostat: A Balance of Cell Fate

The biological effects of ceramides are often understood in the context of the "sphingolipid rheostat," which describes the cellular balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)[3]. Ceramide can be converted to sphingosine, which is then phosphorylated by sphingosine kinases (SphK) to form S1P[8]. This balance is a critical determinant of a cell's fate, and tipping it towards ceramide accumulation often leads to apoptosis[3][9]. Short-chain ceramides are effective tools for experimentally shifting this balance to study the resulting downstream effects.

G cluster_0 Sphingolipid Rheostat Ceramide Ceramide (Pro-Apoptosis) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) S1P->Sphingosine S1P Phosphatase Sphingosine->Ceramide Ceramide Synthase Sphingosine->S1P Sphingosine Kinase (SphK)

Caption: The Sphingolipid Rheostat model illustrating the balance between ceramide and S1P.

Quantitative Comparison of Pro-Apoptotic Efficacy

Short-chain ceramides are potent inducers of apoptosis across a variety of cell lines, though their efficacy can vary depending on the cell type, concentration, and acyl chain length.[1][10] While C2 and C6-ceramides are the most extensively studied, C4-ceramide also demonstrates significant pro-apoptotic activity. The following table summarizes representative data comparing the effects of various short-chain ceramides on cell viability.

Ceramide SpeciesCell LineConcentration (µM)Incubation Time (h)Effect (% Cell Viability)Reference
C2-Ceramide HL-60 (Leukemia)1024~50%[2]
C2-Ceramide SH-SY5Y (Neuroblastoma)2524~40%[11]
benzene-C4-ceramide SKBr3 (Breast Cancer)18.9 (IC50)2450%[12]
C6-Ceramide HepG2 (Hepatoma)~2046~50%[2]
C6-Ceramide MCF7 (Breast Cancer)~304650%[2]
C2, C6, C8-Ceramide BCBL-1 (PEL Lymphoma)2024Dose-dependent apoptosis[10]

Note: Direct comparative studies for C4-ceramide against other short-chain ceramides under identical conditions are limited in the literature. The data presented is compiled from multiple sources to provide a general overview.

Signaling Pathways in Ceramide-Induced Apoptosis

Exogenously supplied short-chain ceramides primarily induce apoptosis through the intrinsic (or mitochondrial) pathway.[1][5] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

Key steps in this pathway include:

  • Activation of Stress Kinases: Ceramide can activate stress-activated protein kinases (SAPK) such as c-Jun N-terminal Kinase (JNK), which contributes to the apoptotic signal[6].

  • Regulation of Bcl-2 Family Proteins: Ceramide influences the activity of the Bcl-2 protein family. It can lead to the activation of pro-apoptotic members (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[6].

  • Mitochondrial Disruption: Activated Bax and Bak form pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors[3].

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

  • Execution Phase: Caspase-9 activates downstream executioner caspases, such as caspase-3, which cleave cellular substrates, dismantle the cell, and execute the apoptotic program[13].

G C4_Cer C4-Ceramide (or other short-chain ceramides) JNK Stress Kinases (e.g., JNK) C4_Cer->JNK Bcl2 Anti-apoptotic Bcl-2, Bcl-xL C4_Cer->Bcl2 inhibits Bax Pro-apoptotic Bax, Bak C4_Cer->Bax activates JNK->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito forms pores CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-induced intrinsic apoptosis pathway.

Experimental Protocols

To objectively compare the efficacy of different short-chain ceramides, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: Preparation and Cellular Treatment with Short-Chain Ceramides

Objective: To prepare and administer short-chain ceramides to cultured cells.

Materials:

  • This compound (C4-ceramide) or other short-chain ceramide.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a mixture of ethanol:dodecane (98:2, v/v)[12][14].

  • Complete cell culture medium, pre-warmed to 37°C.

  • Cultured cells in appropriate flasks or plates.

Method:

  • Stock Solution Preparation: Dissolve the ceramide in the chosen solvent (e.g., DMSO) to create a concentrated stock solution of 10-20 mM[7][12]. Vortex or sonicate briefly to ensure complete dissolution[7]. Store the stock solution at -20°C, protected from light[12].

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution. Dilute the stock directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM)[12]. It is critical to add the stock solution to the medium while vortexing to ensure proper dispersion[12]. The final solvent concentration in the medium should be non-toxic, typically ≤ 0.1%[7].

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the ceramide working solution[12].

  • Controls: Always include a vehicle control by treating cells with the same final concentration of the solvent in the medium[7][12]. For specificity, a negative control using a biologically inactive analog like C4-dihydroceramide is recommended[7].

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2[12].

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To quantify the effect of ceramide treatment on cell viability and proliferation.

Method:

  • Cell Plating: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[5].

  • Treatment: Treat the cells with various concentrations of the short-chain ceramide and controls as described in Protocol 1.

  • MTT Addition: After the desired incubation period, add 10 µL of a 5 mg/mL MTT solution to each well[7].

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the metabolism of MTT into formazan (B1609692) crystals by viable cells[7].

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water) to each well to dissolve the formazan crystals[7].

  • Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Method:

  • Cell Collection: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension[12]. Gently vortex and incubate for 15 minutes at room temperature in the dark[12].

  • PI Addition: Add 10 µL of Propidium Iodide (PI) solution to the cell suspension, followed by 400 µL of 1X Annexin V Binding Buffer[12].

  • Analysis: Analyze the samples immediately by flow cytometry[12].

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_assays Perform Assays start Start: Cultured Cells prep Prepare Ceramide Working Solutions (C2, C4, C6, etc. + Controls) start->prep treat Treat Cells with Ceramides (Incubate 6-48h) prep->treat harvest Harvest Cells treat->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis (Annexin V/PI Staining Flow Cytometry) harvest->apoptosis western Protein Analysis (Western Blot for Caspase-3, etc.) harvest->western analyze Data Analysis and Comparison viability->analyze apoptosis->analyze western->analyze end Conclusion analyze->end

Caption: General workflow for comparing the efficacy of short-chain ceramides.

Conclusion

Synthetic, short-chain ceramides, including this compound (C4-ceramide), are invaluable tools for investigating the complex roles of ceramide signaling in cellular processes. Experimental data confirms that C2, C4, C6, and C8-ceramides are potent inducers of apoptosis in numerous cell lines, primarily acting through the intrinsic mitochondrial pathway.[1][10] While the potency can differ based on acyl chain length and cell type, their shared mechanism of action makes them effective for mimicking the effects of endogenous ceramide accumulation. The choice of a specific short-chain ceramide may depend on the experimental goals and the specific sensitivities of the cell line being studied. The provided protocols offer a standardized framework for conducting comparative efficacy studies to guide this selection process.

References

Cross-Validation of N-Butyroyl-D-Sphingosine's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of N-Butyroyl-D-Sphingosine (C4-ceramide), a synthetic, cell-permeable ceramide analog, with other related compounds across various cancer cell lines. We present a cross-validation of its efficacy and mechanism of action, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in cancer research and drug development.

Introduction

This compound, also known as C4-ceramide, is a valuable tool for investigating the role of ceramides (B1148491) in cellular processes. As a short-chain ceramide, it readily penetrates cell membranes, mimicking the effects of endogenous ceramides that are key signaling molecules in apoptosis, cell cycle arrest, and cellular stress responses.[1] This guide compares the cytotoxic and pro-apoptotic effects of this compound with other sphingolipid-related compounds, including C6-ceramide, the synthetic retinoid Fenretinide, and sphingosine (B13886) kinase inhibitors, providing a basis for selecting the appropriate tool for specific research applications.

Comparative Efficacy: A Summary of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions can vary, affecting direct comparability.

CompoundCell LineCancer TypeIC50 (µM)
This compound (C4-ceramide) Analog SKBr3Breast Cancer12.8 - 18.9[2][3]
MCF-7/AdrBreast Cancer (Drug-Resistant)16.7 - 45.5[2][3]
C6-ceramide C6Glioma32.7[4]
CaOV3Ovarian Cancer~15 (µg/mL)[5]
Fenretinide (4-HPR) MCF-7Breast Cancer~10[6]
ABC294640 (Sphingosine Kinase 2 Inhibitor) A-498Kidney Cancer~50[7]
Bxpc-3Pancreatic Cancer~60[7]
Hep-G2Liver Cancer6[8]
HT-29Colon Cancer48.1[8]
PANC-1Pancreatic Cancer32.8[8]

Mechanism of Action: Signaling Pathways

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. Upon entering the cell, it can lead to the formation of channels in the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors like cytochrome c.[1][9] This triggers a caspase cascade, ultimately leading to programmed cell death. Additionally, ceramide signaling has been shown to involve the activation of stress-activated protein kinases such as JNK.[9][10]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm C4 This compound (C4-Ceramide) Mito Mitochondrion C4->Mito Forms channels JNK JNK C4->JNK Activation Bcl2 Bcl-2 (Anti-apoptotic) C4->Bcl2 Inhibition Bax Bax (Pro-apoptotic) C4->Bax Activation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis cJun c-Jun JNK->cJun Phosphorylation cJun->Apoptosis Bax->Mito

Caption: this compound Induced Apoptosis Pathway.

The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat".[11] Sphingosine kinases (SphK) phosphorylate sphingosine to S1P.[11] Inhibitors of these kinases, such as ABC294640, can shift this balance towards apoptosis.

G sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis sphingosine Sphingosine ceramide->sphingosine Hydrolysis apoptosis Apoptosis ceramide->apoptosis sphingosine->ceramide Synthesis s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Phosphorylation s1p->sphingosine Dephosphorylation proliferation Cell Proliferation & Survival s1p->proliferation smase Sphingomyelinase ceramidase Ceramidase sphk Sphingosine Kinase (e.g., SphK1, SphK2) s1pp S1P Phosphatase G start Start: Cancer Cell Line Culture treatment Treatment with This compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western Western Blot Analysis (e.g., Caspases, JNK, Bcl-2 family) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data cell_cycle->data western->data end Conclusion data->end

References

A Comparative Guide to Positive Controls for N-Butyroyl-D-Sphingosine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used positive controls for apoptosis induction, alongside N-Butyroyl-D-Sphingosine, a short-chain ceramide analog known to trigger programmed cell death. The information presented herein is intended to assist researchers in selecting appropriate controls for their experiments and to provide a framework for interpreting apoptosis-related data.

Introduction to Apoptosis and Positive Controls

Apoptosis is a fundamental process of programmed cell death essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the study of apoptosis and the identification of compounds that modulate this process are of significant interest in biomedical research and drug development.

When studying the pro-apoptotic effects of a novel compound like this compound, it is crucial to include positive controls. These are well-characterized agents that induce apoptosis through known mechanisms, providing a benchmark against which the experimental compound can be compared. This guide focuses on three such positive controls: Staurosporine (B1682477), Etoposide, and Actinomycin D.

Comparison of Apoptosis Induction

The following table summarizes the key characteristics and apoptotic effects of this compound (represented by its close analog, C6-ceramide) and the selected positive controls.

FeatureThis compound (as C6-Ceramide)StaurosporineEtoposideActinomycin D
Primary Mechanism of Action Induces apoptosis via mitochondrial and stress signaling pathways.[1]Broad-spectrum protein kinase inhibitor.[2]Topoisomerase II inhibitor, causing DNA damage.Inhibitor of transcription by intercalating into DNA.
Key Signaling Pathways Involved Caspase-8, JNK activation, mitochondrial cytochrome c release.[3][1]Intrinsic and extrinsic pathways, caspase activation.[4][5]p53 activation, mitochondrial pathway.p53 activation, extrinsic pathway.[6]
Typical Effective Concentration 25-50 µM (for C6-ceramide in K562 cells).30-100 nM in cortical neurons, up to 50 µM in breast cancer cells.[2][7]Varies by cell line (e.g., sensitizes cells to other agents).Low concentrations (e.g., 10 ng/ml) can enhance cytotoxicity.[8]
Observed Apoptotic Effects DNA fragmentation, nuclear condensation, PARP cleavage, caspase-3 activation.[3][1][9]Cell shrinkage, chromatin condensation, DNA laddering.[2]Caspase-3 activation.[10]PARP cleavage, increased p53 levels.[6]

Signaling Pathways in Apoptosis Induction

The induction of apoptosis is a complex process involving a cascade of molecular events. The diagrams below illustrate the signaling pathways associated with this compound (as a short-chain ceramide) and the positive controls.

cluster_ceramide This compound (Short-Chain Ceramide) Pathway This compound This compound JNK_Activation JNK Activation This compound->JNK_Activation Caspase8_Activation Caspase-8 Activation This compound->Caspase8_Activation Mitochondria Mitochondria JNK_Activation->Mitochondria Caspase8_Activation->Mitochondria Caspase3_Activation_Cer Caspase-3 Activation Caspase8_Activation->Caspase3_Activation_Cer Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase9_Activation->Caspase3_Activation_Cer Apoptosis_Cer Apoptosis Caspase3_Activation_Cer->Apoptosis_Cer cluster_positive_controls Positive Control Apoptosis Pathways cluster_staurosporine Staurosporine cluster_etoposide Etoposide cluster_actinomycin_d Actinomycin D Staurosporine Staurosporine PKC_Inhibition Protein Kinase Inhibition Staurosporine->PKC_Inhibition Intrinsic_Pathway_Stauro Intrinsic Pathway PKC_Inhibition->Intrinsic_Pathway_Stauro Extrinsic_Pathway_Stauro Extrinsic Pathway PKC_Inhibition->Extrinsic_Pathway_Stauro Caspase_Activation_Stauro Caspase Activation Intrinsic_Pathway_Stauro->Caspase_Activation_Stauro Extrinsic_Pathway_Stauro->Caspase_Activation_Stauro Apoptosis_Stauro Apoptosis Caspase_Activation_Stauro->Apoptosis_Stauro Etoposide Etoposide Topoisomerase_II_Inhibition Topoisomerase II Inhibition Etoposide->Topoisomerase_II_Inhibition DNA_Damage_Eto DNA Damage Topoisomerase_II_Inhibition->DNA_Damage_Eto p53_Activation_Eto p53 Activation DNA_Damage_Eto->p53_Activation_Eto Mitochondrial_Pathway_Eto Mitochondrial Pathway p53_Activation_Eto->Mitochondrial_Pathway_Eto Apoptosis_Eto Apoptosis Mitochondrial_Pathway_Eto->Apoptosis_Eto Actinomycin_D Actinomycin_D Transcription_Inhibition Transcription Inhibition Actinomycin_D->Transcription_Inhibition p53_Activation_ActD p53 Activation Transcription_Inhibition->p53_Activation_ActD Extrinsic_Pathway_ActD Extrinsic Pathway p53_Activation_ActD->Extrinsic_Pathway_ActD Apoptosis_ActD Apoptosis Extrinsic_Pathway_ActD->Apoptosis_ActD cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., K562, HeLa) Treatment 2. Treatment - this compound - Staurosporine - Etoposide - Actinomycin D - Vehicle Control Cell_Culture->Treatment Incubation 3. Incubation (Time course) Treatment->Incubation Apoptosis_Assays 4. Apoptosis Assays Incubation->Apoptosis_Assays Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V_PI TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Caspase_Activity Caspase-3 Activity Assay (Fluorometric/Colorimetric) Apoptosis_Assays->Caspase_Activity Data_Analysis 5. Data Analysis & Comparison Annexin_V_PI->Data_Analysis TUNEL->Data_Analysis Caspase_Activity->Data_Analysis

References

A Comparative Analysis of N-Butyroyl-D-Sphingosine and Natural Ceramides in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-Butyroyl-D-Sphingosine (C4-ceramide) and natural long-chain ceramides (B1148491). We will delve into their distinct physicochemical properties, their differential effects on cellular processes, particularly apoptosis, and the signaling pathways they modulate. This comparison is supported by experimental data and detailed methodologies for key assays.

Introduction: A Tale of Two Ceramides

Ceramides are a class of bioactive sphingolipids that are integral to cellular signaling, governing processes such as apoptosis, cell cycle arrest, and senescence.[1] Natural ceramides are characterized by a sphingoid base linked to a fatty acid chain of variable length, typically ranging from C16 to C24.[1] The hydrophobicity and complex metabolism of these endogenous long-chain ceramides can complicate their study.[1] To circumvent these challenges, researchers often utilize synthetic, short-chain ceramide analogs like this compound (C4-ceramide). This cell-permeable analog is a valuable tool for mimicking the biological effects of natural ceramides in a controlled experimental setting.[1]

The fundamental difference lies in their acyl chain length, which dictates their solubility and mode of delivery to cells. C4-ceramide, with its short butyroyl chain, is more water-soluble and readily permeates cell membranes, allowing for the direct study of its downstream effects.[2] In contrast, natural long-chain ceramides are highly lipophilic and are primarily localized within cellular membranes, with their levels being tightly controlled by enzymatic machinery.[2]

Comparative Biological Activity: A Quantitative Overview

While both C4-ceramide and natural ceramides are potent inducers of apoptosis, their efficacy and mechanisms of action can differ. The following tables summarize available quantitative data. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data is compiled from various sources.

Table 1: Cytotoxicity of this compound (and other short-chain analogs) in Cancer Cell Lines

Cell LineCeramide SpeciesConcentration (µM)Incubation Time (h)% Cell ViabilityReference
HL-60C2-Ceramide1024~50%[2]
HepG2C6-Ceramide~2046~50%[2]
MCF7C6-Ceramide~3046~50%[2]
SKBr3 (Breast Cancer)Benzene-C4-ceramide18.9 (EC50)2450%[3]
MCF-7/Adr (Drug-Resistant Breast Cancer)Benzene-C4-ceramide45.5 (EC50)2450%[3]

Table 2: Effects of Natural Long-Chain Ceramides on Cellular Processes

Ceramide SpeciesCell/Tissue TypeObservationEffectReference
C16-CeramideMouse Myocardium+19% increase in tissue post-MIAssociated with adverse cardiac events[2]
C24-CeramideMouse Myocardium+39% increase in tissue post-MIAssociated with adverse cardiac events[2]
C16-CeramideVariousAccumulation is associated with apoptosis inductionPro-apoptotic[2]
C18-CeramideVariousGenerally considered pro-apoptoticPro-apoptotic[2]
Very-Long-Chain Ceramides (C22, C24)VariousCan have anti-apoptotic or pro-proliferative effectsContext-dependent[2][4]

Signaling Pathways: Divergent and Convergent Mechanisms

Both short-chain and long-chain ceramides can trigger apoptosis, but they engage signaling pathways with some notable differences.

This compound (C4-Ceramide): Due to its rapid entry and accumulation within the cell, C4-ceramide can induce a broad activation of stress-related signaling pathways.[2] This includes the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of apoptosis.[2]

Natural Ceramides: Endogenously generated long-chain ceramides, particularly C16-ceramide, are pivotal in the intrinsic pathway of apoptosis.[2] They can directly act on mitochondria to form channels in the outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[2][5] This event is a critical step in the activation of the caspase cascade and the execution of programmed cell death.

cluster_C4 This compound (C4-Ceramide) cluster_Natural Natural Ceramides (e.g., C16) C4 Exogenous C4-Ceramide Stress Cellular Stress C4->Stress JNK_p38 JNK/p38 MAPK Activation Stress->JNK_p38 Apoptosis_C4 Apoptosis JNK_p38->Apoptosis_C4 Stimuli Apoptotic Stimuli (e.g., TNF-α, Chemotherapy) Endo_Cer Endogenous C16-Ceramide Generation Stimuli->Endo_Cer Mito Mitochondrial Outer Membrane Permeabilization Endo_Cer->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis_Natural Apoptosis Caspase->Apoptosis_Natural

Caption: Comparative Signaling Pathways of C4-Ceramide and Natural Ceramides in Apoptosis Induction.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key assays are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To quantify the cytotoxic effects of ceramides on cultured cells.

Materials:

  • This compound (C4-ceramide) and/or natural ceramides

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare stock solutions of ceramides in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solutions in culture medium to the desired final concentrations. Remove the old medium and add 100 µL of the ceramide-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify early and late apoptotic cells following ceramide treatment.

Materials:

  • Ceramide-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After ceramide treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark. Then, add 10 µL of PI solution.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Quantification of Intracellular Ceramide Species by LC-MS/MS

Objective: To measure the levels of different ceramide species within cells.

Materials:

  • Ceramide-treated and control cells

  • Internal standards (e.g., C17:0 ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Silica (B1680970) gel columns for purification

  • LC-MS/MS system

Procedure:

  • Lipid Extraction: Harvest cells and perform a Bligh-Dyer extraction to isolate total lipids.

  • Purification: Use silica gel column chromatography to separate ceramides from other lipid classes.

  • LC-MS/MS Analysis: Reconstitute the purified ceramides in a suitable solvent and inject into the LC-MS/MS system. Separate different ceramide species based on their retention time and quantify them based on their mass-to-charge ratio using multiple reaction monitoring (MRM).

Experimental Workflow Visualization

A typical workflow for comparing the biological effects of this compound and natural ceramides is depicted below.

start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with: - this compound - Natural Ceramide (e.g., C16) - Vehicle Control cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot for JNK, p38, Caspases) treatment->signaling lipidomics Lipidomics Analysis (LC-MS/MS for Ceramide Profile) treatment->lipidomics data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis signaling->data_analysis lipidomics->data_analysis conclusion Conclusion data_analysis->conclusion

References

Validating Apoptosis Induction: A Comparative Guide to Annexin V/PI Staining after C4-Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating apoptosis induced by the short-chain sphingolipid, C4-ceramide. We focus on the widely used Annexin V/Propidium Iodide (PI) staining assay and compare its performance with other common techniques, supported by experimental data and detailed protocols.

C4-Ceramide as an Apoptosis Inducer

C4-ceramide, a cell-permeable analog of endogenous ceramide, is a potent inducer of apoptosis.[1][2] It primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[2][3] Upon entering the cell, C4-ceramide can form channels in the outer mitochondrial membrane, leading to its permeabilization.[2][3] This results in the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases, the key executioners of the apoptotic program.[3][4]

Principles of Apoptosis Detection

Several methods are available to detect the hallmark features of apoptosis. This guide will compare the following techniques:

  • Annexin V/PI Staining: Detects the externalization of phosphatidylserine (B164497) (PS), an early apoptotic event, and membrane integrity.[5][6]

  • Caspase Activity Assays: Measure the activation of executioner caspases, such as caspase-3.[3]

  • TUNEL Assay: Identifies DNA fragmentation, a later-stage apoptotic event.[2]

  • Mitochondrial Membrane Potential Assays: Detect the depolarization of the mitochondrial membrane, an early indicator of intrinsic apoptosis.[7]

Comparison of Apoptosis Detection Methods

Method Principle Stage of Apoptosis Detected Advantages Disadvantages
Annexin V/PI Staining Detects externalized phosphatidylserine (Annexin V) and membrane permeability (PI).[8][9]Early (Annexin V positive, PI negative) and Late (Annexin V positive, PI positive).[9]- Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.- High sensitivity and specificity for early apoptosis.[6]- Widely used and well-characterized.- Can be technically sensitive.- Requires a flow cytometer for quantitative analysis.
Caspase Activity Assays Measures the activity of activated caspases (e.g., caspase-3) using a substrate that releases a fluorescent or colorimetric signal.[3]Mid-stage (execution phase).- Direct measure of a key apoptotic signaling event.- Can be adapted for high-throughput screening.- Does not distinguish between apoptosis and other forms of cell death that may involve caspase activation.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling) labels the 3'-hydroxyl ends of fragmented DNA.[2]Late-stage.- Can be used on fixed cells and tissue sections.- Provides spatial information in tissues.- Can also label necrotic cells and cells with DNA damage from other sources.- Less sensitive for early apoptosis.
Mitochondrial Membrane Potential Assays Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria with high membrane potential.[7]Early-stage.- Detects a very early event in the intrinsic apoptotic pathway.- Can be used in live cells.- Mitochondrial depolarization is not exclusive to apoptosis and can occur in other cellular processes.

Quantitative Data Summary

The following table summarizes typical results from apoptosis induction experiments using C4-ceramide and other common inducers.

Inducer Cell Line Assay Concentration & Time Result Reference
C4-CeramideCCD-18CoCell ViabilityIC50 = 56.91 µM (in DMSO)-[2]
StaurosporineMutu ICell Viability0.25 µM (24h)~40% viability[2]
EtoposideMutu ICell Viability800 ng/ml (72h)~50% viability[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

C4_Ceramide_Apoptosis_Pathway C4-Ceramide Induced Apoptosis Pathway C4_Ceramide C4-Ceramide Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion Forms channels Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

C4-Ceramide signaling leading to apoptosis.

AnnexinV_PI_Workflow Annexin V / PI Staining Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment (with C4-Ceramide) Harvest 2. Harvest Cells Cell_Culture->Harvest Wash_PBS 3. Wash with PBS Harvest->Wash_PBS Resuspend 4. Resuspend in Binding Buffer Wash_PBS->Resuspend Add_AnnexinV_PI 5. Add Annexin V & PI Resuspend->Add_AnnexinV_PI Incubate 6. Incubate at RT (in the dark) Add_AnnexinV_PI->Incubate Flow_Cytometry 7. Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Interpretation 8. Data Interpretation (Viable, Apoptotic, Necrotic) Flow_Cytometry->Data_Interpretation

Experimental workflow for Annexin V/PI staining.

Experimental Protocols

Protocol 1: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with C4-ceramide for the desired time. Include untreated and positive controls.[3]

  • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[2][3]

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[2][5]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2][10]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently mix and incubate for 15 minutes at room temperature in the dark.[2][3]

  • Add 400 µL of 1X Binding Buffer to each tube.[3][5]

  • Analyze the samples by flow cytometry within one hour.[3][5]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative[5]

  • Early apoptotic cells: Annexin V-positive and PI-negative[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[5]

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of the executioner caspase-3.

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cells with C4-ceramide.

  • Pellet the cells and resuspend them in chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.[3]

  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris.[3]

  • Transfer the supernatant (cell lysate) to a new tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate.

  • Add the caspase-3 substrate and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

Protocol 3: TUNEL Assay

This protocol detects DNA fragmentation in apoptotic cells.

Materials:

  • Cells treated with C4-ceramide

  • 4% Paraformaldehyde

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with C4-ceramide (e.g., 50 µM) or vehicle control for the desired time (e.g., 12-24 hours).[2]

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.[2]

  • Wash with PBS and incubate in Permeabilization Solution for 2 minutes on ice.[2]

  • Wash with PBS and add 50 µL of TUNEL reaction mixture to each sample.[2]

  • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[2]

  • Rinse the samples three times with PBS.[2]

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.[2]

  • Analyze the samples under a fluorescence microscope.[2]

References

Safety Operating Guide

Proper Disposal of N-Butyroyl-D-Sphingosine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Butyroyl-D-Sphingosine (CAS 74713-58-9), a solid, non-combustible sphingolipid. While generally not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.

Summary of Chemical and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
CAS Number 74713-58-9[1][2][3]
Molecular Formula C₂₂H₄₃NO₃[1][2]
Molecular Weight 369.58 g/mol [1][2]
Appearance Solid[2][3]
Storage Temperature -20°C[2][3]
GHS Hazard Classification Not classified as hazardous[4]
Storage Class Code 13 - Non-Combustible Solids[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with your institution's specific waste management policies and local regulations. The following is a general procedural guide based on its non-hazardous nature.

1. Unused or Expired Pure Compound:

  • Small Quantities (milligram scale): For minute residual amounts, it may be permissible to dispose of the compound as solid chemical waste.

    • Ensure the material is in a solid, dry state.

    • Place the compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and CAS number (74713-58-9).

    • Transfer the container to the designated solid waste disposal stream as directed by your institution's Environmental Health and Safety (EHS) department.

  • Large Quantities: For larger amounts of the pure compound, it is imperative to consult your institution's EHS guidelines. Do not dispose of significant quantities in the regular laboratory trash.

2. Contaminated Labware and Materials:

Items such as pipette tips, centrifuge tubes, and paper towels that have come into contact with this compound should be disposed of as solid waste.

  • Collect all contaminated disposable materials in a designated waste bag or container.

  • Ensure no free-flowing liquid is present.

  • Seal the bag or container and place it in the appropriate solid waste receptacle for your laboratory.

3. Empty Original Containers:

  • Ensure the container is completely empty of any residual powder.

  • Deface the original label to prevent any confusion.

  • Dispose of the empty container in accordance with your institution's policy for non-hazardous chemical containers. Some institutions may require triple rinsing before disposal with regular laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type pure_compound Unused/Expired Pure Compound waste_type->pure_compound Pure Compound contaminated_labware Contaminated Labware (e.g., tips, tubes) waste_type->contaminated_labware Contaminated Material empty_container Empty Original Container waste_type->empty_container Empty Container quantity_check Small Quantity? pure_compound->quantity_check collect_contaminated Collect in Designated Waste Container contaminated_labware->collect_contaminated deface_label Deface Original Label empty_container->deface_label small_quantity Place in Labeled, Sealed Container quantity_check->small_quantity Yes large_quantity Consult Institutional EHS Guidelines quantity_check->large_quantity No solid_waste_stream Dispose in Designated Solid Waste Stream small_quantity->solid_waste_stream large_quantity->solid_waste_stream collect_contaminated->solid_waste_stream container_disposal Dispose per Institutional Policy for Non-Hazardous Containers deface_label->container_disposal

Caption: Disposal decision workflow for this compound.

Important Considerations

  • Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before disposing of any chemical waste. Local and national regulations may vary.

  • Avoid generating dust when handling the solid compound.

  • In case of a spill, use personal protective equipment and collect the solid material for disposal as chemical waste.[5]

  • Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[6]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.

References

Essential Safety and Handling Guide for N-Butyroyl-D-Sphingosine (C4-Ceramide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of N-Butyroyl-D-Sphingosine, also known as C4-Ceramide. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of research. As the toxicological properties of this compound have not been fully investigated, it should be handled with care as a potentially hazardous substance.[1]

Summary of Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against potential exposure. The following table summarizes the mandatory and recommended PPE for handling this compound.

Protection Type Equipment Specification Use Case / Notes
Eye Protection Chemical safety glasses with side shields or goggles.Mandatory for all handling procedures. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Mandatory. Gloves must be inspected for integrity before each use.[1]
Body Protection Standard laboratory coat.Mandatory for all procedures. A chemical-resistant apron is recommended when handling larger quantities or when there is a risk of splashing.[1]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Recommended when working with the powdered form for extended periods, when engineering controls are insufficient, or in poorly ventilated areas to avoid inhaling dust.[1][3]

Operational and Disposal Plan

This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.

Receiving and Storage
  • Step 1: Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, handle it as a spill and follow the emergency procedures outlined below.

  • Step 2: Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (74713-58-9), and any relevant hazard warnings.

  • Step 3: Storage: Store the container tightly closed in a dry, well-ventilated area at the recommended temperature of -20°C.[1][4]

  • Step 4: Incompatibilities: Avoid storing with strong oxidizing agents.[1]

Handling and Experimental Protocol
  • Step 1: Area Preparation: Ensure the designated work area (e.g., a chemical fume hood or a specific benchtop) is clean, uncluttered, and equipped with the necessary spill containment materials.

  • Step 2: Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Step 3: Weighing (Solid Form):

    • Perform all weighing operations in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.

    • Use a dedicated, clean spatula and weighing paper.

    • Avoid creating dust clouds. If dust is generated, gently clean the area with a damp cloth or a specialized vacuum cleaner; do not dry sweep.

  • Step 4: Preparing Solutions:

    • Add the solvent to the pre-weighed this compound slowly to avoid splashing.

    • If sonication or heating is required to dissolve the solid, ensure the container is properly sealed or capped to prevent aerosol generation.

    • Solutions should be prepared in a chemical fume hood.

  • Step 5: Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

Spill and Emergency Procedures
  • Step 1: Evacuate and Secure: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill area.

  • Step 2: Assess the Spill: Determine the nature and extent of the spill. Ensure you are wearing the appropriate PPE before proceeding with cleanup.

  • Step 3: Cleanup (Solid Spill):

    • Gently sweep or scoop the solid material into a labeled, sealable container for hazardous waste.[5]

    • Avoid creating dust.[3][5]

    • Clean the spill area with an appropriate solvent and absorbent material.

  • Step 4: Cleanup (Liquid Spill):

    • Absorb the liquid with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]

    • Place the contaminated absorbent material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with an appropriate solvent.

  • Step 5: Disposal: Dispose of all cleanup materials as hazardous waste according to institutional guidelines.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[1]

  • Step 1: Unused Product: Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Step 2: Contaminated Materials: All materials that have come into contact with the chemical, including pipette tips, gloves, weighing paper, and empty containers, are considered contaminated and must be disposed of as hazardous waste.[1]

  • Step 3: Solutions: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not pour solutions down the drain.[1]

  • Step 4: EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for waste pickup.

Visual Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling & Disposal Workflow for this compound cluster_prep Preparation cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3a. Weigh Solid (in ventilated enclosure) don_ppe->weigh prepare_solution 3b. Prepare Solution (in fume hood) don_ppe->prepare_solution decontaminate 4. Decontaminate Work Area & Equipment weigh->decontaminate spill Spill Occurs weigh->spill prepare_solution->decontaminate prepare_solution->spill dispose_waste 5. Segregate & Dispose Waste decontaminate->dispose_waste wash_hands 6. Wash Hands Thoroughly dispose_waste->wash_hands ehs Contact EHS for Waste Pickup dispose_waste->ehs spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.